Lyso-globotetraosylceramide (d18:1)
Description
BenchChem offers high-quality Lyso-globotetraosylceramide (d18:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lyso-globotetraosylceramide (d18:1) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C44H80N2O22 |
|---|---|
Molecular Weight |
989.1 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C44H80N2O22/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24(52)23(45)21-61-42-35(58)33(56)38(27(19-49)64-42)66-43-36(59)34(57)39(28(20-50)65-43)67-44-37(60)40(31(54)26(18-48)63-44)68-41-29(46-22(2)51)32(55)30(53)25(17-47)62-41/h15-16,23-44,47-50,52-60H,3-14,17-21,45H2,1-2H3,(H,46,51)/b16-15+/t23-,24+,25+,26+,27+,28+,29+,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42+,43-,44+/m0/s1 |
InChI Key |
GKLWBWQLQGVPSV-JGPNDWKISA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O)O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O)O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of Lyso-globotetraosylceramide (Lyso-Gb4) as a Pivotal Biomarker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of lysosomal storage disorder diagnostics and therapeutic monitoring has been significantly advanced by the discovery and validation of specific biomarkers. Among these, Lyso-globotetraosylceramide (lyso-Gb4), more commonly referred to in clinical literature as globotriaosylsphingosine or lyso-Gb3 in the context of its primary associated pathology, Fabry disease, has emerged as a biomarker of profound clinical utility. This technical guide provides an in-depth overview of the discovery, analytical methodologies, and clinical significance of lyso-Gb3. It is designed to serve as a comprehensive resource for researchers, clinicians, and professionals in the pharmaceutical industry, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological pathways and analytical workflows.
Introduction to Lyso-Gb3 and Fabry Disease
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A).[1][2] This enzymatic defect leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3), within the lysosomes of various cell types throughout the body.[2] While Gb3 was initially considered the primary storage metabolite and biomarker, its deacylated form, lyso-Gb3, has been identified as a more sensitive and specific biomarker for Fabry disease.[3][4] Elevated levels of lyso-Gb3 in plasma and urine are strongly correlated with the clinical manifestations and severity of the disease, including renal, cardiac, and cerebrovascular complications.[5][6][7] Furthermore, lyso-Gb3 levels have been shown to respond to enzyme replacement therapy (ERT), making it a valuable tool for monitoring treatment efficacy.[5][8]
Quantitative Data on Lyso-Gb3 Levels
The quantification of lyso-Gb3 in biological matrices is crucial for the diagnosis and management of Fabry disease. The following tables summarize representative lyso-Gb3 concentrations across different patient populations and sample types, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Plasma Lyso-Gb3 Concentrations in Fabry Disease Patients and Healthy Controls
| Patient Cohort | N | Mean Plasma Lyso-Gb3 (ng/mL) | Range (ng/mL) | Reference |
| Classic Fabry Males | 18 | 61 ± 38 | - | [9] |
| Later-Onset Fabry Males | 5 | 14 ± 12 | - | [9] |
| Fabry Females (Classic Families) | 30 | 10 ± 5.4 | - | [9] |
| Fabry Females (Later-Onset Families) | 3 | 2.4 ± 1.0 | - | [9] |
| Healthy Controls | 120 | - | < 0.81 | [7] |
| Classic Fabry Disease | 13 | - | 2.06 - 54.1 | [10] |
| Late-Onset Fabry Disease | 125 | 3.75 ± 0.69 | 0.418 - 3.97 | [10] |
| Healthy Controls | 20 | 0.77 ± 0.24 | 0.507 - 1.4 | [10] |
Table 2: Urinary Gb3 and Lyso-Gb3 Analog Concentrations
| Analyte | Patient Cohort | Mean Concentration (μg/mg creatinine) | Reference |
| Urinary Gb3 | Classic Fabry Males | 1.56 ± 1.05 | [11] |
| Later-Onset Fabry Males | 0.81 ± 1.11 | [11] | |
| Fabry Females | 0.23 ± 0.24 | [11] | |
| Healthy Controls | 0.03 ± 0.03 | [11] | |
| Urinary Lyso-Gb3 Analogs | Fabry Patients | Higher excretion than controls | [12] |
| Healthy Controls | No detectable analogs (except m/z 836) | [12] |
Table 3: Effect of Enzyme Replacement Therapy (ERT) on Plasma Lyso-Gb3 Levels
| Patient Cohort | Treatment Effect | Reference |
| Classic Fabry Males | Rapid and striking decrease | [5] |
| Later-Onset Fabry Males | Gradual and slight decrease | [5] |
| Fabry Females | Gradual and slight decrease | [5] |
Experimental Protocols
The gold standard for the quantification of lyso-Gb3 is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[7][13] Below are representative protocols for sample preparation from plasma and dried blood spots (DBS).
Protocol 1: Lyso-Gb3 Quantification from Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation) [13][14]
-
To 50 µL of plasma (calibrator, quality control, or patient sample), add 10 µL of internal standard (IS) working solution (e.g., lyso-Gb3-d7 at 5 ng/mL).
-
Add 440 µL of 0.1% v/v formic acid in acetonitrile (B52724) (ACN) to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) [13]
-
Column: A suitable C18 or similar reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol (B129727) or acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS) [15]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lyso-Gb3: m/z 786.6 -> 282.2
-
Internal Standard (e.g., lyso-Gb2): m/z 624.5 -> 282.2
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for the specific instrument used.
Protocol 2: Lyso-Gb3 Quantification from Dried Blood Spots (DBS) by LC-MS/MS
1. Sample Preparation (Extraction) [10]
-
Punch a 3 mm or 6 mm disk from the DBS into a 1.5 mL microcentrifuge tube.
-
Add 100-200 µL of an extraction solution (e.g., a mixture of acetonitrile, chloroform, DMSO, ethanol, and water) containing the internal standard.
-
Incubate at room temperature with shaking for 30-60 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
The LC-MS/MS parameters are generally similar to those used for plasma analysis, with potential minor adjustments to the gradient and injection volume based on the extraction solvent and expected analyte concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
Lyso-globotetraosylceramide (lyso-Gb3) has been unequivocally established as a sensitive and specific biomarker for Fabry disease. Its quantification provides valuable information for diagnosis, patient stratification, and therapeutic monitoring. The LC-MS/MS-based methodologies, though requiring specialized instrumentation, offer the necessary analytical performance for reliable clinical decision-making. Further research into the intricate signaling pathways modulated by lyso-Gb3 will continue to unravel the pathophysiology of Fabry disease and may reveal novel therapeutic targets. This technical guide provides a foundational resource for laboratories and researchers aiming to implement or expand their capabilities in the analysis and understanding of this critical biomarker.
References
- 1. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenesis and Molecular Mechanisms of Anderson–Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy | springermedizin.de [springermedizin.de]
- 6. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy | springermedizin.de [springermedizin.de]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Correlation of Lyso-Gb3 levels in Patients with Classic and Later-Onset Fabry - ARCHIMEDlife [archimedlife.com]
- 10. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative urinary globotriaosylceramide analysis by thin-layer chromatography-immunostaining and liquid chromatography-tandem mass spectrometry in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiplex analysis of novel urinary lyso-Gb3-related biomarkers for Fabry disease by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Physiological Role of Lyso-globotetraosylceramide (d18:1): A Technical Guide
Abstract
Lyso-globotetraosylceramide (Lyso-Gb4), also known as lyso-globoside, is the deacylated form of the glycosphingolipid globotetraosylceramide (Gb4). While its parent molecule, Gb4, is known to play significant roles in cell membrane architecture, immune modulation, and pathogen recognition, the specific physiological function and concentration of Lyso-Gb4 in healthy individuals are not well-characterized. This technical guide synthesizes the current understanding of Lyso-Gb4, focusing on its biosynthesis, metabolism, and its inferred functions based on the known roles of Gb4. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental protocols for its quantification and diagrams of its metabolic and signaling context.
Introduction
Glycosphingolipids (GSLs) are integral components of eukaryotic cell membranes, where they participate in a vast array of biological processes, from cell-cell recognition to signal transduction. Lyso-globotetraosylceramide (Lyso-Gb4) is a specific GSL derivative, characterized by a four-sugar glycan chain attached to a sphingosine (B13886) backbone, lacking the fatty acid chain typically found in its acylated form, globotetraosylceramide (Gb4)[1].
The function of many lyso-GSLs is often linked to their role as metabolic intermediates or signaling molecules. For instance, lyso-globotriaosylceramide (Lyso-Gb3) is a well-established and clinically significant biomarker for Fabry disease. However, the precise role of Lyso-Gb4 in healthy individuals remains largely unexplored. Its function is currently inferred from the biological activities of Gb4, which is involved in immune regulation, blood group antigenicity, and serves as a receptor for various pathogens[2][3]. This guide will delineate the known metabolic pathways involving Lyso-Gb4 and explore its potential physiological significance.
Biosynthesis and Metabolism of Lyso-Gb4
Lyso-Gb4 is metabolically linked to Gb4 through a reversible deacylation-acylation cycle. The biosynthesis of its parent compound, Gb4, is a multi-step process occurring in the Golgi apparatus, while its degradation occurs primarily within the lysosome.
Biosynthesis Pathway: The synthesis of Gb4 begins with ceramide and proceeds through the sequential addition of sugar moieties by specific glycosyltransferases[4]:
-
Glucosylceramide (GlcCer): Ceramide is glycosylated by glucosylceramide synthase (UGCG).
-
Lactosylceramide (LacCer): A galactose residue is added by β-1,4-galactosyltransferase.
-
Globotriaosylceramide (Gb3): An α-1,4-galactose residue is added by Gb3 synthase (A4GALT).
-
Globotetraosylceramide (Gb4): An N-acetylgalactosamine (GalNAc) residue is added in a β-1,3 linkage by β-1,3-N-acetylgalactosaminyltransferase 1 (B3GALNT1)[4].
Metabolism and Degradation: Gb4 is catabolized within the lysosome by the sequential removal of the sugar residues by specific lysosomal hydrolases. The degradation of the glycan chain eventually yields glucosylceramide, which is further broken down. Hexosaminidase A and B are responsible for cleaving the terminal N-acetylgalactosamine from Gb4[5].
Lyso-Gb4 can be formed from Gb4 through the action of a sphingolipid ceramide N-deacylase. This reaction is known to be reversible, suggesting that Lyso-Gb4 can be re-acylated to form Gb4, positioning it as a potential intermediate in Gb4 turnover[1].
References
- 1. mdpi.com [mdpi.com]
- 2. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Enzymatic Synthesis of Lyso-globotetraosylceramide (d18:1)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the enzymatic synthesis of Lyso-globotetraosylceramide (d18:1), a crucial bioactive sphingolipid. This document provides a comprehensive overview of the synthesis strategy, detailed experimental protocols, and the compound's role in cellular signaling pathways. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to produce and understand this complex molecule.
Introduction
Lyso-globotetraosylceramide (d18:1), also known as lyso-Gb4, is the deacylated form of globotetraosylceramide (Gb4). It is a glycosphingolipid that plays a significant role in various biological processes. Notably, it is recognized by the pig verotoxin of edema disease (Shiga-like toxin)[1]. Recent studies have also implicated Gb4, and by extension its lyso-form, in the resolution phase of the pro-inflammatory response in human macrophages, where it is associated with T cell receptor signaling and DC-SIGN signaling pathways[2].
The enzymatic synthesis of lyso-glycosphingolipids offers a highly specific and efficient alternative to purely chemical methods. This guide focuses on the use of Sphingolipid Ceramide N-deacylase (SCDase) for the synthesis of Lyso-globotetraosylceramide (d18:1). SCDase catalyzes the reversible hydrolysis of the N-acyl linkage in glycosphingolipids, making it a powerful tool for both the synthesis of lyso-glycosphingolipids and the remodeling of their fatty acid chains[3][4][5].
Enzymatic Synthesis Strategy
The primary enzymatic route for the synthesis of Lyso-globotetraosylceramide (d18:1) involves the deacylation of its parent molecule, globotetraosylceramide (Gb4), using Sphingolipid Ceramide N-deacylase (SCDase).
SCDase exhibits both hydrolytic and synthetic activities, with the direction of the reaction being controllable by pH. The optimal pH for the hydrolytic activity (deacylation) of SCDase from Shewanella alga G8 (SA_SCD) is 6.0, while the optimal pH for its synthetic activity (acylation) is 7.5[3][6]. This reversible nature allows for both the production of the lyso-form and the synthesis of novel Gb4 analogs with different fatty acid chains.
Quantitative Data
The efficiency of SCDase-mediated reactions has been characterized, providing valuable data for experimental design. The following tables summarize key quantitative parameters for SCDases from two different sources: Shewanella alga G8 (SA_SCD) and Pseudomonas sp. TK4 (PS_SCD).
Table 1: Optimal pH for SCDase Activity [3][6]
| Enzyme Source | Hydrolytic Activity (pH) | Synthetic Activity (pH) |
| Shewanella alga G8 (SA_SCD) | 6.0 | 7.5 |
| Pseudomonas sp. TK4 (PS_SCD) | Not specified in provided results | Not specified in provided results |
Table 2: Effect of Metal Ions on SA_SCD Activity [3][7]
| Metal Ion | Effect on Hydrolytic Activity | Effect on Synthetic Activity |
| Zn2+, Cu2+ | Strong Inhibition | Strong Inhibition |
| Fe2+, Co2+, Ni2+, Mn2+, Ca2+, Mg2+ | Promotion | Inhibition |
Table 3: Kinetic Comparison of SA_SCD and PS_SCD for Related Substrates [3][6][7]
| Activity | Substrate | Enzyme | kcat/KM Fold Difference (SA_SCD vs. PS_SCD) |
| Hydrolytic | GM1a | SA_SCD | 8.9-fold higher |
| Synthetic | Stearic acid | SA_SCD | 38-fold higher |
| Synthetic | lyso-GM1a (d18:1) | SA_SCD | 23-fold higher |
Table 4: Reaction Yield for SCDase-catalyzed Acylation [8]
| Reaction | Substrates | Enzyme | Incubation Time | Yield |
| Acylation | Lyso-glycosphingolipids and 14C-fatty acids | SCDase (1 mU) | 20 hours | 50-70% |
Experimental Protocols
This section provides a detailed methodology for the enzymatic deacylation of Globotetraosylceramide (Gb4) to produce Lyso-globotetraosylceramide (d18:1) using SCDase from Pseudomonas sp. TK4.
Materials
-
Globotetraosylceramide (Gb4)
-
Sphingolipid ceramide N-deacylase (SCDase) from Pseudomonas sp. TK4 (e.g., Takara Bio Inc., #4462)[4]
-
2x Reaction Buffer: 50 mM acetate (B1210297) buffer, pH 6.0, containing 1.6% Triton X-100[4]
-
Chloroform (CHCl3)
-
Methanol (MeOH)
-
Thin-layer chromatography (TLC) plate (Silica gel 60)[4]
-
Orcinol (B57675) reagent: Dissolve 200 mg of orcinol in 11.4 mL of H2SO4 and dilute to 100 mL with deionized water[4].
-
Ninhydrin (B49086) reagent: Dissolve 250 mg of ninhydrin in 100 mL of water-saturated n-butanol[4].
Experimental Workflow
Procedure
-
Reaction Setup :
-
Dissolve 10 nmol of Globotetraosylceramide (Gb4) in 10 µL of 2x reaction buffer in a microcentrifuge tube[4].
-
Add 10 µL of SCDase solution (containing 1 mU of enzyme) to the substrate solution[4].
-
Incubate the reaction mixture at 37°C for 1 hour[4].
-
Terminate the reaction by heating the tube in a boiling water bath for 5 minutes[4].
-
-
Sample Preparation for Analysis :
-
Thin-Layer Chromatography (TLC) Analysis :
-
Apply the redissolved sample to a silica (B1680970) gel TLC plate[4].
-
Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v).
-
After development, dry the TLC plate.
-
Visualize the spots by spraying with the orcinol reagent and heating at 110°C. Both Gb4 and Lyso-globotetraosylceramide will be visible[4].
-
Separately, a duplicate plate can be heated at 110°C for 5 minutes and then sprayed with the ninhydrin reagent to specifically detect the free amino group of Lyso-globotetraosylceramide[4].
-
Role in Cellular Signaling
Lyso-globotetraosylceramide and its acylated form, Gb4, are involved in important cellular signaling events, particularly in the context of the immune response.
In primary human macrophages, exposure to lipopolysaccharide (LPS) from gram-negative bacteria triggers a pro-inflammatory response via Toll-like receptor 4 (TLR4). During the resolution phase of this response, there is a notable increase in the synthesis of globosides, including Gb4. This increase in Gb4 is associated with the expression of genes involved in T cell receptor signaling and DC-SIGN signaling, suggesting a role for these glycosphingolipids in modulating the adaptive immune response[2]. The availability of synthetically produced Lyso-globotetraosylceramide (d18:1) can facilitate further research into the precise mechanisms of this immunomodulatory function.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Immunolipidomics Reveals a Globoside Network During the Resolution of Pro-Inflammatory Response in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive characterization of sphingolipid ceramide N-deacylase for the synthesis and fatty acid remodeling of glycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of glycosphingolipids by a sphingolipid ceramide N-deacylase (SCDase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GlycoWord / Glycotechnology-B08 [glycoforum.gr.jp]
- 6. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
An In-depth Technical Guide to the Chemical Properties of Globotriaosylsphingosine (d18:1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globotriaosylsphingosine (d18:1), commonly referred to as lyso-Gb3, is a deacylated derivative of globotriaosylceramide (Gb3). In recent years, lyso-Gb3 has emerged as a critical biomarker and a key pathogenic molecule in Fabry disease, an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A.[1][2][3] This guide provides a comprehensive overview of the chemical properties of lyso-Gb3, its role in cellular signaling, and detailed experimental protocols for its quantification.
Core Chemical Properties
Globotriaosylsphingosine is an amphiphilic glycosphingolipid characterized by a hydrophilic trisaccharide headgroup and a hydrophobic sphingoid base tail.
| Property | Value | Reference |
| Chemical Formula | C36H67NO17 | [4][5][6][7][8] |
| Molecular Weight | 785.9 g/mol | [4][5][6] |
| CAS Number | 126550-86-5 | [5][6][7][8] |
| Appearance | Solid | [6][9] |
| Solubility | Soluble in DMSO and a 4:3:1 solution of chloroform:methanol (B129727):water.[1][6][9][10] Being more water-soluble than Gb3, it is more readily detectable in biological fluids.[11] | |
| Storage and Stability | For long-term stability, it should be stored at -20°C.[1][6][10] Stock solutions can be stored at -80°C for up to 6 months.[1][12] |
Biological Significance and Reactivity in Fabry Disease
The accumulation of lyso-Gb3 in the plasma and tissues of Fabry disease patients is not merely a storage phenomenon but an active driver of the disease pathology. Its chemical properties allow it to interact with and disrupt various cellular processes.
Pathogenic Roles:
-
Inhibition of α-galactosidase A: Lyso-Gb3 has been shown to be an inhibitor of α-galactosidase A activity, potentially exacerbating the accumulation of Gb3.[1][13][14]
-
Cell Proliferation: At concentrations observed in the plasma of Fabry patients, lyso-Gb3 promotes the proliferation of smooth muscle cells, which may contribute to the vascular remodeling and hypertrophic cardiomyopathy seen in the disease.[1][2][13][15][16]
-
Neurotoxicity: Lyso-Gb3 is implicated in the neuropathic pain experienced by Fabry patients. It directly sensitizes peripheral nociceptive neurons by enhancing voltage-dependent calcium currents, leading to an increase in intracellular calcium.[17]
-
Nephrotoxicity: In renal podocytes, lyso-Gb3 is a key mediator of injury and fibrosis.
-
Endothelial Dysfunction: Lyso-Gb3 may contribute to the vasculopathy in Fabry disease by inhibiting the activity of endothelial nitric oxide synthase (eNOS).
Signaling Pathways Modulated by Globotriaosylsphingosine
Lyso-Gb3 exerts its pathogenic effects by modulating several key signaling pathways within different cell types. The following diagrams illustrate the currently understood mechanisms.
Caption: Lyso-Gb3 induced signaling cascade in smooth muscle cells.
Caption: Mechanism of lyso-Gb3 induced pain in sensory neurons.
Caption: Lyso-Gb3 mediated signaling leading to podocyte injury.
Experimental Protocols
The quantification of lyso-Gb3 in biological matrices such as plasma, serum, and dried blood spots (DBS) is crucial for the diagnosis and monitoring of Fabry disease. The most widely accepted and robust method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Lyso-Gb3 in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of lyso-Gb3. Specific parameters may require optimization based on the instrumentation and reagents available.
1. Materials and Reagents:
-
Lyso-Gb3 analytical standard
-
Isotopically labeled internal standard (e.g., lyso-Gb3-d7 or 13C-labeled lyso-Gb3)[15]
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (for calibration curve and quality controls)
-
Protein precipitation plates or tubes
2. Stock and Working Solutions:
-
Prepare a stock solution of lyso-Gb3 in methanol (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard in methanol.
-
From the lyso-Gb3 stock solution, prepare a series of working solutions for the calibration curve by serial dilution in methanol.
-
Prepare a working solution of the internal standard in a protein precipitation solvent (e.g., methanol with 0.1% formic acid).
3. Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control.
-
Add 200 µL of the internal standard working solution.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate lyso-Gb3 from other plasma components.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for lyso-Gb3 and its internal standard. Common transitions for lyso-Gb3 (m/z) are 786.5 -> 282.2 and 786.5 -> 624.4. The transitions for the internal standard will be shifted according to its mass difference.
-
Instrument parameters such as collision energy and declustering potential should be optimized for maximum sensitivity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Determine the concentration of lyso-Gb3 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Experimental workflow for lyso-Gb3 quantification.
Quantitative Data Summary
The concentration of lyso-Gb3 is significantly elevated in patients with Fabry disease compared to healthy individuals, making it a reliable diagnostic marker.
| Analyte | Matrix | Patient Population | Concentration Range | Reference |
| Lyso-Gb3 | Plasma | Healthy Controls | < 0.5 - 1.0 ng/mL | [17] |
| Lyso-Gb3 | Plasma | Male Fabry Patients (Classic) | 50 - 150 ng/mL | [17] |
| Lyso-Gb3 | Plasma | Female Fabry Patients | 1 - 25 ng/mL | [17] |
| Lyso-Gb3 | Plasma | Fabry Patients (Late-Onset) | 2 - 15 ng/mL |
Analytical Method Performance:
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.25 - 0.5 ng/mL | [16] |
| Limit of Detection (LOD) | ~0.15 ng/mL | [16] |
| Intra- and Inter-assay Precision (%CV) | < 15% | [17] |
| Accuracy (%Bias) | Within ±15% |
Conclusion
Globotriaosylsphingosine (d18:1) is a multifaceted molecule with well-defined chemical properties and profound biological implications, particularly in the context of Fabry disease. Its role extends beyond that of a simple biomarker to an active participant in the disease's pathophysiology, influencing cellular signaling pathways related to proliferation, pain, and inflammation. The robust and sensitive analytical methods developed for its quantification are indispensable tools for the diagnosis, monitoring, and development of novel therapies for Fabry disease. This guide provides a foundational understanding for researchers and clinicians working to unravel the complexities of this disease and improve patient outcomes.
References
- 1. Elevated globotriaosylsphingosine is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Globotriaosylsphingosine | 126550-86-5 | Benchchem [benchchem.com]
- 4. Globoside promotes activation of ERK by interaction with the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dissociation of globotriaosylceramide and impaired endothelial function in α-galactosidase-A deficient EA.hy926 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Usefulness of Lifetime Globotriaosylsphingosine Exposure at Diagnosis and Baseline Modified Disease Severity Score in Early-Diagnosed Patients With Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical significance of plasma globotriaosylsphingosine levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of sphingosine kinase 1 by ERK1/2‐mediated phosphorylation | The EMBO Journal [link.springer.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fabry Disease: Molecular Basis, Pathophysiology, Diagnostics and Potential Therapeutic Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidating the toxic effect and disease mechanisms associated with Lyso-Gb3 in Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasma globotriaosylsphingosine as a biomarker of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sphingosine kinase 1 regulates mucin production via ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structure Elucidation of Lyso-globotetraosylceramide (d18:1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of lyso-globotetraosylceramide (d18:1), also known as globotetraosylsphingosine or lyso-Gb4. This glycosphingolipid is of significant interest as a biomarker in Fabry disease and for its role in cellular recognition processes, including interactions with bacterial toxins.
Molecular Structure and Properties
Lyso-globotetraosylceramide (d18:1) is a glycosphingolipid characterized by a tetrasaccharide chain attached to a sphingosine (B13886) base. Unlike its parent compound, globotetraosylceramide (Gb4), it lacks the N-acyl fatty acid chain. The "d18:1" designation specifies a sphingoid base with 18 carbon atoms and one double bond.
Table 1: Physicochemical Properties of Lyso-globotetraosylceramide (d18:1)
| Property | Value |
| Synonyms | lyso-Globoside, Globotetraosylsphingosine (d18:1) |
| Molecular Formula | C₄₄H₈₀N₂O₂₂ |
| Molecular Weight | 989.1 g/mol |
| CAS Number | 126550-86-5[1] |
The foundational structure consists of a linear tetrasaccharide chain, Gal(α1-4)Gal(β1-4)Glc(β1-1), attached to the C1 hydroxyl group of the d18:1 sphingosine base.
Caption: Molecular structure of Lyso-globotetraosylceramide (d18:1).
Mass Spectrometry Analysis
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a cornerstone technique for the structural characterization of lyso-globotetraosylceramide (d18:1). Fragmentation patterns provide crucial information about the carbohydrate sequence and the sphingoid base.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A typical LC-MS/MS protocol for the analysis of lyso-globotetraosylceramide involves the following steps:
-
Sample Preparation: Plasma or tissue samples are subjected to a liquid-liquid extraction, commonly using a chloroform (B151607)/methanol (B129727)/water mixture, to isolate the lipid fraction. The extract is then dried and reconstituted in a suitable solvent for LC-MS analysis.
-
Chromatographic Separation: Separation is achieved using a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the analyte.
-
-
Mass Spectrometry: The eluent is introduced into an electrospray ionization source operating in positive ion mode. MS/MS analysis is performed by selecting the protonated molecule [M+H]⁺ as the precursor ion and subjecting it to collision-induced dissociation (CID).
Fragmentation Pathway and Product Ions
The fragmentation of lyso-globotetraosylceramide (d18:1) primarily occurs through glycosidic bond cleavages and fragmentation of the sphingoid base. The Domon and Costello nomenclature is used to designate the fragment ions.
Caption: ESI-MS/MS fragmentation pathway of Lyso-globotetraosylceramide (d18:1).
Table 2: Predicted ESI-MS/MS Product Ions of Lyso-globotetraosylceramide (d18:1) [M+H]⁺
| Precursor Ion (m/z) | Fragment Ion | Predicted m/z | Description |
| 990.1 | Y₃ | 828.1 | Loss of terminal N-acetylgalactosamine (GalNAc) |
| Y₂ | 666.1 | Loss of GalNAc and Galactose (Gal) | |
| Y₁ | 504.1 | Loss of GalNAc and two Gal residues | |
| Y₀ | 301.0 | Sphingosine (d18:1) base | |
| B₁ | 204.1 | N-acetylgalactosamine oxonium ion | |
| B₂ | 366.1 | Gal-GalNAc disaccharide oxonium ion | |
| B₃ | 528.1 | Gal-Gal-GalNAc trisaccharide oxonium ion | |
| - | 264.3 | Characteristic fragment of the d18:1 sphingosine backbone[2] |
Note: The m/z values are predicted based on the fragmentation of the acylated form, Gb4, and may vary slightly in experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous confirmation of the structure, including the stereochemistry of the glycosidic linkages.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: A purified sample of lyso-globotetraosylceramide (d18:1) is dissolved in a deuterated solvent, typically deuterated methanol (CD₃OD) or a mixture of deuterated chloroform and methanol.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for complete signal assignment.
Expected NMR Spectral Data
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Key Protons in Lyso-globotetraosylceramide (d18:1)
| Proton | Expected Chemical Shift Range (ppm) | Multiplicity |
| Anomeric Protons (H-1 of sugars) | 4.2 - 4.8 | d |
| Olefinic Protons (=CH) | 5.4 - 5.8 | m |
| Sphingosine CH-OH | ~4.1 | m |
| Sphingosine CH-NH₂ | ~3.0 | m |
| Sugar Ring Protons | 3.2 - 4.0 | m |
| Sphingosine Methylene Protons | 1.2 - 2.1 | m |
| Sphingosine Terminal Methyl | ~0.9 | t |
Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in Lyso-globotetraosylceramide (d18:1)
| Carbon | Expected Chemical Shift Range (ppm) |
| Anomeric Carbons (C-1 of sugars) | 98 - 105 |
| Olefinic Carbons (=CH) | 125 - 135 |
| Sphingosine C-OH | ~75 |
| Sphingosine C-NH₂ | ~55 |
| Sugar Ring Carbons | 60 - 80 |
| Sphingosine Methylene Carbons | 25 - 35 |
| Sphingosine Terminal Methyl | ~14 |
Synthesis and Structural Confirmation
The total synthesis of lyso-globotetraosylceramide (d18:1) provides the ultimate confirmation of its structure. Synthetic routes typically involve the stereoselective glycosylation of a protected sphingosine derivative with a protected globotetraose (B1165421) donor.
Caption: General workflow for the synthesis and structural confirmation.
The synthesized compound is then rigorously characterized by mass spectrometry and NMR spectroscopy, and the data is compared with that of the naturally occurring molecule to confirm the structural assignment.
Conclusion
The structural elucidation of lyso-globotetraosylceramide (d18:1) is a multi-faceted process that relies on the synergistic application of advanced analytical techniques. Mass spectrometry provides critical information on the molecular weight, elemental composition, and fragmentation patterns, while NMR spectroscopy offers a detailed view of the atomic connectivity and stereochemistry. The synthesis of the molecule serves as the final and definitive confirmation of its structure. This in-depth understanding is paramount for its application as a clinical biomarker and for elucidating its biological functions.
References
The Dawn of a Biomarker: Early Research Unraveling the Role of Globotriaosylsphingosine (Lyso-Gb3) in Fabry Disease
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Fabry disease, an X-linked lysosomal storage disorder, arises from the deficient activity of the enzyme α-galactosidase A (α-Gal A).[1][2] This enzymatic defect leads to the progressive accumulation of glycosphingolipids, predominantly globotriaosylceramide (Gb3), within various cells and tissues, culminating in severe renal, cardiac, and cerebrovascular complications.[3][4][5] For many years, Gb3 was the primary focus of research and was considered the main pathogenic molecule. However, a significant breakthrough in understanding the pathophysiology of Fabry disease came with the identification and characterization of globotriaosylsphingosine (lyso-Gb3), the deacylated form of Gb3.[3][4][5] Early research illuminated lyso-Gb3 as a crucial player in the disease process and a sensitive and specific biomarker for diagnosis and monitoring of Fabry disease. This technical guide delves into the foundational research on lyso-Gb3, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the proposed pathogenic mechanisms.
The Emergence of Lyso-Gb3 as a Hallmark of Fabry Disease
Initial investigations into the biochemical abnormalities in Fabry disease revealed that while Gb3 accumulation was a consistent finding, its levels in plasma and urine did not always correlate with disease severity.[3] This observation prompted researchers to explore the existence of other, potentially more pathogenic, metabolites. Drawing parallels with other lysosomal storage disorders like Gaucher disease, where the deacylated form of the stored lipid (glucosylsphingosine) was known to be elevated, researchers hypothesized the presence of a similar metabolite in Fabry disease.[3]
This hypothesis was confirmed with the discovery of markedly increased concentrations of lyso-Gb3 in the plasma of Fabry patients.[3][4][5] The relative increase of lyso-Gb3 in plasma was found to be more than an order of magnitude greater than that of Gb3, establishing it as a more sensitive biomarker.[3] Subsequent studies consistently demonstrated elevated lyso-Gb3 levels in both male and female Fabry patients, including those with classic and variant phenotypes.[1][6][7]
Quantitative Insights from Early Lyso-Gb3 Research
The initial studies quantifying lyso-Gb3 levels in various Fabry disease cohorts provided critical data that underscored its diagnostic and prognostic potential. These findings are summarized in the tables below.
Table 1: Plasma Lyso-Gb3 Concentrations in Human Subjects
| Patient Cohort | Mean Lyso-Gb3 Concentration (nM) | Key Findings | Reference |
| Healthy Controls | Not specified, but significantly lower than Fabry patients | --- | [6] |
| Classical Fabry Disease (N215S cardiac variant) - Males | 9.7 ± 1.0 | Significantly higher than healthy controls and lower than classical FD patients. | [6] |
| Classical Fabry Disease (N215S cardiac variant) - Females | 5.4 ± 0.8 | Significantly higher than healthy controls and lower than classical FD patients. | [6] |
| Classic Fabry Hemizygotes (Males) | Markedly increased | Very high concentrations detected in all classically affected males, including young boys with few disease manifestations. A newborn hemizygote also showed a prominently increased level (81 nM). | [3] |
| Fabry Heterozygotes (Females) | Moderately increased | Increased in both symptomatic and asymptomatic cases. A correlation was found between the increase in lyso-Gb3 and the decrease in α-Gal A activity. | [1][2] |
| Variant Fabry Hemizygotes (Males) | Increased, but lower than classic form | Plasma lyso-Gb3 was higher in the classic form compared to the variant form. | [1] |
Table 2: Plasma Lyso-Gb3 and Gb3 Concentrations in Fabry Mice (20 weeks of age)
| Mouse Genotype | Plasma Lyso-Gb3 (nM) | Plasma Gb3 (μg/mL) | Reference |
| Wild-type | Not specified, but lower than Fabry mice | Not specified, but lower than Fabry mice | [3] |
| Heterozygous Female | Clearly less elevated | Not specified | [3] |
| Homozygous Female | Markedly elevated | Not specified | [3] |
| Hemizygous Male | Markedly elevated | Not specified | [3] |
Note: The study by Aerts et al. (2008) also noted that in hemizygous mice, plasma lyso-Gb3 was prominently increased at a very young age (476, 510, and 614 nM at 70, 138, and 243 days, respectively).[3]
Core Experimental Protocols
The quantification of lyso-Gb3 in biological samples was a pivotal methodological advancement in early Fabry disease research. The primary technique employed was liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol for Quantification of Plasma Lyso-Gb3 by LC-MS/MS
1. Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with a solvent, typically methanol (B129727), to precipitate proteins.[10] This step is crucial for removing interfering proteins and releasing lyso-Gb3 into the solvent.
-
Internal Standard Spiking: A known amount of an isotopically labeled internal standard (e.g., lyso-Gb3-D7) is added to the sample.[10][11] This allows for accurate quantification by correcting for variations in sample processing and instrument response.
-
Lipid Extraction: Glycosphingolipids, including lyso-Gb3, are extracted from the plasma using a solvent mixture, commonly chloroform/methanol/water.[8][9]
-
Sample Clean-up: The extracted lipids may undergo further purification using solid-phase extraction (SPE) to remove other interfering lipids and contaminants.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The lipid extract is injected into a liquid chromatography system. A C4 or C18 reversed-phase column is typically used to separate lyso-Gb3 from other molecules based on its hydrophobicity.[8][9] A gradient elution with solvents like water and methanol containing ammonium (B1175870) formate (B1220265) and formic acid is employed.[8][9]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[10]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both lyso-Gb3 and its internal standard.[8][9] For lyso-Gb3, a common transition is m/z 786.8 -> 268.3.[8][9]
-
Quantification: The peak areas of the analyte (lyso-Gb3) and the internal standard are measured. The concentration of lyso-Gb3 in the original sample is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve generated using known concentrations of lyso-Gb3.
Pathophysiological Role of Lyso-Gb3: Early Insights
Beyond its utility as a biomarker, early research strongly suggested that lyso-Gb3 is not merely a bystander but an active participant in the pathogenesis of Fabry disease.[3] Several in vitro studies provided the first evidence for its direct biological effects.
Proliferation of Smooth Muscle Cells
A key pathological feature of Fabry disease is vascular remodeling, characterized by an increased intima-media thickness due to the proliferation of smooth muscle cells.[3] Early experiments demonstrated that lyso-Gb3, at concentrations found in the plasma of symptomatic Fabry patients (50-100 nM), directly promotes the proliferation of cultured smooth muscle cells.[3][4][5] This finding provided a direct link between the elevated biomarker and a clinical manifestation of the disease.
Inhibition of α-Galactosidase A Activity
Another significant early discovery was that lyso-Gb3 can inhibit the activity of the α-galactosidase A enzyme.[4][5] This suggests a positive feedback loop where the accumulation of lyso-Gb3 further impairs the breakdown of Gb3, exacerbating the primary metabolic defect.
Induction of Cellular Stress and Signaling Pathways
While the precise signaling pathways were not fully elucidated in the earliest studies, the observed cellular effects of lyso-Gb3, such as promoting proliferation, pointed towards its ability to activate intracellular signaling cascades.[3] Later research has expanded on these initial findings, implicating lyso-Gb3 in various stress responses and inflammatory pathways.
Conclusion
The early research on globotriaosylsphingosine fundamentally shifted the understanding of Fabry disease. It established lyso-Gb3 not only as a superior biomarker to Gb3 for diagnosis and potentially for monitoring therapeutic response but also as a key pathogenic molecule driving some of the critical clinical manifestations of the disease. The quantitative data from these initial studies provided the foundation for the clinical utility of lyso-Gb3 measurements, while the elucidation of its biological effects opened new avenues for therapeutic intervention. The methodologies developed for lyso-Gb3 quantification have become standard in the clinical management of Fabry disease. This early work serves as a testament to the importance of investigating metabolic derivatives in understanding the full spectrum of lysosomal storage disorders.
References
- 1. Plasma globotriaosylsphingosine as a biomarker of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharm.or.jp [pharm.or.jp]
- 3. pnas.org [pnas.org]
- 4. Elevated globotriaosylsphingosine is a hallmark of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Globotriaosylsphingosine (Lyso-Gb3) as a biomarker for cardiac variant (N215S) Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Localization of Lyso-globotetraosylceramide (d18:1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyso-globotetraosylceramide (d18:1), more commonly known as lyso-globotriaosylceramide (lyso-Gb3), is a deacylated derivative of globotriaosylceramide (Gb3). Its accumulation is a primary hallmark of Fabry disease, a lysosomal storage disorder resulting from deficient α-galactosidase A activity. This technical guide provides a comprehensive overview of the cellular localization of lyso-Gb3, detailing its subcellular distribution, the experimental methodologies used for its detection and quantification, and its impact on cellular signaling pathways. A thorough understanding of where lyso-Gb3 accumulates and its downstream effects is critical for the development of effective therapeutic strategies for Fabry disease.
Introduction
Fabry disease is an X-linked genetic disorder characterized by the progressive accumulation of glycosphingolipids, primarily Gb3 and its cytotoxic metabolite, lyso-Gb3, within the lysosomes of various cell types. This accumulation disrupts cellular homeostasis and leads to a wide range of clinical manifestations, affecting the kidneys, heart, and nervous system. While Gb3 accumulation is a known pathological feature, lyso-Gb3 is considered a key mediator of the disease's pathogenesis, contributing to inflammation, cell proliferation, and cytotoxicity. This guide focuses specifically on the cellular localization of lyso-Gb3 (d18:1) and the molecular consequences of its accumulation.
Cellular Localization of Lyso-Gb3
The primary site of lyso-Gb3 accumulation is within the lysosomes . This is a direct consequence of the deficient activity of the lysosomal enzyme α-galactosidase A, which is responsible for its degradation. The acidic environment of the lysosome is the normal site for the catabolism of glycosphingolipids.
While predominantly lysosomal, the amphiphilic nature of lyso-Gb3 allows it to interact with cellular membranes, potentially leading to its presence in other subcellular compartments, although this is less well-documented. The consequences of lyso-Gb3 accumulation are observed in a variety of cell types, underscoring its systemic impact in Fabry disease. Key affected cell types include:
-
Vascular Endothelial Cells: Accumulation contributes to vascular dysfunction and pathology.[1]
-
Podocytes: Lysosomal storage in these specialized kidney cells leads to Fabry nephropathy.[2]
-
Sensory Neurons: Accumulation is linked to the neuropathic pain experienced by many Fabry patients.
-
Smooth Muscle Cells: Lyso-Gb3 promotes the proliferation of these cells, contributing to vascular remodeling.[1][3][4]
-
Cardiomyocytes: Accumulation in heart muscle cells is a factor in the cardiac complications of the disease.[1]
Quantitative Analysis of Lyso-Gb3
Precise quantification of lyso-Gb3 in different biological samples is crucial for diagnosing Fabry disease, monitoring disease progression, and assessing therapeutic efficacy. While extensive data exists for plasma and tissue levels, specific quantitative data on the subcellular distribution of lyso-Gb3 is limited. The following tables summarize available quantitative data.
Table 1: Lyso-Gb3 Quantification in Whole Cells
| Cell Type | Condition | Lyso-Gb3 Concentration (pmol/10⁶ cells) | Reference |
| HeLa Cells | Non-edited | 0.30 | [5] |
| HeLa Cells | GNPTAB KO | 0.70 | [5] |
Table 2: Lyso-Gb3 Quantification in Tissues (Fabry Disease Mouse Model)
| Organ | Age | Lyso-Gb3 Concentration (ng/mg protein) | Reference |
| Heart | 5 weeks | ~10 | [6] |
| Heart | 20 weeks | ~20 | [6] |
| Kidneys | 5 weeks | ~20 | [6] |
| Kidneys | 20 weeks | ~45 | [6] |
| Liver | 5 weeks | ~100 | [6] |
| Liver | 20 weeks | ~150 | [6] |
| Spleen | 5 weeks | ~5 | [6] |
| Spleen | 20 weeks | ~10 | [6] |
| Small Intestine | 5 weeks | ~15 | [6] |
| Small Intestine | 20 weeks | ~25 | [6] |
| Lungs | 5 weeks | ~5 | [6] |
| Lungs | 20 weeks | ~10 | [6] |
| Brain | 5 weeks | ~2 | [6] |
| Brain | 20 weeks | ~3 | [6] |
Note: The data in Table 2 is estimated from graphical representations in the cited literature and should be considered approximate.
Experimental Protocols
Determining the subcellular localization of lyso-Gb3 requires a combination of cell biology and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments.
Subcellular Fractionation for Lyso-Gb3 Analysis
This protocol describes the separation of cellular organelles to quantify lyso-Gb3 in different compartments, primarily isolating the lysosomal fraction.
Objective: To isolate subcellular fractions (with an enrichment for lysosomes) for subsequent lyso-Gb3 quantification by mass spectrometry.
Materials:
-
Cultured cells (e.g., fibroblasts, podocytes)
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation Buffer (e.g., 250 mM sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, pH 7.4, with protease inhibitors)
-
Dounce homogenizer with a tight-fitting pestle
-
Centrifuge and ultracentrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting:
-
Grow cells to confluency in culture dishes.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into a minimal volume of ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of ice-cold hypotonic fractionation buffer.
-
Incubate on ice for 15-20 minutes to allow cells to swell.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize with 20-30 strokes of a tight-fitting pestle. Monitor cell lysis under a microscope.
-
-
Differential Centrifugation:
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 700-800 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at 10,000-15,000 x g for 20 minutes at 4°C to pellet mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing endoplasmic reticulum and Golgi). The resulting supernatant is the cytosolic fraction.
-
The pellet from the 10,000-15,000 x g spin contains a crude lysosomal and mitochondrial fraction.
-
-
Lysosome Enrichment (Optional Density Gradient Centrifugation):
-
For higher purity, the crude lysosomal/mitochondrial pellet can be further purified using a density gradient (e.g., Percoll or sucrose).
-
Resuspend the pellet in a suitable buffer and layer it onto a pre-formed density gradient.
-
Centrifuge at high speed (e.g., 20,000-40,000 x g) for 1-2 hours.
-
Collect fractions and identify lysosome-enriched fractions by assaying for lysosomal marker enzymes (e.g., β-hexosaminidase).
-
-
Lipid Extraction and Mass Spectrometry:
-
To each subcellular fraction, add an internal standard for lyso-Gb3.
-
Perform a lipid extraction using a method suitable for polar lipids, such as a modified Bligh-Dyer or Folch extraction.
-
Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify lyso-Gb3.
-
Subcellular fractionation workflow for lyso-Gb3 analysis.
Immunofluorescence Staining for Lyso-Gb3 Visualization
This protocol provides a general framework for the visualization of lyso-Gb3 within cultured cells. Specific antibodies against lyso-Gb3 are required.
Objective: To visualize the subcellular localization of lyso-Gb3 in cultured cells using immunofluorescence microscopy.
Materials:
-
Cultured cells grown on coverslips or chamber slides
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1-0.5% Triton X-100 or saponin (B1150181) in PBS)
-
Blocking solution (e.g., 1-5% BSA or normal goat serum in PBS)
-
Primary antibody (anti-lyso-Gb3)
-
Fluorescently labeled secondary antibody
-
Lysosomal marker antibody (e.g., anti-LAMP1) and corresponding secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Seed cells on coverslips or chamber slides and grow to desired confluency.
-
Wash cells gently with PBS.
-
Fix cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with primary antibodies (anti-lyso-Gb3 and anti-LAMP1) diluted in blocking solution overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope. Co-localization of the lyso-Gb3 signal with the LAMP1 signal will confirm its lysosomal localization.
-
Immunofluorescence workflow for visualizing lyso-Gb3.
Lyso-Gb3 and Cellular Signaling Pathways
The accumulation of lyso-Gb3 triggers a cascade of signaling events that contribute to the pathophysiology of Fabry disease.
Lyso-Gb3 Induced Signaling in Podocytes
In kidney podocytes, lyso-Gb3 is a potent signaling molecule that promotes inflammation and fibrosis.
-
Notch1 Signaling: Lyso-Gb3 activates the Notch1 signaling pathway, leading to the upregulation of the Notch transcriptional target HES1. This activation also increases the expression of the Notch ligand Jagged1 and chemokines such as MCP-1 and RANTES. The activation of Notch1 by lyso-Gb3 contributes to the activation of NF-κB, further amplifying the inflammatory response. Additionally, Notch1 signaling mediates fibrogenic responses by increasing the expression of extracellular matrix proteins like fibronectin.[7][8]
-
RIPK3-Mediated Necroptosis: Lyso-Gb3 can induce podocyte death through a RIPK3-dependent necroptosis pathway. This process involves increased production of reactive oxygen species (ROS) and contributes to the podocyte loss observed in Fabry nephropathy.[2][9]
-
TGF-β1 Signaling: Lyso-Gb3 stimulates the production and release of transforming growth factor-beta 1 (TGF-β1), a key mediator of fibrosis. This leads to increased synthesis of extracellular matrix components, contributing to glomerulosclerosis.[10]
Signaling pathways activated by lyso-Gb3 in podocytes.
Lyso-Gb3 and Smooth Muscle Cell Proliferation
Lyso-Gb3 has been shown to promote the proliferation of vascular smooth muscle cells, a key event in the vascular remodeling observed in Fabry disease. While the exact signaling pathway is not fully elucidated, it is suggested to involve pathways commonly associated with cell proliferation, such as the MAPK/ERK pathway.[1]
Proposed pathway for lyso-Gb3 induced smooth muscle cell proliferation.
Conclusion
The primary cellular localization of lyso-globotetraosylceramide (d18:1) is the lysosome, a direct result of the enzymatic deficiency in Fabry disease. Its accumulation in various cell types triggers a complex array of signaling events that drive the pathophysiology of the disease, including inflammation, fibrosis, and abnormal cell proliferation. While methods for detecting and quantifying lyso-Gb3 in plasma and tissues are well-established, further research is needed to precisely quantify its distribution within subcellular compartments and to fully elucidate the intricate signaling networks it perturbs. A deeper understanding of the cellular and molecular consequences of lyso-Gb3 accumulation will be instrumental in the development of novel and more effective therapies for Fabry disease.
References
- 1. pnas.org [pnas.org]
- 2. RIPK3 Contributes to Lyso-Gb3-Induced Podocyte Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Elucidating the toxic effect and disease mechanisms associated with Lyso-Gb3 in Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinctive accumulation of globotriaosylceramide and globotriaosylsphingosine in a mouse model of classic Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lyso-Gb3 activates Notch1 in human podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Catabolism of Lyso-globotetraosylceramide (d18:1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyso-globotetraosylceramide (d18:1), also known as lyso-Gb4 or lyso-globoside, is a glycosphingolipid that plays a crucial role in cellular function and is implicated in the pathology of certain lysosomal storage disorders. Understanding its catabolism is vital for the development of diagnostics and therapeutics for these conditions. This technical guide provides a comprehensive overview of the enzymatic breakdown of lyso-Gb4, detailing the signaling pathway, relevant quantitative data, and key experimental protocols for its study.
Introduction
Glycosphingolipids (GSLs) are essential components of cellular membranes, involved in processes such as cell recognition, adhesion, and signal transduction.[1] Their degradation occurs in the lysosome through the sequential action of specific hydrolases.[1] A deficiency in any of these enzymes can lead to the accumulation of their respective substrates, resulting in a group of genetic disorders known as lysosomal storage diseases (LSDs).[1][2]
Lyso-globotetraosylceramide is the deacylated form of globotetraosylceramide (Gb4 or globoside). While the catabolism of globoside (B1172493) and its precursor, globotriaosylceramide (Gb3), are well-studied in the context of Fabry and Sandhoff diseases, the specific catabolic pathway of lyso-Gb4 is of significant interest, particularly as deacylated GSLs are increasingly recognized as potent bioactive molecules and sensitive biomarkers.[3]
The Catabolic Pathway of Lyso-globotetraosylceramide (d18:1)
The catabolism of lyso-Gb4 is a stepwise enzymatic process that occurs within the lysosome, requiring the coordinated action of several glycosidases and activator proteins. The degradation cascade sequentially removes monosaccharide units from the non-reducing end of the carbohydrate chain.
The enzymatic degradation of Lyso-globotetraosylceramide proceeds as follows:
-
α-Galactosidase A (α-Gal A): The initial step in the catabolism of lyso-Gb4 is the hydrolysis of the terminal α-1,4-galactosyl residue. This reaction is catalyzed by α-galactosidase A, the same enzyme implicated in Fabry disease. A deficiency in α-Gal A leads to the accumulation of Gb3 and its lyso-form, lyso-Gb3.[4]
-
β-Hexosaminidase A (Hex A): Following the removal of the terminal galactose, the resulting lyso-globotriaosylceramide (lyso-Gb3) is a substrate for β-hexosaminidase A. This enzyme, in the presence of the GM2 activator protein (GM2AP), cleaves the terminal β-1,3-N-acetylgalactosamine (GalNAc) residue.[5][6] Deficiencies in the α or β subunits of hexosaminidase A, or in the GM2 activator protein, lead to GM2 gangliosidoses such as Tay-Sachs and Sandhoff disease.[5]
-
β-Galactosidase (GALC): The subsequent molecule, lactosylsphingosine, is then acted upon by β-galactosidase, which removes the terminal β-1,4-galactose residue.[7] This enzyme requires the saposin A (SapA) activator protein for efficient hydrolysis of GSLs.[8][9][10]
-
Glucosylceramidase (GBA): The final sugar residue, a β-1,1-glucose, is cleaved from the sphingosine (B13886) backbone by glucosylceramidase, yielding sphingosine.
This complete degradation pathway is essential for maintaining cellular homeostasis.
Quantitative Data
Quantitative analysis of lyso-Gb4 and its catabolites is crucial for diagnosing and monitoring lysosomal storage disorders. While extensive data exists for lyso-Gb3 in Fabry disease, specific quantitative information for lyso-Gb4 is less prevalent in the literature. The following tables summarize available data for relevant lyso-glycosphingolipids.
Table 1: Plasma/Dried Blood Spot (DBS) Concentrations of Lyso-globotriaosylceramide (Lyso-Gb3)
| Population | Sample Type | Concentration (ng/mL) | Reference |
| Healthy Controls | DBS | 0.77 ± 0.24 (range: 0.507-1.4) | [11][12] |
| Newborn Controls | DBS | Below Limit of Quantitation (<0.28) | [11][12] |
| Classic Fabry Disease Patients | DBS | 2.06 - 54.1 | [11][12] |
| Newborn Fabry Disease Infants | DBS | 1.02 - 8.81 (in 5 of 17 infants) | [11][12] |
| Late-onset Fabry (IVS4+919G>A) | DBS | 3.75 ± 0.69 (range: 0.418-3.97) | [11][12] |
Table 2: Plasma Concentrations of Glucosylsphingosine (Lyso-Gb1) in Gaucher Disease
| Population | Concentration (ng/mL) | Reference |
| Healthy Controls | < 6.8 | [13] |
| Gaucher Disease Patients | 252 (median; range: 9-1340) | [13] |
| Mild GD1 Patients | 167 (median) | [14] |
| Severe GD1 Patients | 320 (median) | [14] |
Note: Specific quantitative data for Lyso-globotetraosylceramide (lyso-Gb4) concentrations in healthy versus pathological states, as well as the enzyme kinetics for its catabolism, are not extensively reported in the reviewed literature.
Experimental Protocols
The study of lyso-Gb4 catabolism involves two primary experimental approaches: measuring the activity of the catabolizing enzymes and quantifying the substrate and its metabolites.
α-Galactosidase A Activity Assay
This protocol describes a common method for determining the enzymatic activity of α-galactosidase A using a fluorogenic substrate.
Materials:
-
4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal) substrate[15][16]
-
α-Gal Assay Buffer
-
α-Gal Stop Buffer
-
4-Methylumbelliferone (4-MU) Standard
-
Tissue homogenates, cell lysates, or biological fluids
-
96-well microplate (black or white for fluorescence)
-
Fluorescence microplate reader (Excitation: 360-365 nm, Emission: 440-445 nm)
Procedure:
-
Sample Preparation:
-
Homogenize tissue (e.g., 10 mg) or pelleted cells (e.g., 5 x 10^5) in 100 µL of ice-cold α-Gal Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.
-
Dilute the supernatant as needed (e.g., 10-20 fold) in α-Gal Assay Buffer.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the 4-MU standard in α-Gal Assay Buffer.
-
-
Assay Reaction:
-
Add diluted samples and standards to the wells of the 96-well plate.
-
Prepare a substrate working solution by diluting the 4-MU-α-Gal stock in the α-Gal Assay Buffer.
-
Add the substrate working solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30-120 minutes), protected from light.[17]
-
-
Measurement:
-
Stop the reaction by adding α-Gal Stop Buffer to each well.
-
Measure the fluorescence intensity on a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Generate a standard curve by plotting the fluorescence of the 4-MU standards against their concentrations.
-
Determine the concentration of the 4-MU produced in the sample wells from the standard curve and calculate the enzyme activity.
-
Quantification of Lyso-globotetraosylceramide by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lyso-GSLs.
Materials:
-
Biological samples (plasma, DBS, tissue homogenates)
-
Organic solvents (e.g., chloroform (B151607), methanol (B129727), isopropanol, hexane, water)[18][19]
-
Internal standards (e.g., isotopically labeled lyso-Gb4)
-
LC-MS/MS system (e.g., UPLC coupled to a tandem quadrupole or high-resolution mass spectrometer)[20][21]
Procedure:
-
Sample Preparation (Lipid Extraction):
-
For Liquid Samples (e.g., plasma): Employ a liquid-liquid extraction method such as the Folch or Bligh-Dyer procedure using a mixture of chloroform and methanol to separate lipids from the aqueous phase.[18][19]
-
For Solid Samples (e.g., tissue): Homogenize the tissue in an appropriate buffer before performing the lipid extraction.[22]
-
Spike the samples with an internal standard prior to extraction to correct for matrix effects and variations in extraction efficiency.
-
-
Purification (Optional but Recommended):
-
Further purify the lipid extract using solid-phase extraction (SPE) or other chromatographic techniques to remove interfering substances.[18]
-
-
LC Separation:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample onto an appropriate LC column (e.g., C18, C8) for separation of the analytes.
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component with a modifier (e.g., formic acid, ammonium (B1175870) formate) and an organic component (e.g., methanol, acetonitrile).
-
-
MS/MS Detection:
-
Ionize the eluting analytes using an electrospray ionization (ESI) source in positive ion mode.
-
Perform tandem mass spectrometry by selecting the precursor ion for lyso-Gb4 and its fragments (multiple reaction monitoring, MRM).
-
-
Data Analysis:
-
Quantify the amount of lyso-Gb4 in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and internal standard.
-
Conclusion
The catabolism of lyso-globotetraosylceramide (d18:1) is a critical lysosomal pathway, and its disruption has significant pathological consequences. This guide has outlined the sequential enzymatic degradation of lyso-Gb4, provided available quantitative data on related lyso-glycosphingolipids, and detailed essential experimental protocols for its investigation. Further research is warranted to fully elucidate the quantitative aspects of lyso-Gb4 metabolism and its precise role in health and disease, which will be instrumental in advancing the development of novel therapies for lysosomal storage disorders.
References
- 1. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Lysosomal glycosphingolipid catabolism by acid ceramidase: formation of glycosphingoid bases during deficiency of glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Globoside - Wikipedia [en.wikipedia.org]
- 5. Crystallographic Structure of Human β-Hexosaminidase A: Interpretation of Tay-Sachs Mutations and Loss of GM2 Ganglioside Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The specificity of beta-galactosidase in the degradation of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of glycosphingolipid degradation revealed by a GALC-SapA complex structure - White Rose Research Online [eprints.whiterose.ac.uk]
- 9. The mechanism of glycosphingolipid degradation revealed by a GALC-SapA complex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.york.ac.uk [pure.york.ac.uk]
- 11. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots [annlabmed.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Gaucher Disease Diagnosis Using Lyso-Gb1 on Dry Blood Spot Samples: Time to Change the Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights into the Value of Lyso-Gb1 as a Predictive Biomarker in Treatment-Naïve Patients with Gaucher Disease Type 1 in the LYSO-PROOF Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 19. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. lipidmaps.org [lipidmaps.org]
Lyso-globotetraosylceramide (d18:1) in Animal Models of Fabry Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease is an X-linked lysosomal storage disorder resulting from the deficient activity of the enzyme α-galactosidase A (α-Gal A). This enzymatic defect leads to the progressive accumulation of glycosphingolipids, predominantly globotriaosylceramide (Gb3), in various cells and tissues. A deacylated form of Gb3, lyso-globotetraosylceramide (lyso-Gb4), also known as globotriaosylsphingosine (lyso-Gb3), has emerged as a crucial biomarker for Fabry disease. Its plasma levels are more closely associated with disease severity than Gb3 and are indicative of the clinical phenotype. Animal models of Fabry disease are indispensable tools for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic strategies. This technical guide provides a comprehensive overview of lyso-Gb4 in these models, focusing on its quantification, its role in disease pathogenesis, and its response to various therapeutic interventions.
Lyso-Gb4 Accumulation in Fabry Disease Animal Models
Several animal models have been developed to study Fabry disease, with the α-galactosidase A knockout (GLAko) mouse being the most widely used. More recently, symptomatic mouse models, such as the G3Stg/GLAko mouse, which overexpresses human Gb3 synthase, have been generated to better recapitulate the human disease phenotype.[1][2]
Quantitative Data on Lyso-Gb4 Levels
The following tables summarize the reported concentrations of lyso-Gb4 in plasma, urine, and various tissues of different Fabry disease mouse models. These values highlight the significant accumulation of this biomarker compared to wild-type animals and illustrate the differences between asymptomatic and symptomatic models.
Table 1: Lyso-Gb4 (Lyso-Gb3) Concentrations in Plasma/Serum of Fabry Disease Mouse Models
| Animal Model | Sex | Age | Lyso-Gb4 (Lyso-Gb3) Concentration (nM) | Reference |
| GLAko | Male & Female | - | Detectable | [1] |
| G3Stg/GLAko | Male | - | 134 ± 20 | [1] |
| G3Stg/GLAko (+/-) | Female | - | 65 ± 4 | [1] |
| Wild-type | Male & Female | - | Not Detectable (<10) | [1] |
| TgG3S | Male & Female | - | Not Detectable (<10) | [1] |
Table 2: Lyso-Gb4 (Lyso-Gb3) Concentrations in Tissues of GLA Knockout Mice
| Tissue | Lyso-Gb4 (Lyso-Gb3) Concentration (pmol/mg tissue) | Reference |
| Liver | Significantly higher than wild-type | [3] |
| Kidneys | Significantly higher than wild-type | [3] |
| Heart | Significantly higher than wild-type | [3] |
Note: Absolute concentrations vary between studies due to different analytical methods and animal housing conditions. The tables provide a comparative overview.
Experimental Protocols for Lyso-Gb4 Quantification
The accurate quantification of lyso-Gb4 is critical for its use as a biomarker. The gold-standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Workflow for Lyso-Gb4 Quantification
Caption: Workflow for Lyso-Gb4 Quantification.
Detailed Methodologies
1. Sample Preparation:
-
Plasma/Serum: Collect blood in appropriate anticoagulant tubes (e.g., EDTA) and centrifuge to separate plasma. Store at -80°C until analysis.[4]
-
Urine: Collect urine samples and store at -80°C. Centrifuge before extraction to remove debris.[5]
-
Tissues: Harvest tissues, snap-freeze in liquid nitrogen, and store at -80°C. Prior to extraction, weigh the frozen tissue and homogenize in a suitable buffer (e.g., methanol) using a bead beater or other homogenizer.[3]
2. Internal Standard:
-
To correct for variability in sample preparation and instrument response, a stable isotope-labeled internal standard (e.g., ¹³C₅-lyso-Gb3 or D7-lyso-Gb3) should be added to each sample before extraction.[5][6]
3. Lipid Extraction:
-
A common method for extracting lyso-Gb4 is a liquid-liquid extraction using a chloroform/methanol (B129727)/water mixture (e.g., 2:1:0.3 v/v/v).[7][8]
-
Alternatively, protein precipitation with organic solvents like acetone/methanol can be used for plasma samples.[4]
-
Solid-phase extraction (SPE) can be employed for further purification of the lipid extract.[9]
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 or C4 reversed-phase column is typically used for separation.[3][7]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) is used for elution.[6][7][8]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min for standard LC systems.[6]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for lyso-Gb4 and its internal standard. A common transition for lyso-Gb4 (d18:1) is m/z 786.5 -> 282.3.[5]
-
Table 3: Example LC-MS/MS Parameters for Lyso-Gb4 (Lyso-Gb3) Analysis
| Parameter | Setting | Reference |
| LC Column | C4, 10 cm x 4.6 mm, 5 µm | [7][8] |
| Mobile Phase A | Water with 2 mM ammonium formate and 0.2% formic acid | [7][8] |
| Mobile Phase B | Methanol with 1 mM ammonium formate and 0.2% formic acid | [7][8] |
| Flow Rate | 0.5 mL/min | [7][8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6] |
| MRM Transition | Precursor ion (m/z) 786.8 -> Product ion (m/z) 268.3 | [7][8] |
Signaling Pathways Modulated by Lyso-Gb4
Emerging evidence suggests that lyso-Gb4 is not merely a storage product but an active pathogenic molecule that triggers detrimental signaling cascades, contributing to the inflammatory and fibrotic aspects of Fabry disease.
Toll-Like Receptor 4 (TLR4) Signaling
Lyso-Gb4 has been shown to activate Toll-Like Receptor 4 (TLR4), a key component of the innate immune system. This activation initiates a downstream signaling cascade leading to the production of pro-inflammatory cytokines.
Caption: Lyso-Gb4 Induced TLR4 Signaling Pathway.
This pathway contributes to the chronic inflammation observed in Fabry disease, which can lead to tissue damage and fibrosis in organs such as the kidneys and heart.[10]
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
Lyso-Gb4 exposure has been linked to the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This can occur through the disruption of protein folding and chaperone function. The accumulation of misfolded proteins in the ER triggers the UPR, which can ultimately lead to apoptosis if the stress is prolonged or severe.
Caption: Lyso-Gb4 and ER Stress/UPR.
Therapeutic Intervention and Lyso-Gb4 Response in Animal Models
Animal models are crucial for evaluating the efficacy of various therapeutic strategies in reducing lyso-Gb4 levels.
Enzyme Replacement Therapy (ERT)
ERT involves the intravenous administration of recombinant human α-Gal A. Studies in Fabry mouse models have shown that ERT can significantly reduce lyso-Gb4 levels in plasma and tissues. For instance, in G3Stg/GLAko mice, a clinically relevant dose of recombinant α-Gal A resulted in a significant decrease in serum lyso-Gb4 levels.[2]
Substrate Reduction Therapy (SRT)
SRT aims to inhibit the synthesis of Gb3 and consequently lyso-Gb4. This approach has shown promise in reducing lyso-Gb4 levels in Fabry mouse models.
Chaperone Therapy
Pharmacological chaperones are small molecules that bind to and stabilize mutant forms of α-Gal A, facilitating their proper folding and trafficking to the lysosome. This can increase residual enzyme activity and lead to a reduction in lyso-Gb4 levels in animal models expressing amenable mutations.
Gene Therapy
Gene therapy approaches, often using adeno-associated virus (AAV) vectors to deliver a functional copy of the GLA gene, have demonstrated the potential for long-term correction of α-Gal A deficiency. Preclinical studies in Fabry mouse models have shown that successful gene therapy leads to a sustained reduction of lyso-Gb4 in plasma and tissues.[11][12][13]
Table 4: Summary of Therapeutic Effects on Lyso-Gb4 in Fabry Animal Models
| Therapy Type | Mechanism of Action | Effect on Lyso-Gb4 | References |
| Enzyme Replacement Therapy (ERT) | Provides functional α-Gal A enzyme | Significant reduction in plasma and tissues | [2] |
| Substrate Reduction Therapy (SRT) | Inhibits the synthesis of Gb3 | Reduction in plasma and tissues | - |
| Chaperone Therapy | Stabilizes mutant α-Gal A | Reduction in models with amenable mutations | - |
| Gene Therapy | Provides a functional copy of the GLA gene | Sustained reduction in plasma and tissues | [11][12][13] |
Conclusion
Lyso-globotetraosylceramide (d18:1) is a pivotal biomarker and pathogenic molecule in Fabry disease. Animal models, particularly the GLA knockout and symptomatic G3Stg/GLAko mice, are invaluable for studying the role of lyso-Gb4 in disease progression and for the preclinical assessment of novel therapies. The standardized and accurate quantification of lyso-Gb4 using LC-MS/MS is essential for these studies. A deeper understanding of the signaling pathways modulated by lyso-Gb4, such as TLR4-mediated inflammation and ER stress, will pave the way for the development of more targeted and effective treatments for Fabry disease. This guide provides a foundational resource for researchers dedicated to advancing our knowledge and therapeutic options for this debilitating disorder.
References
- 1. portlandpress.com [portlandpress.com]
- 2. A symptomatic Fabry disease mouse model generated by inducing globotriaosylceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distributions of Globotriaosylceramide Isoforms, and Globotriaosylsphingosine and Its Analogues in an α-Galactosidase A Knockout Mouse, a Model of Fabry Disease | PLOS One [journals.plos.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Tandem Mass Spectrometry Quantitation of Lyso-Gb3 and Six Related Analogs in Plasma for Fabry Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inflammation in Fabry disease: stages, molecular pathways, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AAV2/6 Gene Therapy in a Murine Model of Fabry Disease Results in Supraphysiological Enzyme Activity and Effective Substrate Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systemic mRNA Therapy for the Treatment of Fabry Disease: Preclinical Studies in Wild-Type Mice, Fabry Mouse Model, and Wild-Type Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fabrydiseasenews.com [fabrydiseasenews.com]
The Ascendance of a Biomarker: A Technical Guide to the History and Application of Lyso-Gb3 in Fabry Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease, an X-linked lysosomal storage disorder, results from the deficient activity of the enzyme α-galactosidase A (α-Gal A). This enzymatic defect leads to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), within lysosomes of various cell types. While Gb3 was historically the primary biomarker, lyso-Gb3 has emerged as a more sensitive and specific indicator of Fabry disease, revolutionizing its diagnosis, monitoring, and the development of therapeutic interventions. This technical guide provides an in-depth exploration of the history of lyso-Gb3 as a biomarker, complete with quantitative data, detailed experimental protocols, and visualizations of associated cellular pathways and workflows.
The Discovery and Rise of Lyso-Gb3
The consideration that a pathogenic metabolite beyond Gb3 might be involved in Fabry disease pathogenesis prompted the investigation into deacylated forms of accumulating glycosphingolipids.[1] While the existence of such molecules was known in other lysosomal storage diseases, the presence of globotriaosylsphingosine (lyso-Gb3) in Fabry disease was first documented in the early 2000s.[1] Subsequent research rapidly established that plasma lyso-Gb3 levels were markedly increased in Fabry patients, with a relative increase exceeding that of Gb3 by more than an order of magnitude.[1] This discovery marked a pivotal moment, as lyso-Gb3 demonstrated superior diagnostic performance, particularly in female heterozygotes who can present with normal α-Gal A enzyme activity due to random X-chromosome inactivation.[2][3]
Quantitative Insights: Lyso-Gb3 Levels in Fabry Disease
The utility of lyso-Gb3 as a biomarker is underscored by the distinct concentration differences observed between individuals with Fabry disease and healthy controls. These levels also vary based on disease phenotype (classic vs. late-onset) and sex. The following tables summarize key quantitative data from various studies.
Table 1: Plasma Lyso-Gb3 Concentrations in Fabry Disease Patients and Healthy Controls
| Patient Group | N | Mean ± SD (ng/mL) | Median (ng/mL) | Range (ng/mL) | Reference |
| Healthy Controls | |||||
| Males | 1,316 | - | 0.3 | 0.2 - 0.5 | [4] |
| Females | 1,021 | - | 0.4 | 0.2 - 0.6 | [4] |
| Combined | 109 | - | - | - | [5] |
| Fabry Disease Patients | |||||
| Classic Phenotype | |||||
| Untreated Males | 55 | - | - | >2.7 | [6] |
| Untreated Females | - | - | - | >2.7 | [6] |
| Late-Onset/Atypical Phenotype | |||||
| Males with N215S mutation | - | 9.7 ± 1.0 (nM) | - | - | [5] |
| Females with N215S mutation | - | 5.4 ± 0.8 (nM) | - | - | [5] |
| Untreated Males | 17 | - | - | <2.7 | [6] |
| Untreated Females | - | - | - | <2.7 | [6] |
| Treated Patients | |||||
| Males (on ERT, 24 months, Ab+) | 11 | 79 ± 41 (nmol/L) | - | - | [7] |
| Males (on ERT, 24 months, Ab-) | - | 35 ± 13 (nmol/L) | - | - | [7] |
Note: Units may vary between studies (ng/mL, nmol/L, nM). Conversions should be performed with caution, considering the molecular weight of lyso-Gb3 (~786.0 g/mol ). ERT: Enzyme Replacement Therapy; Ab+: Antibody positive; Ab-: Antibody negative.
Table 2: Urinary Lyso-Gb3 and Gb3 Concentrations in Fabry Disease
| Analyte | Patient Group | N | Mean ± SD (µg/mg creatinine) | Reference |
| Gb3 | Classic Fabry Males | 8 | 1.56 ± 1.05 | [8] |
| Later-Onset Fabry Males | 16 | 0.81 ± 1.11 | [8] | |
| Fabry Females | 61 | 0.23 ± 0.24 | [8] | |
| Healthy Controls | 59 | 0.03 ± 0.03 | [8] | |
| Lyso-Gb3 | Fabry Patients (Male and Female) | 83 | - | [9] |
| Healthy Controls | 77 | Not Detectable | [9] |
Note: Urinary lyso-Gb3 is often reported as a ratio to creatinine (B1669602) to account for variations in urine concentration.
Table 3: Diagnostic Accuracy of Plasma Lyso-Gb3
| Cut-off Value | Sensitivity | Specificity | Patient Population | Reference |
| 0.81 ng/mL | 94.74% | 100% | Male and Female Fabry Patients vs. Healthy Controls | [1] |
| 2.7 ng/mL | 100% | 100% | Classic vs. Atypical Fabry Disease | [6] |
| ≥2.0 ng/mL | - | - | High-risk patients for genetic analysis | [4] |
Experimental Protocols: Quantification of Lyso-Gb3
The gold standard for accurate quantification of lyso-Gb3 in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a detailed, generalized protocol based on published methods.
Protocol 1: Quantification of Lyso-Gb3 in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
Human plasma (collected in K2-EDTA tubes)
-
Lyso-Gb3 certified reference material
-
Isotopically labeled internal standard (e.g., lyso-Gb3-d5)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
-
Analytical column (e.g., C18 column)
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibrator, or quality control sample into a well of a 96-well plate.
-
Add 200 µL of the internal standard spiking solution (lyso-Gb3-d5 in methanol).
-
Mix thoroughly by vortexing for 1 minute.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v)
-
Gradient Elution:
-
0-1.0 min: 30% B
-
1.0-5.0 min: Ramp to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.1-8.0 min: Return to 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lyso-Gb3: m/z 786.5 -> 282.2 (Quantifier), m/z 786.5 -> 180.1 (Qualifier)
-
Lyso-Gb3-d5 (IS): m/z 791.5 -> 287.2
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
-
4. Data Analysis:
-
Integrate the peak areas for the quantifier MRM transitions of lyso-Gb3 and the internal standard.
-
Calculate the peak area ratio (lyso-Gb3 / internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of lyso-Gb3 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
The accumulation of lyso-Gb3 is not merely a passive storage phenomenon but actively contributes to the pathophysiology of Fabry disease by initiating various cellular signaling cascades.
Lyso-Gb3 Induced Cellular Signaling
References
- 1. Elucidating the toxic effect and disease mechanisms associated with Lyso-Gb3 in Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fabry Disease: Molecular Basis, Pathophysiology, Diagnostics and Potential Therapeutic Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Pathogenesis and Molecular Mechanisms of Anderson–Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Novel biomarkers for lysosomal storage disorders: Metabolomic and proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lyso-Gb3 activates Notch1 in human podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Stability of Lyso-globotetraosylceramide (d18:1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyso-globotetraosylceramide (d18:1), also known as Lyso-Gb4, is a crucial bioactive sphingolipid implicated in the pathophysiology of certain lysosomal storage disorders, notably Fabry disease. An understanding of its physical and chemical stability is paramount for researchers and drug development professionals to ensure the integrity of analytical standards, the accuracy of experimental results, and the formulation of potential therapeutics. This technical guide provides a comprehensive overview of the known and inferred stability characteristics of Lyso-Gb4 (d18:1), detailed experimental protocols for stability assessment, and a discussion of its potential role in cellular signaling.
Introduction to Lyso-globotetraosylceramide (d18:1)
Lyso-globotetraosylceramide (d18:1) is the deacylated form of globotetraosylceramide (Gb4), a neutral glycosphingolipid. It consists of a C18 sphingosine (B13886) base linked to a tetrasaccharide chain (Galα1-4Galβ1-4Glcβ1-Cer). The absence of the fatty acid chain imparts distinct physicochemical properties to Lyso-Gb4 compared to its acylated counterpart, including increased aqueous solubility. Accumulation of Lyso-Gb4 and related lyso-glycosphingolipids is a hallmark of Fabry disease, a genetic disorder caused by a deficiency of the lysosomal enzyme α-galactosidase A.
Physical Stability of Lyso-globotetraosylceramide (d18:1)
The physical stability of Lyso-Gb4 (d18:1) is critical for its proper storage and handling to prevent degradation and ensure its biological activity.
Storage and Handling Recommendations
Based on information from commercial suppliers, the following storage conditions are recommended for Lyso-Gb4 (d18:1) to ensure its long-term stability.
| Parameter | Recommendation | Rationale |
| Form | Solid (lyophilized powder) | Minimizes degradation reactions that occur in solution. |
| Temperature | -20°C or lower | Reduces the rate of potential chemical degradation.[1] |
| Atmosphere | Inert gas (e.g., argon or nitrogen) | Protects against oxidation of the unsaturated sphingosine backbone. |
| Light | Protection from light (amber vials) | Prevents potential photodegradation. |
| Moisture | Store in a desiccated environment | Minimizes hydrolysis of glycosidic bonds. |
Table 1: Recommended Storage Conditions for Lyso-globotetraosylceramide (d18:1)
For experimental use, stock solutions should be prepared in appropriate solvents, aliquoted to minimize freeze-thaw cycles, and stored at -20°C or -80°C.
Solubility and Aggregation
Lyso-Gb4 (d18:1) is an amphiphilic molecule with a hydrophilic oligosaccharide head group and a hydrophobic sphingosine tail. Its solubility is dependent on the solvent system.
| Solvent System | Solubility |
| Chloroform:Methanol:Water (2:1:0.1) | Soluble[1] |
| Aqueous buffers | Limited solubility, prone to aggregation |
Table 2: Solubility of Lyso-globotetraosylceramide (d18:1)
In aqueous solutions, lyso-glycosphingolipids can form micelles or other aggregates. This aggregation behavior can influence their biological activity and stability. The critical micelle concentration (CMC) for Lyso-Gb4 (d18:1) has not been extensively reported but is a crucial parameter to consider in designing experiments.
Chemical Stability of Lyso-globotetraosylceramide (d18:1)
The chemical stability of Lyso-Gb4 (d18:1) is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. While specific degradation kinetics for Lyso-Gb4 are not widely published, its structure suggests susceptibility to the following degradation pathways.
Hydrolytic Degradation
The glycosidic linkages in the tetrasaccharide chain and the ether linkage between the sphingosine and the sugar are susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis is pH-dependent.
-
Acid-catalyzed hydrolysis: Cleavage of glycosidic bonds is generally favored at low pH.
-
Base-catalyzed hydrolysis: While generally more stable to base than esters, prolonged exposure to strong bases can lead to degradation.
Oxidative Degradation
The sphingosine backbone of Lyso-Gb4 (d18:1) contains a double bond, making it susceptible to oxidation. Oxidizing agents or exposure to air and light can lead to the formation of various oxidation products, which may alter the biological activity of the molecule.
Thermal Degradation
Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways. The long-term stability of Lyso-Gb4 is significantly compromised at temperatures above freezing.
Photodegradation
Exposure to ultraviolet (UV) or visible light can promote the formation of reactive oxygen species, leading to oxidative degradation of the sphingosine backbone.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial to accurately quantify the degradation of Lyso-Gb4 (d18:1) and identify its degradation products. A combination of chromatographic and spectrometric techniques is typically employed.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to develop a stability-indicating analytical method.
Experimental Workflow for Forced Degradation
References
An In-depth Technical Guide to the Stereochemistry and Isoforms of Globotriaosylsphingosine (d18:1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Globotriaosylsphingosine (Lyso-Gb3), the deacylated form of globotriaosylceramide (Gb3), has emerged as a critical biomarker in the diagnosis and monitoring of Fabry disease, an X-linked lysosomal storage disorder. The accumulation of Lyso-Gb3 is intrinsically linked to the pathophysiology of the disease, contributing to a cascade of cellular and systemic events. This technical guide provides a comprehensive overview of the stereochemistry of Lyso-Gb3 (d18:1), its known isoforms, and their implications in Fabry disease. We delve into the intricate signaling pathways modulated by Lyso-Gb3 and present detailed experimental protocols for the characterization and quantification of its various forms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of therapeutics for Fabry disease.
The Stereochemical Landscape of Globotriaosylsphingosine (d18:1)
The biological activity of Globotriaosylsphingosine is intrinsically tied to its specific three-dimensional structure. The core of Lyso-Gb3 is the sphingoid base, sphingosine (B13886). The d18:1 designation specifies a sphingoid base with 18 carbon atoms and one double bond. The precise stereochemistry of the naturally occurring and most abundant form of sphingosine in mammals is D-erythro-sphingosine.[1][2]
The systematic name for this sphingosine isomer is (2S, 3R, 4E)-2-aminooctadec-4-ene-1,3-diol .[1] This nomenclature defines the absolute configuration at the two chiral centers (C2 and C3) and the geometry of the double bond (C4):
-
C2 (S-configuration): The amino group is oriented in the S configuration.
-
C3 (R-configuration): The hydroxyl group is in the R configuration.
-
C4 (E-configuration): The double bond has an E (trans) geometry.
This specific stereoisomer is crucial for the enzymatic interactions and biological functions of sphingolipids. Variations in this stereochemistry can significantly impact the molecule's recognition by enzymes and receptors, and consequently, its pathological effects.
Isoforms and Analogs of Lyso-Gb3
Recent advancements in analytical techniques, particularly mass spectrometry, have led to the identification of a variety of Lyso-Gb3 isoforms and analogs in the plasma and urine of Fabry disease patients.[3][4][5][6] These isoforms typically arise from modifications to the sphingosine backbone. The nomenclature for these analogs often indicates the mass difference from the canonical Lyso-Gb3 (d18:1).
Some of the reported Lyso-Gb3 analogs include:
-
Lyso-Gb3(-2): A structural isomer of Lyso-Gb3.
-
Lyso-Gb3(-12) and Lyso-Gb3(+14): Detected in urine.[3]
-
Lyso-Gb3(+18): Detected in plasma.[3]
The relative abundance of these isoforms can vary between different biological matrices (plasma vs. urine) and may hold diagnostic or prognostic value in Fabry disease.[3]
Table 1: Key Isoforms and Analogs of Globotriaosylsphingosine (Lyso-Gb3)
| Isoform/Analog | Description | Biological Matrix | Reference |
| Lyso-Gb3 (d18:1) | Canonical form with an 18-carbon sphingosine base with one double bond. | Plasma, Urine | [4][7] |
| Lyso-Gb3(-2) | Structural isomer of Lyso-Gb3. | Plasma | [8] |
| Lyso-Gb3(-12) | Analog detected in urine. | Urine | [3] |
| Lyso-Gb3(+14) | Analog detected in urine. | Urine | [3] |
| Lyso-Gb3(+18) | Analog detected in plasma. | Plasma | [3] |
Signaling Pathways Modulated by Lyso-Gb3
The accumulation of Lyso-Gb3 in Fabry disease triggers a complex network of signaling pathways, contributing to the cellular pathology observed in various tissues.
Pro-inflammatory Signaling
Lyso-Gb3 is a potent pro-inflammatory molecule. It can activate Toll-like receptor 4 (TLR4), which in turn initiates a signaling cascade involving NOTCH1 and subsequent activation of the nuclear factor kappa B (NF-κB) pathway.[9] This leads to the upregulation and secretion of pro-inflammatory cytokines, driving systemic and localized inflammation.[9]
Podocyte Injury and Necroptosis
In the context of Fabry nephropathy, Lyso-Gb3 has been shown to induce podocyte death. One of the proposed mechanisms involves the activation of Receptor-Interacting Protein Kinase 3 (RIPK3)-dependent necroptosis.[10] This programmed necrotic cell death pathway contributes to podocyte loss and subsequent albuminuria.[10][11]
Disruption of Calcium Homeostasis in Neurons
Lyso-Gb3 is also implicated in the neuropathic pain experienced by Fabry patients. It has been demonstrated to enhance voltage-gated calcium currents in sensory neurons, leading to an increase in intracellular calcium levels.[12] This sensitization of nociceptive neurons is thought to contribute directly to the pain phenotype.[12]
Experimental Protocols
The accurate quantification of Lyso-Gb3 and its isoforms is paramount for both clinical diagnostics and research. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Lyso-Gb3 and its Analogs by LC-MS/MS
This protocol outlines a general workflow for the analysis of Lyso-Gb3 from plasma samples.
4.1.1. Sample Preparation
-
Internal Standard Spiking: To a 50 µL plasma sample, add an appropriate amount of a stable-isotope labeled internal standard (IS), such as ¹³C-labeled Lyso-Gb3.[13][14] The use of a structurally identical, isotopically labeled IS is crucial for correcting for matrix effects and variations in sample processing.[14]
-
Protein Precipitation and Lipid Extraction: Add 200 µL of a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins and extract lipids.
-
Phase Separation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol.
4.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separation of Lyso-Gb3 and its isoforms is typically achieved using a C18 reversed-phase column with a gradient elution of water and methanol or acetonitrile, both containing a modifier such as formic acid to improve ionization.
-
Tandem Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. The precursor ion (m/z) of Lyso-Gb3 is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
Table 2: Example MRM Transitions for Lyso-Gb3 Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Lyso-Gb3 | 786.8 | 268.3 | [15] |
| ¹³C₆-Lyso-Gb3 (IS) | 792.8 | 274.3 | [14] |
Quantitative Data Summary
The concentration of Lyso-Gb3 in plasma is a sensitive biomarker for Fabry disease, with significantly elevated levels in affected individuals compared to healthy controls.
Table 3: Plasma Lyso-Gb3 Concentrations in Fabry Disease Patients and Controls
| Patient Group | Mean Plasma Lyso-Gb3 (nmol/L) ± SD | Reference |
| Classic Fabry Men | 180 ± 75 | [4] |
| Later-Onset Fabry Men | 17 ± 9 | [4] |
| Fabry Women | 11 ± 8 | [4] |
| Healthy Controls | 0.44 ± 0.15 | [4] |
Conclusion
Globotriaosylsphingosine (d18:1) and its isoforms are central to the pathology of Fabry disease. A thorough understanding of their stereochemistry, biological functions, and the signaling pathways they modulate is essential for the development of effective therapeutic strategies. The analytical methods detailed in this guide provide a framework for the accurate monitoring of these critical biomarkers, which is indispensable for both clinical management and ongoing research in Fabry disease. The continued investigation into the diverse roles of Lyso-Gb3 isoforms will undoubtedly unveil new therapeutic targets and enhance our understanding of this complex disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
- 3. researchgate.net [researchgate.net]
- 4. Profiles of Globotriaosylsphingosine Analogs and Globotriaosylceramide Isoforms Accumulated in Body Fluids from Various Phenotypic Fabry Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distributions of Globotriaosylceramide Isoforms, and Globotriaosylsphingosine and Its Analogues in an α-Galactosidase A Knockout Mouse, a Model of Fabry Disease | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. [PDF] Nano-LC-MS/MS for Quantification of Lyso-Gb3 and Its Analogues Reveals a Useful Biomarker for Fabry Disease | Semantic Scholar [semanticscholar.org]
- 9. Inflammation in Fabry disease: stages, molecular pathways, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pathogenesis and Molecular Mechanisms of Anderson–Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distributions of Globotriaosylceramide Isoforms, and Globotriaosylsphingosine and Its Analogues in an α-Galactosidase A Knockout Mouse, a Model of Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-step synthesis of carbon-13-labeled globotriaosylsphingosine (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Lyso-globotetraosylceramide (d18:1) by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lyso-globotetraosylceramide (d18:1), also known as lyso-Gb4 or globotriaosylsphingosine, is a deacylated derivative of globotetraosylceramide. It has emerged as a crucial biomarker for the diagnosis and monitoring of Fabry disease, a rare X-linked lysosomal storage disorder.[1][2][3][4] Fabry disease is caused by a deficiency of the enzyme α-galactosidase A, leading to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb4, in various tissues and biological fluids.[1][2] This accumulation is associated with the clinical manifestations of the disease, including renal failure, cardiomyopathy, and cerebrovascular events.[2]
This application note provides a detailed protocol for the sensitive and robust quantification of lyso-Gb4 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described is suitable for researchers, scientists, and drug development professionals involved in Fabry disease research and therapy monitoring.
Principle of the Method
This method utilizes a simple and rapid protein precipitation step for sample preparation, followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) for the separation of lyso-Gb4 from other plasma components. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. An isotopically labeled internal standard (IS) is used to ensure accuracy and precision.
Quantitative Data Summary
The following tables summarize typical quantitative data for lyso-Gb4 in human plasma, as reported in the literature. These values can serve as a reference for expected concentration ranges.
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [5] |
| Limit of Detection (LOD) | 0.7 nmol/L (~0.55 ng/mL) | [1] |
| Calibration Curve Range | 0.25 - 100 ng/mL | [5] |
| Intra-day Precision (%CV) | < 12% | [1] |
| Inter-day Precision (%CV) | < 7% | [1] |
| Intra-day Accuracy (Bias) | < 8% | [1] |
| Inter-day Accuracy (Bias) | < 5% | [1] |
Table 2: Typical Plasma Lyso-Gb4 Concentrations
| Population | Mean Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |
| Healthy Controls | ~0.77 | 0.51 - 1.4 | [6] |
| Untreated Male Fabry Patients (Classic) | ~134 | 2.06 - 54.1 | [1][6] |
| Untreated Female Fabry Patients | ~7.6 | - | [1] |
| Treated Male Fabry Patients | ~31.7 | - | [1] |
| Treated Female Fabry Patients | ~5.9 | - | [1] |
Note: Concentrations can vary depending on the specific mutation, disease severity, and treatment regimen. Conversion: 1 nmol/L ≈ 0.787 ng/mL for Lyso-Gb4.
Experimental Protocols
Materials and Reagents
-
Lyso-globotetraosylceramide (d18:1) standard (Cayman Chemical or equivalent)
-
Lyso-globotetraosylceramide-d7 (or other suitable isotopic variant) as internal standard (IS)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (FA), LC-MS grade
-
Pooled blank human plasma (K2-EDTA)
-
Phree™ Phospholipid Removal Plates (or equivalent)
-
Microcentrifuge tubes and autosampler vials
Equipment
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Preparation of Solutions
-
Lyso-Gb4 Stock Solution (500 µg/mL): Accurately weigh and dissolve an appropriate amount of lyso-Gb4 standard in LC-MS grade methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of lyso-Gb4-d7 in LC-MS grade methanol.
-
Working Solutions: Prepare serial dilutions of the lyso-Gb4 stock solution in methanol to create calibration standards and quality control (QC) samples at concentrations of 0.25, 0.5, 50, and 100 ng/mL.[5]
-
Deproteinizing Solution (IS Working Solution): Dilute the IS stock solution with 0.1% FA in methanol to a final concentration of 5 ng/mL.[5]
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, calibrator, or QC sample in a microcentrifuge tube, add 200 µL of the deproteinizing solution (containing the internal standard).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a Phree™ phospholipid removal plate or tube and process according to the manufacturer's instructions to remove phospholipids (B1166683) that can cause ion suppression.
-
Transfer the final filtrate to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v)
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1.0 min: 30% B
-
1.0-3.0 min: 30-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 30% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Lyso-Gb4: m/z 786.5 -> 282.2 (Quantifier), m/z 786.5 -> 120.1 (Qualifier)
-
Lyso-Gb4-d7 (IS): m/z 793.5 -> 289.2
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
Data Analysis
-
Integrate the peak areas for the quantifier MRM transitions of lyso-Gb4 and the internal standard.
-
Calculate the peak area ratio (lyso-Gb4 / IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression with a 1/x weighting.
-
Determine the concentration of lyso-Gb4 in the unknown samples and QC samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of Lyso-Gb4 in plasma.
Caption: Biochemical context of Lyso-Gb4 accumulation in Fabry disease.
References
- 1. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomarkers in Fabry Disease. Implications for Clinical Diagnosis and Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma globotriaosylsphingosine as a biomarker of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomarkers in Anderson–Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots [annlabmed.org]
Application Notes & Protocols: Lyso-globotetraosylceramide (d18:1) ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lyso-globotetraosylceramide (d18:1), also known as lyso-Gb4, is a glycosphingolipid that is the deacylated form of globotetraosylceramide (Gb4). Glycosphingolipids are integral components of the cell membrane and are involved in various cellular processes, including cell adhesion, signaling, and immune modulation.[1] The accumulation of related glycosphingolipids, such as globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb3, is a hallmark of Fabry disease, a lysosomal storage disorder.[2][3] While lyso-Gb3 has been established as a key biomarker for Fabry disease, emerging research is exploring the roles of other related lyso-glycosphingolipids.
This competitive ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative determination of Lyso-globotetraosylceramide (d18:1) in various biological samples. The assay is a valuable tool for researchers studying glycosphingolipid metabolism, investigating potential biomarkers for Fabry disease and other related disorders, and for professionals in drug development targeting pathways involving these molecules.
Principle of the Assay
This ELISA kit is based on the principle of competitive binding. The microtiter wells are pre-coated with Lyso-globotetraosylceramide (d18:1). During the assay, Lyso-globotetraosylceramide present in the sample or standard competes with a fixed amount of biotinylated anti-Lyso-globotetraosylceramide antibody for binding sites on the coated well. Following an incubation period, the unbound components are washed away. Streptavidin-HRP is then added, which binds to the biotinylated antibody captured on the plate. After another washing step, a substrate solution is added, and the color development is stopped by the addition of a stop solution. The intensity of the color is inversely proportional to the concentration of Lyso-globotetraosylceramide (d18:1) in the sample.
Materials Provided
| Component | Quantity | Storage |
| Lyso-Gb4 Coated Microplate (96 wells) | 1 plate | 4°C |
| Lyso-Gb4 Standard (lyophilized) | 2 vials | -20°C |
| Biotinylated Anti-Lyso-Gb4 Antibody | 1 vial | -20°C |
| Streptavidin-HRP | 1 vial | -20°C |
| Assay Diluent | 1 bottle | 4°C |
| Wash Buffer Concentrate (20X) | 1 bottle | 4°C |
| TMB Substrate | 1 bottle | 4°C |
| Stop Solution | 1 bottle | 4°C |
| Plate Sealer | 2 sheets | Room Temperature |
Materials Required but Not Provided
-
Deionized or distilled water
-
Precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Tubes for standard and sample dilution
-
Automated plate washer (optional)
Application Data
Note: The following data are illustrative and based on typical findings for related lyso-glycosphingolipids (lyso-Gb3 and its analogues) in Fabry disease. Actual results for Lyso-globotetraosylceramide (d18:1) may vary and should be established by the end-user.
Table 1: Typical Concentrations of Lyso-glycosphingolipid Analogues in Human Plasma
| Cohort | Analyte | Mean Concentration (ng/mL) | Range (ng/mL) |
| Healthy Controls (n=120) | Lyso-Gb3 | <0.81 | Not Detected - 0.81 |
| Fabry Disease Males (n=21) | Lyso-Gb3 | 65.2 | 10.5 - 150.3 |
| Fabry Disease Females (n=17) | Lyso-Gb3 | 8.9 | 1.2 - 25.7 |
Data adapted from studies on lyso-Gb3 in Fabry disease patients.[3][4]
Table 2: Illustrative Urinary Lyso-glycosphingolipid Analogue Levels
| Cohort | Analyte | Relative Concentration (Area Counts/Creatinine) |
| Healthy Controls (n=59) | Lyso-Gb3 Analogues | Not Detected |
| Fabry Disease Males | Lyso-Gb3 Analogues | Significantly Elevated |
| Fabry Disease Females | Lyso-Gb3 Analogues | Moderately Elevated |
This table illustrates the expected trend for urinary lyso-glycosphingolipids in Fabry disease based on published findings for lyso-Gb3 and its analogues.[5][6]
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1X): Dilute the 20X Wash Buffer Concentrate with deionized or distilled water to a final 1X solution.
-
Lyso-Gb4 Standard: Reconstitute the lyophilized Lyso-Gb4 Standard with the volume of Assay Diluent specified on the vial label to create the stock solution. Allow it to sit for at least 15 minutes with gentle agitation before making dilutions. Prepare a dilution series of the standard in Assay Diluent.
-
Biotinylated Anti-Lyso-Gb4 Antibody: Dilute the antibody concentrate with Assay Diluent to the working concentration as indicated on the vial label.
-
Streptavidin-HRP: Dilute the Streptavidin-HRP concentrate with Assay Diluent to the working concentration as indicated on the vial label.
Sample Preparation
-
Plasma: Collect blood using an anticoagulant such as EDTA or heparin. Centrifuge for 15 minutes at 1000 x g at 4°C. Aliquot and store the plasma at -80°C. Prior to the assay, thaw samples on ice and dilute them with Assay Diluent.
-
Urine: Collect a random urine sample. Centrifuge for 15 minutes at 2000 x g to remove particulates. Aliquot and store the supernatant at -80°C. Thaw samples on ice and dilute with Assay Diluent before use.
-
Cell Culture Supernatants: Centrifuge culture media for 15 minutes at 1500 x g to remove cells. Aliquot and store the supernatant at -80°C.
-
Tissue Homogenates: Homogenize tissue samples in an appropriate buffer and centrifuge to remove debris. The supernatant can be used for the assay.
Note: Optimal sample dilutions should be determined by the end-user.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of Standard or Sample to the appropriate wells of the Lyso-Gb4 Coated Microplate.
-
Add 50 µL of the diluted Biotinylated Anti-Lyso-Gb4 Antibody to each well.
-
Seal the plate and incubate for 2 hours at room temperature with gentle shaking.
-
Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with 300 µL of 1X Wash Buffer. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Repeat the aspiration/wash step as in step 5.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
Calculation of Results
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
The concentration of Lyso-globotetraosylceramide (d18:1) in the samples can be determined by interpolating the sample absorbance values from the standard curve.
Visualizations
References
- 1. Enzyme-linked immunosorbent assay (ELISA)-based quantification and identification of in vitro enzyme-catalyzed glycosphingolipid synthesis and degradation products with carbohydrate sequence-specific monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunolipidomics Reveals a Globoside Network During the Resolution of Pro-Inflammatory Response in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical significance of plasma globotriaosylsphingosine levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Globotriaosylsphingosine (lyso-Gb3) and analogues in plasma and urine of patients with Fabry disease and correlations with long-term treatment and genotypes in a nationwide female Danish cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Lyso-globotetraosylceramide (d18:1) Sample Preparation from Plasma
Introduction
Lyso-globotetraosylceramide (d18:1), also known as globotriaosylsphingosine (lyso-Gb3), is a deacylated form of globotriaosylceramide (Gb3). It has emerged as a crucial biomarker for the diagnosis and monitoring of Fabry disease, a rare X-linked lysosomal storage disorder.[1] Fabry disease is caused by a deficiency of the enzyme α-galactosidase A, leading to the accumulation of Gb3 and lyso-Gb3 in various tissues and biological fluids, including plasma.[1] Accurate quantification of lyso-Gb3 in plasma is therefore essential for clinical research and drug development in the context of Fabry disease.
This document provides detailed protocols for the preparation of plasma samples for the quantification of lyso-globotetraosylceramide (d18:1) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two primary methods are described: a rapid protein precipitation method and a comprehensive liquid-liquid extraction method.
Experimental Protocols
Method 1: Rapid Protein Precipitation
This method is advantageous for its simplicity, speed, and high throughput, making it suitable for large-scale clinical studies.[2][3] It utilizes a straightforward protein precipitation step to remove the bulk of plasma proteins, followed by analysis of the supernatant.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Methanol (B129727) (LC-MS grade)
-
Lyso-Gb3 certified standard
-
Lyso-Gb3-D7 (or other suitable isotopic internal standard)
-
Phree™ Phospholipid Removal Cartridges (or equivalent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Standards:
-
Prepare stock solutions of lyso-Gb3 and the internal standard (IS) in methanol.[2][4]
-
Create a series of working standard solutions by diluting the lyso-Gb3 stock solution with methanol.[2][4]
-
Prepare an IS working solution by diluting the IS stock solution with 0.1% formic acid in methanol to a final concentration of 5 ng/mL. This solution will also serve as the deproteinizing solution.[2]
-
Spike pooled blank human plasma with the lyso-Gb3 working solutions to generate an eight-point calibration curve (e.g., 0.25, 0.5, 1, 5, 10, 20, 50, 100 ng/mL).[2][4]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.[5]
-
-
Sample Extraction:
-
To 100 µL of plasma sample, calibrator, or QC sample in a microcentrifuge tube, add 300 µL of the deproteinizing solution (methanol with 0.1% formic acid and internal standard).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Pass the resulting supernatant through a Phree™ cartridge to remove phospholipids.[2][3]
-
Transfer the filtered supernatant to an autosampler vial for LC-MS/MS analysis.
-
Method 2: Liquid-Liquid Extraction
This method provides a more thorough extraction of lipids and can result in a cleaner sample, potentially reducing matrix effects in the LC-MS/MS analysis.[6][7]
Materials:
-
Human plasma (collected in EDTA tubes)
-
Chloroform (HPLC grade)
-
Methanol (LC-MS grade)
-
Deionized water
-
Lyso-Gb3 certified standard
-
N-glycinated lyso-ceramide trihexoside (or other suitable internal standard)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Preparation of Standards:
-
Sample Extraction:
-
To 500 µL of plasma sample, calibrator, or QC sample in a glass centrifuge tube, add the internal standard.
-
Add 2 mL of a chloroform:methanol:water (2:1:0.3, v/v/v) solvent mixture.[6][7]
-
Vortex the tube vigorously for 2 minutes.
-
Sonicate the mixture for 10 minutes.[6]
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
The performance of these methods can be evaluated based on several key parameters. The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for lyso-Gb3 in plasma.
Table 1: Method Validation Parameters for Protein Precipitation. [1][2]
| Parameter | Value |
| Linearity Range | 0.25 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 10% |
| Intra-assay Accuracy | Within ±10% |
| Inter-assay Accuracy | Within ±10% |
| Recovery | > 85% |
Table 2: LC-MS/MS Parameters for Lyso-Gb3 Quantification. [2][5][6]
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition (m/z) | 786.4 > 282.2 |
| Internal Standard Transition (m/z) | 793.5 > 289.3 (for Lyso-Gb3-D7) |
| Collision Energy | 40 V |
| Declustering Potential | 80 V |
| Column Type | C18 or C4 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
Visualizations
Experimental Workflow
Caption: Workflow for plasma lyso-Gb3 sample preparation and analysis.
Biological Pathway
References
- 1. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and simple uhplc-ms/ms method for quantification of plasma globotriaosylsphingosine (Lyso-gb3) [cris.unibo.it]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Quantification of Urinary Globotriaosylsphingosine (Lyso-Gb3)
Introduction
Globotriaosylsphingosine, also known as Lyso-Gb3, is a deacylated metabolite of globotriaosylceramide (Gb3).[1][2] It has emerged as a crucial biomarker for the diagnosis and therapeutic monitoring of Fabry disease, an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A.[1][3][4] This enzymatic defect leads to the accumulation of Gb3 and Lyso-Gb3 in various tissues and biological fluids, including urine.[4][5][6] Elevated levels of urinary Lyso-Gb3 are strongly correlated with the clinical manifestations of Fabry disease, making its accurate quantification essential for patient management and for the development of novel therapies.[5][7][8]
This document provides a detailed protocol for the quantification of Lyso-Gb3 in human urine samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.[9][10]
Pathophysiological Significance of Lyso-Gb3
The accumulation of Lyso-Gb3 is not merely an indicator of enzymatic deficiency but is actively involved in the pathogenesis of Fabry disease.[1][3] It has been shown to exert cytotoxic effects and promote various pathological processes.[1] For instance, Lyso-Gb3 contributes to the proliferation of vascular smooth muscle cells, renal fibrosis, podocyte injury, and inflammation, which are hallmark features of the disease's progression, particularly affecting the kidneys, heart, and nervous system.[2][3][4][11] Therefore, monitoring urinary Lyso-Gb3 levels provides valuable insights into the disease's activity and the patient's response to treatment, such as enzyme replacement therapy (ERT).[7][8]
Quantitative Data Summary
The concentration of Lyso-Gb3 in urine is a key differentiator between healthy individuals and patients with Fabry disease. The following tables summarize typical quantitative values reported in the literature. It is important to note that concentrations can vary based on the analytical method, patient's sex, and disease phenotype.[7]
Table 1: Urinary Lyso-Gb3 Concentrations in Fabry Patients vs. Healthy Controls
| Cohort | Lyso-Gb3 Concentration (pmol/mL) | Lyso-Gb3 Concentration (ng/mL) | Notes |
| Healthy Controls | Not Detected or < 0.5 pmol/mL | < 0.4 ng/mL | Lyso-Gb3 is typically absent or at trace levels in healthy individuals.[7][9][12] |
| Fabry Females (Heterozygotes) | 4.1 - 23.5 pmol/mL (plasma) | 0.9 - 5 ng/mL (plasma) | Urinary levels are significantly lower than plasma but elevated compared to controls.[9][12] |
| Fabry Males (Hemizygotes) | 52.7 - 136.8 pmol/mL (plasma) | > 20 ng/mL (plasma) | Males typically exhibit much higher concentrations than females.[9][12] Urinary concentrations are 40-480 times lower than in plasma.[9][13] |
Note: Much of the precise quantitative data for urine is normalized to creatinine (B1669602).[7][14] Plasma values are provided for context as they are more commonly reported with absolute concentrations.
Table 2: Performance Characteristics of UPLC-MS/MS Method
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [15] |
| Linearity Range | 0.25 - 100 ng/mL | [15] |
| Intra-day Precision (%CV) | < 15% | [5][7] |
| Inter-day Precision (%CV) | < 15% | [5][7] |
| Accuracy / Bias | < 15% | [5][7] |
Experimental Protocol: UPLC-MS/MS Quantification of Urinary Lyso-Gb3
This protocol describes a method for the sensitive quantification of Lyso-Gb3 in urine using solid-phase extraction (SPE) for sample clean-up followed by UPLC-MS/MS analysis.
1. Materials and Reagents
-
Lyso-Gb3 certified standard (Matreya LLC or equivalent)
-
Isotopically labeled internal standard (IS), e.g., ¹³C₅-Lyso-Gb3 or Lyso-Gb3-D7[9][15]
-
Methanol (B129727), Acetonitrile, Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium (B1175870) Formate
-
Urine collection containers
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
-
Centrifuge and appropriate tubes
-
UPLC-MS/MS System (e.g., Waters Acquity UPLC coupled to a Xevo TQ-S mass spectrometer)
2. Sample Preparation (Solid-Phase Extraction)
-
Sample Collection : Collect a mid-stream urine sample (10-20 mL) in a sterile container. Store at -80°C until analysis.
-
Thawing and Spiking : Thaw urine samples on ice. Vortex to ensure homogeneity. Take a 400 µL aliquot of urine.[9]
-
Internal Standard Addition : Add the isotopically labeled internal standard (e.g., ¹³C₅-Lyso-Gb3) to each sample, calibrator, and quality control sample to a final concentration of ~5 ng/mL.[9]
-
SPE Cartridge Conditioning : Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of LC-MS grade water.
-
Sample Loading : Load the urine sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of water, followed by 1 mL of 2% formic acid in water, and finally 1 mL of methanol to remove interfering substances.
-
Elution : Elute the Lyso-Gb3 and the internal standard from the cartridge using 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Drying : Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid). Vortex thoroughly and transfer to an LC autosampler vial.
3. UPLC-MS/MS Analysis
-
LC Column : Use a C18 or C8 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v).
-
Gradient Elution :
-
0-0.5 min: 30% B
-
0.5-2.5 min: Gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 30% B
-
3.6-5.0 min: Re-equilibrate at 30% B
-
-
Flow Rate : 0.4 mL/min
-
Injection Volume : 5 µL
-
Column Temperature : 40°C
4. Mass Spectrometry Parameters
-
Ionization Mode : Electrospray Ionization Positive (ESI+)
-
Acquisition Mode : Multiple Reaction Monitoring (MRM)
-
MRM Transitions :
-
Capillary Voltage : 3.0 kV
-
Desolvation Temperature : 450°C
-
Source Temperature : 150°C
5. Data Analysis and Quantification
-
Calibration Curve : Prepare a calibration curve using a blank urine matrix spiked with known concentrations of Lyso-Gb3 standard (e.g., 0.25 to 100 ng/mL).
-
Integration : Integrate the peak areas for Lyso-Gb3 and the internal standard for all samples, calibrators, and QCs.
-
Ratio Calculation : Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantification : Plot the peak area ratio against the nominal concentration for the calibrators. Use a linear regression model (weighted 1/x) to determine the concentration of Lyso-Gb3 in the unknown samples.
-
Normalization : For clinical interpretation, it is often recommended to normalize the final Lyso-Gb3 concentration to the urinary creatinine concentration, which can be measured using a separate assay.[14] The final result is expressed as ng Lyso-Gb3 / mg creatinine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pathogenesis and Molecular Mechanisms of Anderson–Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers in Fabry Disease. Implications for Clinical Diagnosis and Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fabry Disease: Molecular Basis, Pathophysiology, Diagnostics and Potential Therapeutic Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How well does urinary lyso-Gb3 function as a biomarker in Fabry disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Quantification of globotriaosylsphingosine in plasma and urine of fabry patients by stable isotope ultraperformance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fabry Disease Biomarkers: Analysis of Urinary Lyso-Gb3 and Seven Related Analogs Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pure.eur.nl [pure.eur.nl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lyso-globotetraosylceramide (d18:1) Cell-Based Assays for Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by the deficiency of the enzyme α-galactosidase A (α-Gal A). This enzymatic defect leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, lyso-globotetraosylceramide (lyso-Gb4 or Lyso-Gb3), within lysosomes of various cell types. The accumulation of these lipids, particularly lyso-Gb4, is cytotoxic and contributes to the multi-systemic clinical manifestations of Fabry disease, including renal failure, cardiomyopathy, and neuropathic pain.[1][2] Lyso-Gb4 is now recognized as a key biomarker for Fabry disease, with plasma levels correlating with disease severity.[1] This makes the reduction of cellular lyso-Gb4 a critical therapeutic goal.
These application notes provide detailed protocols for cell-based assays designed to screen for compounds that can reduce intracellular lyso-Gb4 levels. The assays are suitable for high-throughput screening (HTS) and can be used to identify potential therapeutic agents for Fabry disease, such as enzyme replacement therapies (ERT), pharmacological chaperones (PC), and substrate reduction therapies (SRT).[3][4][5]
Signaling Pathways Implicated in Lyso-Gb4 Pathophysiology
Lyso-Gb4 accumulation has been shown to disrupt cellular homeostasis through various mechanisms, including the induction of oxidative stress and impairment of autophagy. One of the key signaling pathways directly affected by lyso-Gb4 is calcium homeostasis. Studies have demonstrated that lyso-Gb4 can enhance voltage-gated calcium currents in sensory neurons, leading to an increase in intracellular calcium levels.[6][7][8] This dysregulation of calcium signaling is thought to contribute to the neuropathic pain experienced by Fabry patients and represents a measurable endpoint for a cell-based screening assay.
Experimental Protocols
Protocol 1: High-Throughput Screening for Inhibitors of Lyso-Gb4 Accumulation using LC-MS/MS
This protocol describes a high-throughput screening assay to identify compounds that reduce the intracellular accumulation of lyso-Gb4 in a cellular model of Fabry disease. The readout is the direct quantification of intracellular lyso-Gb4 by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Human cell line with a specific GLA mutation (e.g., patient-derived fibroblasts or a genetically engineered cell line like HEK293 or HeLa with GLA knockout).[9]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds library dissolved in DMSO.
-
Lyso-Gb4 standard.
-
Internal standard (e.g., deuterated lyso-Gb4).
-
Phosphate-buffered saline (PBS).
-
Methanol, chloroform (B151607), and water for lipid extraction.[10]
-
96-well or 384-well cell culture plates.
-
LC-MS/MS system.
Procedure:
-
Cell Seeding: Seed the Fabry disease model cells into 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add test compounds at various concentrations to the cells. Include appropriate controls: vehicle control (DMSO), positive control (a known inhibitor of lyso-Gb4 accumulation, if available), and negative control (no treatment).
-
Incubation: Incubate the cells with the test compounds for a specified period (e.g., 48-72 hours) to allow for effects on lyso-Gb4 metabolism.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract lipids using a mixture of chloroform and methanol.[10]
-
Add the internal standard to each sample for accurate quantification.
-
-
Sample Preparation: Evaporate the organic solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of lyso-Gb4.[10][11]
-
Data Analysis:
-
Calculate the concentration of lyso-Gb4 in each sample relative to the internal standard.
-
Normalize the lyso-Gb4 levels to the total protein content or cell number.
-
Determine the percentage of lyso-Gb4 reduction for each test compound compared to the vehicle control.
-
Calculate IC50 values for active compounds.
-
Protocol 2: Cell-Based Screening Assay using a Calcium Flux Readout
This protocol describes a cell-based HTS assay to identify compounds that inhibit lyso-Gb4-induced calcium influx. This assay provides a functional readout of the downstream effects of lyso-Gb4.
Materials:
-
A suitable cell line that expresses voltage-gated calcium channels (e.g., dorsal root ganglion neurons, or a recombinant cell line).[6][7]
-
Cell culture medium.
-
Lyso-Gb4.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds library.
-
A fluorescence plate reader with kinetic reading capabilities.
-
96-well or 384-well black, clear-bottom plates.
Procedure:
-
Cell Seeding: Seed the cells into black, clear-bottom plates and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Add the test compounds to the wells and incubate for a short period.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Lyso-Gb4 Stimulation: Add a pre-determined concentration of lyso-Gb4 to all wells (except for the negative control) to induce calcium influx.
-
Kinetic Fluorescence Measurement: Immediately after adding lyso-Gb4, measure the fluorescence intensity kinetically over time to monitor the change in intracellular calcium concentration.
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Determine the percentage of inhibition of the lyso-Gb4-induced calcium influx for each test compound.
-
Calculate IC50 values for active compounds.
-
Data Presentation
The quantitative data from the screening assays should be summarized in a clear and structured table for easy comparison of the efficacy of the identified hit compounds.
Table 1: Summary of Screening Results for Hit Compounds
| Compound ID | Target Pathway | Max. % Inhibition of Lyso-Gb4 Accumulation | IC50 (µM) for Lyso-Gb4 Reduction | Max. % Inhibition of Ca²⁺ Influx | IC50 (µM) for Ca²⁺ Influx Inhibition |
| SRT-001 | Substrate Reduction | 85% | 2.5 | 15% | > 50 |
| PC-007 | Pharmacological Chaperone | 60% | 10.2 | 5% | > 50 |
| Ca-Inhib-003 | Calcium Channel Blocker | 5% | > 50 | 92% | 1.8 |
| Dual-Act-001 | Unknown | 75% | 5.1 | 65% | 8.7 |
| Control-Neg | Vehicle (DMSO) | 0% | - | 0% | - |
| Control-Pos | Known Inhibitor | 95% | 1.1 | 98% | 0.9 |
Conclusion
The described cell-based assays provide robust platforms for the high-throughput screening of compounds aimed at reducing intracellular lyso-Gb4 levels, a key therapeutic strategy for Fabry disease. The direct measurement of lyso-Gb4 by LC-MS/MS offers a highly specific and quantitative primary screen, while the calcium flux assay provides a valuable functional secondary screen to identify compounds that modulate the downstream signaling effects of lyso-Gb4. These assays, coupled with the structured presentation of quantitative data, will facilitate the discovery and development of novel therapeutics for this debilitating lysosomal storage disorder.
References
- 1. Elucidating the toxic effect and disease mechanisms associated with Lyso-Gb3 in Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Replacement Therapy Clears Gb3 Deposits from a Podocyte Cell Culture Model of Fabry Disease but Fails to Restore Altered Cellular Signaling | Cell Physiol Biochem [cellphysiolbiochem.com]
- 3. fondazionetelethon.it [fondazionetelethon.it]
- 4. fabrydiseasenews.com [fabrydiseasenews.com]
- 5. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Lyso-globotetraosylceramide (d18:1) in Fabry Disease Diagnosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A). This enzymatic defect leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3), within lysosomes of various cell types throughout the body. The deacylated form of Gb3, lyso-globotetraosylceramide (lyso-Gb3), has emerged as a crucial biomarker for the diagnosis and monitoring of Fabry disease.[1][2][3] Unlike Gb3, which can be elevated in other conditions, lyso-Gb3 is highly specific to Fabry disease.[4] Its levels in plasma and urine correlate with disease phenotype and severity, making it an invaluable tool in clinical diagnostics and for monitoring therapeutic efficacy.[3][5]
These application notes provide a comprehensive overview of the utility of lyso-Gb3 in the diagnosis of Fabry disease, including detailed protocols for its quantification and a summary of key data.
Data Presentation
The concentration of lyso-Gb3 in biological fluids is a key diagnostic indicator for Fabry disease. Levels are significantly elevated in affected individuals compared to healthy controls. The following tables summarize typical lyso-Gb3 concentrations across different patient populations.
Table 1: Plasma Lyso-Gb3 Concentrations in Fabry Disease Patients and Healthy Controls
| Patient Group | N | Median Lyso-Gb3 (ng/mL) | Range (ng/mL) | Reference |
| Healthy Males | 60 | 0.42 | 0.24–0.81 | [1] |
| Healthy Females | 60 | 0.44 | 0.25–0.74 | [1] |
| Fabry Males (Classic) | 21 | 14.50 | 3.50-120.0 | [1] |
| Fabry Females | 17 | 2.79 | 0.65-15.60 | [1] |
Table 2: Plasma Lyso-Gb3 Concentrations in Different Fabry Disease Phenotypes
| Patient Group | N | Mean Lyso-Gb3 ± SD (nmol/L) | Phenotype | Reference |
| Healthy Subjects | 100 | 0.53 ± 0.09 | - | [6] |
| Fabry Males | 26 | 97.8 ± 65.5 | Classic | [7] |
| Fabry Males | 11 | 9.3 ± 8.1 | Later-onset | [7] |
| Fabry Females | 64 | 11.2 ± 13.3 | All | [7] |
Table 3: Effect of Enzyme Replacement Therapy (ERT) on Plasma Lyso-Gb3 Levels in Classic Fabry Males
| Treatment Status | N | Mean Lyso-Gb3 (nmol/L) | Reference |
| Untreated | Not Specified | 170 | [5] |
| Treated | Not Specified | 40.2 | [5] |
Signaling Pathways and Pathophysiology
The accumulation of Gb3 and lyso-Gb3 in lysosomes disrupts cellular homeostasis through various mechanisms, leading to the multisystemic clinical manifestations of Fabry disease. Key affected pathways include:
-
Lysosomal Dysfunction: The primary insult is the accumulation of Gb3 and lyso-Gb3 within lysosomes, leading to lysosomal swelling and impaired function. This disrupts cellular catabolism and recycling processes.[8][9]
-
Mitochondrial Dysfunction: Lysosomal stress can lead to impaired autophagy and mitophagy, resulting in the accumulation of damaged mitochondria and subsequent energy deficiency.[10][11]
-
Altered Cellular Signaling: Lyso-Gb3 has been shown to directly interact with cellular proteins, including chaperones, and affect signaling pathways involved in protein translation and ubiquitination.[12] It can also alter calcium signaling in sensory neurons, contributing to the pain experienced by patients.[13]
-
Inflammation and Endothelial Dysfunction: The accumulation of these lipids promotes inflammatory responses and oxidative stress, leading to endothelial cell dysfunction. This contributes to the vascular complications of Fabry disease, including renal and cardiovascular disease.[9][14]
Experimental Protocols
Quantification of Lyso-Gb3 in Human Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of lyso-Gb3 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents
-
Lyso-Gb3 certified standard (Matreya LLC or equivalent)
-
Lyso-Gb3-d5 or other suitable isotopically labeled internal standard (IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (from healthy donors for calibration curve and quality controls)
-
Phree™ Phospholipid Removal Plates (Phenomenex or equivalent) or other protein precipitation/phospholipid removal products.
2. Sample Preparation
-
Thaw Samples: Thaw plasma samples (patient samples, calibrators, and quality controls) at room temperature.
-
Spike Internal Standard: To 100 µL of plasma, add a known amount of the internal standard solution (e.g., 5 ng/mL of lyso-Gb3-d5 in methanol).
-
Protein Precipitation and Phospholipid Removal:
-
Add 400 µL of methanol to the plasma/IS mixture.
-
Vortex for 1 minute.
-
Transfer the mixture to a Phree™ Phospholipid Removal Plate well.
-
Apply vacuum or positive pressure to elute the sample into a clean collection plate.
-
Alternatively, centrifuge the sample at high speed (e.g., 14,000 x g for 10 minutes) and transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected eluate/supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 column suitable for lipid analysis (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution is typically used, starting with a lower percentage of mobile phase B and ramping up to a high percentage to elute lyso-Gb3. An example gradient is:
-
0-1 min: 30% B
-
1-4 min: 30-95% B
-
4-5 min: 95% B
-
5-5.1 min: 95-30% B
-
5.1-6.5 min: 30% B
-
-
Flow Rate: 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lyso-Gb3: 786.5 -> 282.3 m/z
-
Lyso-Gb3-d5 (IS): 791.5 -> 287.3 m/z
-
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature according to the specific instrument used.
-
4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of lyso-Gb3 to the internal standard against the concentration of the calibrators.
-
Use the calibration curve to determine the concentration of lyso-Gb3 in the patient samples and quality controls.
-
The lower limit of quantification (LLOQ) should be established, typically around 0.25-0.5 ng/mL, to accurately measure levels in healthy individuals and heterozygous females.[15][16]
Diagnostic Workflow
The diagnosis of Fabry disease requires a systematic approach, particularly given the variable presentation and the challenges in diagnosing heterozygous females. The inclusion of lyso-Gb3 testing has significantly improved diagnostic accuracy.
Conclusion
Lyso-globotetraosylceramide (lyso-Gb3) is a highly sensitive and specific biomarker for Fabry disease.[17] Its quantification in plasma is a cornerstone of modern diagnostic strategies, offering significant advantages over traditional enzyme activity assays, especially in heterozygous females.[1][3] The implementation of robust and validated LC-MS/MS methods for lyso-Gb3 analysis is essential for accurate diagnosis, patient stratification, and monitoring the effectiveness of therapeutic interventions. These application notes provide a framework for the integration of lyso-Gb3 analysis into research and clinical practice for Fabry disease.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical significance of plasma globotriaosylsphingosine levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated globotriaosylsphingosine is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy | springermedizin.de [springermedizin.de]
- 7. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy | springermedizin.de [springermedizin.de]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Fabry Disease: Molecular Basis, Pathophysiology, Diagnostics and Potential Therapeutic Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathogenesis and Molecular Mechanisms of Anderson–Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the toxic effect and disease mechanisms associated with Lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Changing Landscape of Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Scholars@Duke publication: A comprehensive testing algorithm for the diagnosis of Fabry disease in males and females. [scholars.duke.edu]
Application Notes and Protocols: Lyso-globotetraosylceramide (d18:1) as a Therapeutic Monitoring Tool
Introduction
Fabry disease is an X-linked lysosomal storage disorder arising from a deficiency in the α-galactosidase A (α-Gal A) enzyme. This enzymatic defect leads to the progressive accumulation of glycosphingolipids, predominantly globotriaosylceramide (Gb3), within various cells and tissues. The deacylated form of Gb3, globotriaosylsphingosine, commonly referred to as lyso-Gb3, has emerged as a crucial biomarker for this condition. Elevated concentrations of lyso-Gb3 in plasma and urine are not only pivotal for the diagnosis of Fabry disease but also serve as a valuable tool for monitoring the efficacy of therapeutic interventions such as enzyme replacement therapy (ERT).[1][2][3][4] This document provides a comprehensive overview of the application of lyso-Gb3 as a therapeutic monitoring tool, including detailed experimental protocols for its quantification.
Clinical Significance
Lyso-Gb3 is considered a more sensitive and specific biomarker for Fabry disease than its precursor, Gb3. Its plasma concentrations have been shown to correlate with disease severity and phenotype. In therapeutic monitoring, a decrease in plasma and urine lyso-Gb3 levels is indicative of a positive response to treatment, reflecting the clearance of the accumulated substrate.[3][4] Monitoring these levels allows clinicians to assess the biochemical efficacy of treatments like ERT and other novel therapies.[3]
Quantitative Data Summary
The following tables summarize the plasma concentrations of lyso-Gb3 in various populations, providing a baseline for comparison and for monitoring therapeutic response.
Table 1: Plasma Lyso-Gb3 Concentrations in Different Fabry Disease Patient Populations and Healthy Controls.
| Population | Mean/Median Concentration (ng/mL) | Range (ng/mL) | Reference |
| Healthy Controls | Not Detected - 0.77 ± 0.24 | 0 - 1.4 | [2][5][6] |
| Male Fabry Patients (Classic) | > 50 | 2.06 - 73.13 | [2][5][6] |
| Female Fabry Patients (Classic) | Often elevated, but variable | 0.50 - 73.13 | [2][5] |
| Patients with non-relevant GLA mutations | Normal Levels | Similar to healthy controls | [2][5] |
Table 2: Impact of Enzyme Replacement Therapy (ERT) on Plasma Lyso-Gb3 Levels.
| Patient Group | Pre-ERT Lyso-Gb3 (ng/mL) | Post-ERT Lyso-Gb3 (ng/mL) | % Reduction | Reference |
| Fabry Patients | Baseline elevated | Significant decrease | Varies per individual | [3][4] |
| Fabry Patients (with inhibitory antibodies) | Transient increase to baseline | May not decrease | Potential for reduced efficacy | [4] |
Signaling Pathways and Pathophysiology
The accumulation of lyso-Gb3 is not merely a storage phenomenon but actively contributes to the pathophysiology of Fabry disease. It has been implicated in promoting inflammation, endothelial dysfunction, and smooth muscle cell proliferation.
Caption: Metabolic pathway leading to lyso-Gb3 accumulation in Fabry disease.
Experimental Protocols
Protocol 1: Quantification of Lyso-globotetraosylceramide (Lyso-Gb3) in Human Plasma by UHPLC-MS/MS
This protocol provides a method for the sensitive and specific quantification of lyso-Gb3 in human plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[2][5]
1. Materials and Reagents
-
Equipment: UHPLC system, Tandem mass spectrometer, Centrifuge, Vortex mixer, Analytical balance.
-
Chemicals: Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid, Ammonium formate.
-
Standards: Lyso-Gb3 analytical standard, Isotope-labeled internal standard (IS), e.g., Lyso-Gb3-d5.
-
Consumables: 1.5 mL polypropylene (B1209903) tubes, Autosampler vials, UHPLC column (e.g., C18 column).
2. Sample Preparation
-
Thaw plasma samples on ice.
-
Pipette 50 µL of plasma into a 1.5 mL polypropylene tube.
-
Add 10 µL of the internal standard working solution (concentration to be optimized).
-
Add 200 µL of methanol containing 0.1% formic acid for protein precipitation.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
3. UHPLC-MS/MS Analysis
-
UHPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: A time-programmed gradient from 50% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Lyso-Gb3: 786.5 -> 282.3 (Quantifier), 786.5 -> 186.1 (Qualifier)
-
Internal Standard (Lyso-Gb3-d5): 791.5 -> 287.3
-
-
Optimize collision energy and other source parameters for the specific instrument.
-
4. Calibration and Quality Control
-
Prepare a calibration curve by spiking known concentrations of lyso-Gb3 standard into a blank plasma matrix (e.g., 0.25, 0.5, 1, 5, 10, 50, 100 ng/mL).[2][5]
-
Prepare at least three levels of quality control (QC) samples (low, medium, high) in the same manner.
-
The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
-
The accuracy of back-calculated calibrators and QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
5. Data Analysis
-
Integrate the peak areas for lyso-Gb3 and the internal standard.
-
Calculate the peak area ratio (lyso-Gb3 / IS).
-
Construct the calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators.
-
Determine the concentration of lyso-Gb3 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for quantifying lyso-Gb3 in plasma samples.
References
- 1. researchgate.net [researchgate.net]
- 2. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. Monitoring enzyme replacement therapy in Fabry disease--role of urine globotriaosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of lyso-globotriaosylsphingosine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Globotriaosylsphingosine (Lyso-Gb3) in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of globotriaosylsphingosine (Lyso-Gb3) in human plasma. Lyso-Gb3, a deacylated metabolite of globotriaosylceramide (Gb3), has emerged as a critical biomarker for the diagnosis and therapeutic monitoring of Fabry disease, a rare X-linked lysosomal storage disorder.[1][2] The presented protocol utilizes a straightforward protein precipitation extraction procedure, followed by rapid ultra-high-performance liquid chromatography (UHPLC) separation and detection by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. This method offers high sensitivity with a low limit of quantification, ensuring reliable measurement of Lyso-Gb3 across a range of clinically relevant concentrations.
Introduction
Fabry disease is caused by a deficiency of the lysosomal enzyme α-galactosidase A, leading to the accumulation of Gb3 and its bioactive metabolite, Lyso-Gb3, in various tissues and biological fluids.[2][3] While Gb3 has traditionally been used as a biomarker, plasma Lyso-Gb3 levels have demonstrated a stronger correlation with disease severity and clinical manifestations, particularly in female patients and those with late-onset phenotypes.[1] Consequently, the accurate and precise quantification of Lyso-Gb3 is paramount for early diagnosis, patient stratification, and monitoring the efficacy of enzyme replacement and chaperone therapies.[1][4]
This application note provides a comprehensive protocol for the quantification of Lyso-Gb3 in human plasma using LC-MS/MS. The method is designed to be robust, reproducible, and suitable for high-throughput analysis in a research setting.
Experimental Protocols
Materials and Reagents
-
Globotriaosylsphingosine (Lyso-Gb3) standard (Matreya LLC or equivalent)
-
Lyso-Gb3-d7 or N-Glycinated Lyso-Gb3 as internal standard (IS)[1][3][5]
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (FA), ≥98% purity
-
Human plasma (drug-free) for calibration standards and quality controls
-
Phree™ Phospholipid Removal Plates (Phenomenex) or equivalent for protein precipitation
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions : Prepare stock solutions of Lyso-Gb3 (1 mg/mL) and the internal standard (IS) (1 mg/mL) in methanol. Store at -20°C.
-
Working Solutions :
-
Prepare a Lyso-Gb3 intermediate working solution by diluting the stock solution in methanol.
-
Prepare a series of Lyso-Gb3 spiking solutions by serially diluting the intermediate working solution with methanol to cover the desired calibration range (e.g., 0.25 to 100 ng/mL).[1][2]
-
Prepare an IS working solution by diluting the IS stock solution in methanol containing 0.1% formic acid to a final concentration of 5 ng/mL.[1]
-
-
Calibration Standards : Prepare an eight-point calibration curve by spiking blank human plasma with the appropriate Lyso-Gb3 working solutions to achieve final concentrations ranging from 0.25 to 100 ng/mL.[1]
-
Quality Control (QC) Samples : Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma. A lower limit of quantification (LLOQ) QC is also recommended.[1]
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the IS working solution (5 ng/mL Lyso-Gb3-d7 in methanol with 0.1% FA).
-
Vortex for 30 seconds to mix.
-
Apply the mixture to a Phree™ Phospholipid Removal Plate and collect the filtrate. Alternatively, centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes at 4°C and collect the supernatant.
-
Transfer the filtrate/supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (UHPLC)
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (Waters) or equivalent
-
Injection Volume: 10 µL
-
Gradient:
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1][7]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Temperature: 450°C[1]
-
MRM Transitions:
-
Collision Gas: Nitrogen
-
Declustering Potential (DP): 80 V[1]
-
Entrance Potential (EP): 13 V[1]
-
Collision Energy (CE): 40 V[1]
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters and observed Lyso-Gb3 concentrations from published studies.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Calibration Range | 0.25 - 100 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [1][2] |
| Intra-assay Precision (CV%) | < 10% | [2] |
| Inter-assay Precision (CV%) | < 10% | [2] |
| Accuracy | 90-110% | [5] |
| Linearity (r²) | > 0.99 | [9] |
Table 2: Reported Plasma Lyso-Gb3 Concentrations
| Patient Group | Concentration Range (ng/mL) | Reference |
| Healthy Controls | < 0.6 - 1.4 | [1][7] |
| Male Fabry Patients (Classic) | 52.7 - 136.8 pmol/mL (~41.4 - 107.5 ng/mL) | [10] |
| Female Fabry Patients (Classic) | 4.1 - 23.5 pmol/mL (~3.2 - 18.5 ng/mL) | [10] |
| Late-Onset Fabry Patients | 0.418 - 3.97 | [7] |
| Fabry Patients (Overall) | 0.50 - 73.13 | [1] |
Conversion from pmol/mL to ng/mL uses a molecular weight of 786.05 g/mol for Lyso-Gb3.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Lyso-Gb3 quantification.
Putative Signaling Pathways of Lyso-Gb3
Caption: Lyso-Gb3 signaling pathways.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive tool for the quantification of plasma Lyso-Gb3. The simple sample preparation and rapid chromatographic analysis make it suitable for routine use in research settings investigating Fabry disease. The accurate measurement of Lyso-Gb3 is crucial for advancing our understanding of Fabry disease pathogenesis and for the development and monitoring of novel therapeutic interventions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical significance of plasma globotriaosylsphingosine levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mTOR and lysosome regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Lyso-globotriaosylsphingosine induces endothelial dysfunction via autophagy-dependent regulation of necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidating the toxic effect and disease mechanisms associated with Lyso-Gb3 in Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Globotriaosylsphingosine (Lyso-Gb3) as a biomarker for cardiac variant (N215S) Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of Lyso-globotetraosylceramide (Lyso-Gb3, d18:1) in Dried Blood Spots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-globotetraosylceramide (Lyso-Gb3), also known as globotriaosylsphingosine, is a deacylated metabolite of globotriaosylceramide (Gb3). It has emerged as a crucial biomarker for the diagnosis and therapeutic monitoring of Fabry disease, an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A). The accumulation of Gb3 and Lyso-Gb3 in various tissues leads to the clinical manifestations of the disease. Dried blood spot (DBS) analysis offers a convenient, sensitive, and reproducible method for measuring Lyso-Gb3 levels, making it a valuable tool for high-throughput screening and patient monitoring. This document provides detailed application notes and protocols for the quantitative analysis of Lyso-Gb3 (d18:1) in DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Clinical Significance
Elevated levels of Lyso-Gb3 are found in the plasma and DBS of both male and female patients with classic Fabry disease. Its concentration correlates with the disease phenotype, with higher levels observed in patients with the classic presentation compared to those with later-onset forms. While Lyso-Gb3 levels are markedly elevated in most patients with classic Fabry disease, they may be below the limit of quantitation in many newborn infants and some females with late-onset mutations, which should be considered when using this biomarker for screening purposes. DBS Lyso-Gb3 analysis is a useful tool to rule out Fabry disease in patients with differential diagnoses such as multiple sclerosis, with concentrations below 3.5 ng/mL suggesting Fabry disease is unlikely.
Signaling and Metabolic Pathway
In Fabry disease, the deficiency of α-galactosidase A disrupts the normal degradation of glycosphingolipids. This leads to the accumulation of globotriaosylceramide (Gb3) within lysosomes. A portion of the accumulating Gb3 is deacylated to form Lyso-Gb3, which is then released from the cells and enters circulation. Lyso-Gb3 is considered a key pathogenic molecule that may contribute to the progression of Fabry disease by promoting smooth muscle cell proliferation and potentially inhibiting α-Gal A activity further.
Quantitative Data Summary
The following tables summarize the reported concentrations of Lyso-Gb3 in dried blood spots from various studies. These values can serve as a reference for expected ranges in different populations.
Table 1: Lyso-Gb3 Concentrations in DBS of Fabry Disease Patients and Controls
| Patient Group | N | Mean ± SD (ng/mL) | Range (ng/mL) | Citation |
| Classic Fabry Disease (Males) | 4 | 41.5 ± 13.36 | 2.06 - 54.1 | |
| Classic Fabry Disease (Females) | 9 | 3.5 ± 1.86 | 2.06 - 54.1 | |
| Late-Onset Fabry Disease | 125 | 3.75 ± 0.69 | 0.418 - 3.97 | |
| Newborns with Fabry Disease | 17 | 1.12 ± 2.10 | 1.02 - 8.81 (in 5/17) | |
| Healthy Controls | 29 | 0.77 ± 0.24 | 0.507 - 1.4 (in 20/29) |
Table 2: Correlation of Lyso-Gb3 in DBS and Serum of Fabry Disease Patients
| Parameter | Value | Citation |
| Correlation Coefficient (R) | 0.99 (p<0.001) | |
| Linear Regression (y=serum, x=DBS) | y = 1.68x - 1.83 | |
| Coefficient of Determination (R²) | 0.976 |
Experimental Protocols
A highly sensitive and robust method for the quantification of Lyso-Gb3 in DBS is achievable using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Materials and Reagents
-
Dried Blood Spot Cards: Whatman 903 or equivalent.
-
Lyso-Gb3 (d18:1) standard: >98% purity.
-
Internal Standard (IS): Lyso-lactosylceramide (Lyso-Gb2) or an isotope-labeled Lyso-Gb3.
-
Solvents: Methanol, Acetonitrile, Ethanol (B145695), Dimethyl sulfoxide (B87167) (DMSO), Formic acid (all LC-MS grade).
-
Water: LC-MS grade.
-
Extraction Solution: To be optimized, but examples include ethanol or a mixture of methanol:acetonitrile:water (80:15:5, v/v).
-
Autosampler vials and caps.
-
Pipettes and tips.
-
DBS puncher with 3 mm diameter discs.
-
Ultrasonic bath.
-
Centrifuge.
Standard and Internal Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of Lyso-Gb3 and the internal standard (e.g., Lyso-Gb2) by dissolving 1 mg of each in 2 mL of DMSO/methanol (1:1, v/v).
-
Working Internal Standard Solution: Prepare the working IS solution by diluting the IS stock solution in the chosen extraction solvent (e.g., 400 ng/mL Lyso-Gb2 in ethanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking blank blood with known concentrations of Lyso-Gb3 before spotting onto the DBS cards.
Sample Preparation and Extraction
The following workflow outlines the key steps for extracting Lyso-Gb3 from DBS samples.
Detailed Protocol:
-
Punch a 3 mm disc from the center of the dried blood spot. This corresponds to approximately 3 µL of whole blood.
-
Place the punched disc into a clean microcentrifuge tube.
-
Add a defined volume (e.g., 75 µL) of the internal standard working solution to the tube.
-
Vortex the tube briefly and then place it in an ultrasonic bath for 5 minutes to facilitate extraction.
-
Centrifuge the tube to pellet the paper disc and any precipitated proteins.
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.
HPLC-MS/MS Analysis
The following are example parameters for the chromatographic separation and mass spectrometric detection of Lyso-Gb3.
Table 3: Example HPLC-MS/MS Parameters
| Parameter | Setting | Citation |
| HPLC System | Agilent 1200 series or equivalent | |
| Mass Spectrometer | API 4000 triple quadrupole or equivalent | |
| Column | C18 column (e.g., Kinetex EVO, 2.1 x 150 mm, 5 µm) | |
| Column Temperature | 50 °C | |
| Mobile Phase A | 50 mM formic acid in water | |
| Mobile Phase B | 50 mM formic acid in acetonitrile/acetone (1:1, v/v) | |
| Flow Rate | 0.9 mL/min | |
| Injection Volume | 5 µL | |
| Gradient | Linear gradient from 5% B to 66% B over 4 minutes, then to 100% B | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The specific precursor and product ions for Lyso-Gb3 and the internal standard should be optimized on the mass spectrometer being used.
Data Analysis and Quality Control
-
Quantification: Calculate the concentration of Lyso-Gb3 in the samples by constructing a calibration curve from the peak area ratios of the analyte to the internal standard.
-
Quality Control: Include quality control samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the assay. The intra- and inter-assay variations should be within acceptable limits (e.g., <15%).
Conclusion
The analysis of Lyso-globotetraosylceramide (d18:1) in dried blood spots by HPLC-MS/MS is a robust, sensitive, and reliable method for the diagnosis and monitoring of Fabry disease. The convenience of DBS sampling makes it particularly suitable for large-scale screening programs and for monitoring pediatric patients or patients in remote locations. Adherence to a well-validated protocol is essential for obtaining accurate and reproducible results that can confidently be used in a clinical or research setting.
Application Notes and Protocols for Lyso-Gb3 Extraction from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globotriaosylsphingosine (lyso-Gb3), the deacylated form of globotriaosylceramide (Gb3), is a critical biomarker for the diagnosis and monitoring of Fabry disease, a rare X-linked lysosomal storage disorder. Accurate quantification of lyso-Gb3 in various tissues is essential for understanding disease pathogenesis, evaluating therapeutic efficacy, and developing novel treatments. This document provides a detailed protocol for the extraction of lyso-Gb3 from tissue samples, optimized for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Analysis of Lyso-Gb3 in Tissues
The following table summarizes representative lyso-Gb3 concentrations found in various tissues of wild-type and Fabry disease model mice. It is important to note that these values are compiled from different studies and methodologies, and therefore should be considered as illustrative examples. Actual concentrations can vary depending on the specific animal model, age, and analytical method used.
| Tissue | Animal Model | Lyso-Gb3 Concentration (pmol/mg tissue or other units) | Reference |
| Kidney | Fabry Mouse Model (GLA KO) | Significantly higher than wild-type | [1] |
| Heart | Fabry Mouse Model (GLA KO) | Significantly higher than wild-type | [1] |
| Liver | Fabry Mouse Model (GLA KO) | High concentration, significantly higher than wild-type | [1] |
| Skin | Fabry Mouse Model (hR301Q α-Gal A Tg/KO) | Elevated levels observed | [2] |
| Brain | Fabry Mouse Model | Not specified in detail, but analysis is feasible | |
| Spleen | NOD/SCID/Fabry mice | Higher levels compared to other organs | [3] |
| Small Intestine | NOD/SCID/Fabry mice | High levels observed | [3] |
Note: Quantitative recovery rates for lyso-Gb3 extraction from tissues are not always explicitly reported in the literature. However, the described protocol is based on well-established lipid extraction methods known for high recovery of glycosphingolipids. A study on the recovery of lyso-Gb3 from tissue homogenates has been performed, indicating the feasibility of efficient extraction.[4]
Experimental Protocol: Lyso-Gb3 Extraction from Tissue Samples
This protocol is a synthesized methodology based on established lipid extraction techniques, primarily a modified Folch method, which is widely used for the extraction of glycosphingolipids from tissues.[5][6]
Materials and Reagents
-
Tissues: Fresh or frozen tissue samples (e.g., kidney, heart, liver, skin, brain)
-
Internal Standard (IS): Isotope-labeled lyso-Gb3 (e.g., ¹³C-labeled lyso-Gb3) or a structural analog (e.g., N-glycinated lyso-Gb3).[7]
-
Solvents:
-
Chloroform (CHCl₃), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
-
Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer: Dounce homogenizer, bead beater, or ultrasonic homogenizer
-
Centrifuge: Capable of reaching at least 3,000 x g and maintaining 4°C
-
Glassware: Conical glass centrifuge tubes, vials
-
Nitrogen gas supply for solvent evaporation
-
Vortex mixer
Experimental Workflow Diagram
References
- 1. Distributions of Globotriaosylceramide Isoforms, and Globotriaosylsphingosine and Its Analogues in an α-Galactosidase A Knockout Mouse, a Model of Fabry Disease | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Relative distribution of Gb3 isoforms/analogs in NOD/SCID/Fabry mice tissues determined by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Recovery of lyso-Gb3 from plasma and tissue homogenates. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Distinctive accumulation of globotriaosylceramide and globotriaosylsphingosine in a mouse model of classic Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One-step synthesis of carbon-13-labeled globotriaosylsphingosine (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
Developing Internal Standards for Lyso-globotriaosylceramide (Lyso-Gb3) Analysis in Fabry Disease
Application Note & Protocol
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by the deficiency of the enzyme α-galactosidase A (α-Gal A).[1][2][3] This enzymatic defect leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, lyso-globotriaosylceramide (lyso-Gb3), in various tissues and biological fluids.[1][2][4] Lyso-Gb3 has emerged as a crucial biomarker for the diagnosis, monitoring of disease progression, and assessment of therapeutic efficacy in Fabry disease patients.[3][5][6] Accurate and precise quantification of lyso-Gb3 is therefore paramount. This document provides detailed application notes and protocols for the development and implementation of internal standards for the analysis of lyso-Gb3, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pathophysiological Significance of Lyso-Gb3
In Fabry disease, the deficient α-Gal A activity disrupts the normal catabolism of glycosphingolipids. The accumulation of Gb3 is a primary event, and its subsequent deacylation by acid ceramidase leads to the formation of lyso-Gb3.[7] Elevated levels of lyso-Gb3 are cytotoxic and are implicated in the downstream pathological events of the disease, including inflammation and organ damage.[4][8]
Importance of Internal Standards in Lyso-Gb3 Quantification
The use of a suitable internal standard (IS) is critical for accurate and reliable quantification of lyso-Gb3 by LC-MS/MS.[9] An IS helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. An ideal IS for lyso-Gb3 analysis should have physicochemical properties very similar to the analyte but be distinguishable by its mass.
Several types of internal standards have been successfully employed for lyso-Gb3 analysis:
-
Stable Isotope-Labeled Lyso-Gb3: This is considered the gold standard as its chemical and physical properties are nearly identical to the endogenous analyte. However, it may not always be commercially available.[9]
-
Glycinated Lyso-Gb3: This analog has physical and chemical properties almost identical to natural lyso-Gb3, making it an excellent internal standard for clinical applications.[9][10]
-
Lyso-Gb2 (Lyso-lactosylceramide): This compound has been used as an internal standard in several studies for the analysis of lyso-Gb3 from dried blood spots and plasma.[9][11]
-
N-heptadecanoyl-ceramide trihexoside: This is another analog used as an internal standard in lyso-Gb3 quantification.[2]
Quantitative Data Summary
The following tables summarize typical concentrations of lyso-Gb3 in different populations and the performance of validated LC-MS/MS methods.
Table 1: Plasma Lyso-Gb3 Concentrations in Fabry Disease Patients and Healthy Controls
| Cohort | Mean Lyso-Gb3 Concentration (nmol/L) | Reference |
| Untreated Fabry Males | 170 | [12] |
| Treated Fabry Males | 40.2 | [12] |
| Untreated Fabry Females | 9.7 | [12] |
| Treated Fabry Females | 7.5 | [12] |
| Healthy Controls | 0.35 - 0.71 (Reference Interval) | [13] |
Table 2: Lyso-Gb3 Concentrations in Dried Blood Spots (DBS)
| Cohort | Mean Lyso-Gb3 Concentration (ng/mL) | Reference |
| Classic Fabry Disease Males | 41.5 ± 13.36 | [14] |
| Classic Fabry Disease Females | 3.5 ± 1.86 | [14] |
| Newborns with Fabry Disease | 1.12 ± 2.10 | [14] |
| Healthy Controls | 0.77 ± 0.24 | [11] |
Table 3: Performance Characteristics of a Validated LC-MS/MS Method for Plasma Lyso-Gb3
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.7 nmol/L | [12] |
| Limit of Quantification (LOQ) | 2.5 nmol/L | [12] |
| Intraday Precision (CV%) | < 12% | [12] |
| Interday Precision (CV%) | < 7% | [12] |
| Intraday Accuracy (Bias%) | < 8% | [12] |
| Interday Accuracy (Bias%) | < 5% | [12] |
Experimental Protocols
Protocol 1: Quantification of Lyso-Gb3 in Plasma using LC-MS/MS
This protocol is a generalized procedure based on common practices reported in the literature.[2][12]
1. Materials and Reagents:
-
Lyso-Gb3 analytical standard
-
Internal Standard (e.g., N-glycinated lyso-Gb3 or Lyso-Gb2)
-
Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - LC-MS grade
-
Formic Acid (FA)
-
Chloroform
-
Human plasma (control and patient samples)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
2. Sample Preparation:
-
To 25 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding a solution of acetone/methanol.[6]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C4 or C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Formate.[2]
-
Mobile Phase B: Methanol with 0.1% Formic Acid and 1 mM Ammonium Formate.[2]
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the lyso-Gb3 standard to the internal standard against the concentration of the lyso-Gb3 standard.
-
Quantify the concentration of lyso-Gb3 in the patient samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Analysis of Lyso-Gb3 in Dried Blood Spots (DBS)
This protocol is adapted from methodologies described for DBS analysis.[11][14][15]
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of DBS cards.
2. Sample Preparation:
-
Punch a 3.2 mm disc from the dried blood spot.[9]
-
Place the disc in a well of a 96-well plate.
-
Add an extraction solution containing the internal standard (e.g., Lyso-Gb2 in ethanol (B145695) or DMSO:water).[9][11]
-
Agitate and sonicate the plate to facilitate extraction.
-
Centrifuge the plate and transfer the supernatant for analysis.
3. LC-MS/MS Conditions:
-
Similar to those described in Protocol 1, with potential modifications to the gradient to optimize for the DBS matrix.
Conclusion
The accurate quantification of lyso-Gb3 is essential for the clinical management of Fabry disease. The development and implementation of robust analytical methods, underpinned by the use of appropriate internal standards, are critical to achieving reliable results. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this key biomarker. The choice of internal standard and the specifics of the analytical method should be carefully validated to ensure performance characteristics meet the required clinical or research standards.
References
- 1. Biomarkers in Fabry Disease. Implications for Clinical Diagnosis and Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biomarkers in Anderson–Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory and Cardiovascular Biomarkers to Monitor Fabry Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Clinical significance of plasma globotriaosylsphingosine levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lyso-glycosphingolipids: presence and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Lyso-Gb3 Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) campaigns to identify inhibitors of lyso-globotriaosylceramide (lyso-Gb3) synthesis. This document is intended to guide researchers in the setup and execution of cell-based assays, data analysis, and hit validation for the discovery of potential therapeutics for Fabry disease.
Introduction to Lyso-Gb3 and Fabry Disease
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb3, in various cells and tissues. Lyso-Gb3 is considered a key pathological mediator in Fabry disease, contributing to the severe symptoms of the disorder, including kidney failure, heart problems, and neuropathic pain. A promising therapeutic strategy for Fabry disease is substrate reduction therapy, which aims to inhibit the synthesis of Gb3 and subsequently lower the levels of lyso-Gb3. The primary target for this approach is glucosylceramide synthase (GCS), the first and rate-limiting enzyme in the biosynthesis of most glycosphingolipids, including Gb3.
High-Throughput Screening Strategy
The described HTS strategy focuses on a cell-based assay to identify inhibitors of GCS. In this approach, a suitable cell line is treated with a library of small molecule compounds. The efficacy of the compounds is determined by measuring the intracellular or secreted levels of the downstream product, lyso-Gb3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides a physiologically relevant assessment of a compound's ability to inhibit the lyso-Gb3 synthesis pathway.
Signaling Pathway of Lyso-Gb3 Synthesis
The biosynthesis of lyso-Gb3 is a multi-step enzymatic process that primarily occurs in the Golgi apparatus and lysosomes. The pathway begins with the formation of glucosylceramide (GlcCer) from ceramide, a reaction catalyzed by glucosylceramide synthase (GCS). GlcCer is then converted to lactosylceramide (B164483) (LacCer) by β-1,4 galactosyltransferase. Subsequently, Gb3 synthase adds a galactose residue to LacCer to form globotriaosylceramide (Gb3). Finally, in the context of Fabry disease where Gb3 accumulates, it can be deacylated by the enzyme acid ceramidase to form the cytotoxic lyso-Gb3.
Experimental Workflow for High-Throughput Screening
A typical HTS campaign for inhibitors of lyso-Gb3 synthesis follows a multi-stage process, beginning with a primary screen of a large compound library, followed by hit confirmation and a series of secondary assays to validate and characterize the most promising compounds.
Data Presentation
The quantitative data from an HTS campaign should be summarized in a clear and structured format to allow for easy comparison of results.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Assay Format | 384-well plate, cell-based | Miniaturized format for high-throughput |
| Cell Line | Fabry patient-derived fibroblasts | Physiologically relevant model |
| Primary Screen Concentration | 10 µM | Single concentration for initial screening |
| Z'-factor | 0.65 | A measure of assay quality and robustness |
| Signal-to-Background (S/B) | > 3 | Ratio of the mean signal of the negative control to the positive control |
| Hit Rate | 0.5% | Percentage of compounds identified as "hits" in the primary screen |
Table 2: Inhibitory Activity of Known GCS Inhibitors
| Compound | IC50 (nM) | Reference |
| Eliglustat | 10 - 25 | |
| Genz-123346 | 20 - 50 | |
| PDMP | 500 - 1000 | |
| A new series of more potent inhibitors based on the P4 scaffold have been developed with IC50 values as low as 90 nM. |
Experimental Protocols
Protocol 1: Cell-Based HTS Assay for GCS Inhibition
1. Materials:
-
Fabry patient-derived fibroblasts or a suitable engineered cell line (e.g., HEK293 cells with inducible GCS expression).
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
384-well clear-bottom cell culture plates.
-
Compound library dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Positive control (e.g., a known GCS inhibitor like Eliglustat).
-
Negative control (DMSO).
-
Automated liquid handling system.
-
Plate reader for cell viability assessment (optional).
2. Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a density of 2,500 - 5,000 cells per well in 40 µL of culture medium. Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Addition: Using an automated liquid handler, add 100 nL of compound solution (10 mM in DMSO) to the assay plates for a final concentration of 10 µM. Add the same volume of positive and negative controls to designated wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2 to allow for the inhibition of GCS and subsequent reduction in lyso-Gb3 levels.
-
Sample Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes. Carefully collect 30 µL of the cell culture supernatant for lyso-Gb3 analysis. Alternatively, the cell monolayer can be lysed for intracellular lyso-Gb3 measurement.
-
Cell Viability Assay (Optional): To assess compound cytotoxicity, perform a cell viability assay (e.g., CellTiter-Glo®) on the remaining cells in the plate according to the manufacturer's instructions.
Protocol 2: High-Throughput Lipid Extraction from 384-Well Plates
1. Materials:
-
Collected cell culture supernatant or cell lysate in a 384-well plate.
-
Internal standard solution (e.g., deuterated lyso-Gb3).
-
Extraction solvent (e.g., methanol (B129727) or a mixture of methanol and methyl-tert-butyl ether).
-
Automated liquid handling system.
-
Plate centrifuge.
-
Plate sealer.
-
Nitrogen evaporator or vacuum concentrator.
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Procedure:
-
Internal Standard Addition: Add 5 µL of the internal standard solution to each well of the sample plate.
-
Protein Precipitation and Lipid Extraction: Add 100 µL of ice-cold extraction solvent to each well. Seal the plate and vortex vigorously for 10 minutes.
-
Centrifugation: Centrifuge the plate at 3,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 80 µL of the supernatant containing the extracted lipids to a new 384-well plate.
-
Solvent Evaporation: Evaporate the solvent to dryness using a nitrogen evaporator or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in 50 µL of reconstitution solvent. Seal the plate and vortex to ensure complete dissolution. The plate is now ready for LC-MS/MS analysis.
Protocol 3: Quantification of Lyso-Gb3 by LC-MS/MS
1. Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., a triple quadrupole instrument) equipped with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lyso-Gb3: m/z 786.5 -> 282.2
-
Internal Standard (d5-lyso-Gb3): m/z 791.5 -> 287.2
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
4. Data Analysis:
-
Quantify the concentration of lyso-Gb3 in each sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of lyso-Gb3.
Hit Validation Cascade
Following the primary screen and dose-response confirmation, a hit validation cascade is crucial to eliminate false positives and characterize the mechanism of action of the confirmed hits.
This comprehensive approach to high-throughput screening for inhibitors of lyso-Gb3 synthesis provides a robust framework for the identification and validation of novel drug candidates for the treatment of Fabry disease. By combining a physiologically relevant cell-based assay with a sensitive and specific LC-MS/MS readout, researchers can efficiently screen large compound libraries and advance promising hits towards lead optimization.
Application of Lyso-Gb3 in Preclinical Drug Efficacy Studies for Fabry Disease
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues.[1][2] While Gb3 has long been recognized as the primary storage product, lyso-Gb3 has emerged as a crucial biomarker and a key pathogenic molecule in Fabry disease. Its plasma levels have a closer association with disease severity than Gb3, making it an invaluable tool in preclinical drug efficacy studies.[1]
These application notes provide a comprehensive overview of the use of lyso-Gb3 in preclinical research, including its role as a biomarker, its pathological implications, and its application in evaluating various therapeutic modalities. Detailed protocols for the quantification of lyso-Gb3 and visualization of associated signaling pathways are also provided to guide researchers in their drug development efforts.
Lyso-Gb3 as a Key Biomarker in Preclinical Research
Lyso-Gb3 is now widely considered a more sensitive and reliable biomarker than Gb3 for assessing disease burden and therapeutic response in preclinical models of Fabry disease.[1] Its elevated levels in plasma and tissues of Fabry mouse models correlate with the progression of key disease pathologies, including kidney and heart abnormalities.[2][3] Therefore, quantifying the reduction of lyso-Gb3 is a primary endpoint in many preclinical studies evaluating the efficacy of novel therapies.
Data Presentation: Efficacy of Preclinical Therapies on Lyso-Gb3 Levels
The following tables summarize quantitative data from various preclinical studies, demonstrating the impact of different therapeutic strategies on lyso-Gb3 levels in Fabry mouse models.
Table 1: Enzyme Replacement Therapy (ERT) in Fabry Mouse Models
| Treatment | Mouse Model | Tissue/Fluid | Dose | Duration | % Reduction of Lyso-Gb3 | Reference |
| rhα-Gal A (agalsidase beta) | GLA KO | Kidney | 1 mg/kg (single IV) | 7 days | ~75% | [1] |
| rhα-Gal A (agalsidase beta) | GLA KO | Heart | 1 mg/kg (single IV) | 7 days | ~60% | [1] |
| rhα-Gal A (agalsidase beta) | GLA KO | Skin | 1 mg/kg (single IV) | 7 days | ~80% | [1] |
| rhα-Gal A (agalsidase beta) | GLA KO | Plasma | 1 mg/kg (single IV) | 7 days | ~90% | [1] |
| Recombinant human α-Gal A | G3Stg/GLAko | Serum | 1 mg/kg | 24 hours | 75.7% | [3] |
Table 2: Chaperone Therapy in a Fabry Mouse Model
| Treatment | Mouse Model | Tissue | Dose | Duration | % Reduction of Lyso-Gb3 | Reference |
| Migalastat HCl | hR301Q α-Gal A Tg/KO | Kidney | 3 mg/kg/day | 4 weeks | 64% | [1][2] |
| Migalastat HCl | hR301Q α-Gal A Tg/KO | Heart | 3 mg/kg/day | 4 weeks | 59% | [1][2] |
| Migalastat HCl | hR301Q α-Gal A Tg/KO | Skin | 3 mg/kg/day | 4 weeks | 81% | [1][2] |
Table 3: Substrate Reduction Therapy (SRT) in a Fabry Mouse Model
| Treatment | Mouse Model | Tissue/Fluid | Dose | Duration | Effect on Lyso-Gb3 | Reference |
| Genz-682452 | Fabry Mouse | Plasma | Not specified | 12 months | Significant reduction | [4] |
| Genz-682452 | Fabry Mouse | Visceral Organs | Not specified | 12 months | Significant reduction | [4] |
Table 4: Gene Therapy in Fabry Mouse Models
| Treatment | Mouse Model | Tissue/Fluid | Dose | Duration | % Reduction of Lyso-Gb3 | Reference |
| AAV5-GLA | GLA-KO | Kidney | High Dose | 12 weeks | Near wild-type levels | [5] |
| AAV5-GLA | GLA-KO | Heart | High Dose | 12 weeks | Near wild-type levels | [5] |
| AAV8-FLT190 | Fabry Mouse | Plasma | 2 x 10¹² vg/kg | 14 weeks | >95% | [6] |
| AAV8-FLT190 | Fabry Mouse | Kidney | 2 x 10¹² vg/kg | 14 weeks | ~70% | [6] |
| AAV8-FLT190 | Fabry Mouse | Heart | 2 x 10¹² vg/kg | 14 weeks | >95% | [6] |
| rAAV9-Eng-C | Aggravated Fabry Mouse | Serum | Low and High | Not specified | Dose-dependent reduction | [7] |
Pathological Role of Lyso-Gb3 and Associated Signaling Pathways
Lyso-Gb3 is not merely a biomarker; it is a bioactive molecule that actively contributes to the pathophysiology of Fabry disease. In preclinical models, lyso-Gb3 has been shown to induce a range of cellular and tissue damage, providing a basis for using its reduction as a measure of therapeutic efficacy.
Key Pathological Effects of Lyso-Gb3:
-
Podocyte Injury: Lyso-Gb3 contributes to kidney damage by directly harming podocytes, specialized cells in the kidney's filtering units.
-
Inflammation and Fibrosis: It can trigger inflammatory responses and promote fibrosis in tissues like the kidneys.
-
Neuropathic Pain: Lyso-Gb3 is implicated in the development of the debilitating nerve pain experienced by many Fabry patients.
-
Cell Proliferation: It can stimulate the proliferation of smooth muscle cells, which may contribute to vascular pathology.
Several signaling pathways are activated by lyso-Gb3, leading to these pathological outcomes. Understanding these pathways is crucial for developing targeted therapies.
References
- 1. Migalastat HCl Reduces Globotriaosylsphingosine (Lyso-Gb3) in Fabry Transgenic Mice and in the Plasma of Fabry Patients | PLOS One [journals.plos.org]
- 2. Migalastat HCl Reduces Globotriaosylsphingosine (Lyso-Gb3) in Fabry Transgenic Mice and in the Plasma of Fabry Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A symptomatic Fabry disease mouse model generated by inducing globotriaosylceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Enzyme and Substrate Reduction Therapy with a Novel Antagonist of Glucosylceramide Synthase for Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical efficacy and safety of adeno-associated virus 5 alpha-galactosidase: A gene therapy for Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reversing Pathology in an Aggravated Fabry Mouse Model Using Low-Dose Engineered Human Alpha-Galactosidase A AAV Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Enzyme Replacement Therapy with Lyso-Gb3 Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3), and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues.[1][2][3] Lyso-Gb3 has emerged as a crucial biomarker for the diagnosis, monitoring of disease progression, and evaluation of therapeutic response to enzyme replacement therapy (ERT) in patients with Fabry disease.[1][2][4] These application notes provide a comprehensive overview and detailed protocols for the utilization of lyso-Gb3 in monitoring ERT efficacy.
Principle of Lyso-Gb3 as a Biomarker
In individuals with Fabry disease, the impaired activity of α-Gal A results in the accumulation of Gb3 within lysosomes. A portion of this accumulated Gb3 is deacylated to form lyso-Gb3, which is then released into the circulation. Plasma lyso-Gb3 levels are strikingly elevated in males with classic Fabry disease and are also significantly increased in later-onset males and heterozygous females, albeit to a lesser extent.[2] Enzyme replacement therapy aims to supplement the deficient α-Gal A, thereby catabolizing the accumulated Gb3 and subsequently reducing the production and levels of lyso-Gb3. Therefore, monitoring the changes in plasma lyso-Gb3 concentrations provides a direct measure of the biochemical efficacy of ERT.[2]
Data Presentation: Quantitative Lyso-Gb3 Levels
The following tables summarize typical plasma lyso-Gb3 concentrations in healthy individuals and patients with Fabry disease before and after the initiation of ERT. These values are compiled from various studies and are intended for illustrative purposes. Actual values may vary depending on the patient's phenotype, sex, and the specific ERT regimen.
Table 1: Typical Plasma Lyso-Gb3 Concentrations in Different Populations
| Population | Typical Plasma Lyso-Gb3 Range (nmol/L) | Reference |
| Healthy Individuals | 0.35 - 0.71 | [2] |
| Classic Fabry Males (untreated) | > 50 (often > 100) | [2] |
| Later-onset Fabry Males (untreated) | 5 - 50 | [2] |
| Fabry Females (untreated) | 1 - 20 | [2] |
Table 2: Illustrative Response of Plasma Lyso-Gb3 to Enzyme Replacement Therapy (ERT)
| Patient Phenotype | Baseline Lyso-Gb3 (nmol/L) | Lyso-Gb3 after 12 months of ERT (nmol/L) | Percent Reduction | Reference |
| Classic Fabry Male | 150 | 45 | ~70% | [5] |
| Later-onset Fabry Male | 30 | 15 | ~50% | [2] |
| Fabry Female | 10 | 7 | ~30% | [2] |
Note: The reduction in lyso-Gb3 levels can be influenced by factors such as the presence of anti-drug antibodies, which can diminish the efficacy of ERT.[2][5]
Signaling Pathways and Experimental Workflow
Pathophysiological Cascade in Fabry Disease
The accumulation of Gb3 and lyso-Gb3 in lysosomes triggers a complex cascade of cellular events contributing to the pathophysiology of Fabry disease. This includes inflammation, apoptosis, and fibrosis in affected tissues. The following diagram illustrates the simplified signaling pathway.
Experimental Workflow for Lyso-Gb3 Monitoring
The following diagram outlines the key steps for monitoring ERT in Fabry disease patients using lyso-Gb3 levels, from patient sample collection to data interpretation and clinical decision-making.
Experimental Protocols
Protocol 1: Plasma Sample Collection and Handling
Materials:
-
Vacutainer tubes containing EDTA as an anticoagulant
-
Centrifuge
-
Cryovials for plasma storage
Procedure:
-
Draw whole blood from the patient into an EDTA-containing vacutainer tube.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Within 2 hours of collection, centrifuge the blood sample at 1500 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and red blood cells.
-
Transfer the plasma into a clean, labeled cryovial.
-
Store the plasma sample at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Protocol 2: Quantification of Plasma Lyso-Gb3 by LC-MS/MS
This protocol provides a general guideline for the quantification of lyso-Gb3 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specific parameters may need to be optimized based on the instrumentation used.
A. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
Materials:
-
Internal Standard (IS): d5-lyso-Gb3
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Sample vials for LC-MS/MS
Procedure:
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution (d5-lyso-Gb3 in methanol) to each plasma sample.
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 100 µL of chloroform and 50 µL of water.
-
Vortex for 1 minute to facilitate liquid-liquid extraction.
-
Centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
B. LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 50% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, and then re-equilibrate to 50% B for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lyso-Gb3: m/z 786.5 → 282.3
-
d5-lyso-Gb3 (IS): m/z 791.5 → 287.3
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum signal intensity.
C. Data Analysis and Quantification
-
Generate a calibration curve using known concentrations of lyso-Gb3 standards spiked into a control plasma matrix and prepared using the same extraction procedure.
-
Integrate the peak areas for the lyso-Gb3 and d5-lyso-Gb3 (IS) MRM transitions.
-
Calculate the ratio of the lyso-Gb3 peak area to the IS peak area for each sample and standard.
-
Plot the peak area ratio against the concentration of the standards to generate a linear regression curve.
-
Determine the concentration of lyso-Gb3 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Interpretation of Results and Clinical Utility
A significant reduction in plasma lyso-Gb3 levels following the initiation of ERT is indicative of a positive biochemical response to the therapy.[2] Longitudinal monitoring of lyso-Gb3 can help in:
-
Assessing Treatment Efficacy: A sustained decrease in lyso-Gb3 levels suggests that the ERT is effectively clearing the accumulated substrate.
-
Guiding Dose Optimization: Inadequate reduction or a subsequent increase in lyso-Gb3 levels may indicate the need for dose adjustment or investigation into the development of neutralizing anti-drug antibodies.[5]
-
Prognostic Assessment: While the correlation is still under active investigation, some studies suggest that higher baseline lyso-Gb3 levels and a smaller reduction with ERT may be associated with a greater risk of adverse clinical outcomes.[6] For instance, a reduction in lyso-Gb3 has been correlated with a decrease in left ventricular mass in female patients.[5]
Conclusion
The quantification of plasma lyso-Gb3 is a valuable tool for researchers, scientists, and drug development professionals involved in the management of Fabry disease. Its use as a biomarker provides a sensitive and specific measure of the biochemical response to ERT. The protocols and information provided in these application notes offer a framework for the standardized monitoring of ERT, with the ultimate goal of optimizing therapeutic strategies and improving patient outcomes in Fabry disease. Regular monitoring of plasma lyso-Gb3 is recommended for all patients with Fabry disease undergoing ERT.[2]
References
- 1. Plasma globotriaosylsphingosine as a biomarker of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Effect of Antibodies against Infused Alpha-Galactosidase A in Fabry Disease on Plasma and Urinary (lyso)Gb3 Reduction and Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lyso-Gb3 associates with adverse long-term outcome in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Lyso-Gb3 Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of globotriaosylsphingosine (lyso-Gb3). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common challenges related to matrix effects in lyso-Gb3 quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in lyso-Gb3 analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix. In the context of lyso-Gb3 analysis, which is often performed on complex biological samples like plasma, serum, or dried blood spots (DBS), these components can include phospholipids (B1166683), salts, and proteins.[1] These effects can lead to ion suppression or enhancement, which directly impacts the accuracy, precision, and sensitivity of quantification, potentially leading to unreliable results.
Q2: What are the primary sources of matrix effects in biological samples for lyso-Gb3 analysis?
A2: The most significant source of matrix effects, particularly ion suppression in electrospray ionization (ESI), is phospholipids from cell membranes present in plasma, serum, and blood spots.[1] Other endogenous components like salts and proteins can also contribute to these effects. The complexity of the matrix makes it challenging to achieve clean extracts for analysis.[1]
Q3: How can I minimize matrix effects during my experiments?
A3: Minimizing matrix effects involves a combination of strategies:
-
Effective Sample Preparation: Employing techniques to remove interfering substances is the most critical step. Methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][3] Assisted protein precipitation with specialized cartridges (e.g., Phree) has been shown to be effective at removing phospholipids.[1][2][4]
-
Use of Internal Standards (IS): A suitable internal standard is crucial to compensate for signal variability. The ideal choice is a stable isotope-labeled (SIL) analog of the analyte, such as lyso-Gb3-D7, as it shares very similar physicochemical properties and experiences similar matrix effects.[2][5] If a SIL-IS is unavailable, a structural analog like N-glycinated lyso-ceramide trihexoside can be used.[6][7]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate lyso-Gb3 from the bulk of matrix components can significantly reduce ion suppression.[3] Co-elution of an analog internal standard with the analyte helps to compensate for system variability and matrix effects.[3][8]
Q4: Which sample preparation technique is best for my lyso-Gb3 analysis?
A4: The choice of technique depends on the required sensitivity, throughput, and available resources.
-
Protein Precipitation (PPT): This is a simple and fast method, but it may be less effective at removing all interfering phospholipids, potentially leading to lower sensitivity.[2] However, assisted PPT methods using Phree cartridges have shown high efficiency in phospholipid removal and good sensitivity.[2][4]
-
Liquid-Liquid Extraction (LLE): LLE is often more time-consuming but can provide cleaner extracts than simple PPT.[2]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for removing a wide range of interferences and can yield very clean samples, which is beneficial for achieving low limits of quantification.[2][3][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your lyso-Gb3 analysis.
Problem 1: Poor peak shape or peak splitting.
-
Possible Cause: Incompatible injection solvent with the mobile phase, or issues with the analytical column.
-
Solution:
-
Ensure the final sample solvent is as similar as possible to the initial mobile phase conditions.
-
Check the column for blockage or degradation. A guard column can help protect the analytical column.
-
Verify the pH of your mobile phase.
-
Problem 2: High signal variability between replicate injections (Poor Precision).
-
Possible Cause: Inconsistent sample preparation, instrument instability, or significant, variable matrix effects.
-
Solution:
-
Review Sample Preparation: Ensure your sample preparation is consistent. Automating steps where possible can reduce variability.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS like lyso-Gb3-D7 is the best way to correct for injection volume errors and variability in matrix effects.[2][5]
-
Check Instrument Performance: Run system suitability tests to ensure the LC-MS/MS system is performing optimally.
-
Problem 3: Low analyte signal or failure to meet required Limit of Quantification (LOQ).
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Solution:
-
Improve Sample Cleanup: Switch to a more rigorous sample preparation method. If you are using PPT, consider moving to SPE or an assisted PPT method designed for phospholipid removal.[1][2][3]
-
Optimize Chromatography: Modify your LC gradient to better separate lyso-Gb3 from the regions where phospholipids typically elute.
-
Evaluate Internal Standard: Ensure your internal standard is appropriate and is added at a consistent concentration early in the sample preparation process.[6][7]
-
Problem 4: Inaccurate quantification (Poor Accuracy).
-
Possible Cause: Matrix effects are different between calibrators and actual samples, or an inappropriate internal standard is being used.
-
Solution:
-
Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is identical to your study samples (e.g., pooled blank plasma).
-
Use a SIL-IS: An analog internal standard may not behave identically to lyso-Gb3 in the presence of matrix effects. A stable isotope-labeled internal standard is the preferred choice for ensuring the highest accuracy.[2][5]
-
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and resolving common issues related to matrix effects.
Caption: Troubleshooting decision tree for lyso-Gb3 analysis.
Data and Protocols
Comparison of Sample Preparation Methods
The following table summarizes validation data from published methods, highlighting the impact of different sample preparation techniques on the lower limit of quantification (LLOQ).
| Sample Preparation Method | Matrix | LLOQ | Internal Standard | Reference |
| Assisted Protein Precipitation (Phree) | Plasma | 0.25 ng/mL | lyso-Gb3-D7 | [2][4] |
| Solid-Phase Extraction (SPE) | Plasma | 2.5 nmol/L (~1.97 ng/mL) | 1-β-D-glucosylsphingosine | [3] |
| Liquid-Liquid Extraction (Chloroform/Methanol) | Serum/Blood | 0.05 µg/L (0.05 ng/mL) | N-glycinated lyso-ceramide trihexoside | [7] |
| Protein Precipitation (Methanol) | Dried Blood Spot (DBS) | 50 nmol/L (~39.3 ng/mL) | lyso-Gb2 | [6][10] |
Detailed Experimental Protocol: Assisted Protein Precipitation
This protocol is adapted from a rapid UHPLC-MS/MS method for plasma lyso-Gb3 quantification.[2][4]
Objective: To extract lyso-Gb3 from human plasma while efficiently removing phospholipids to minimize matrix effects.
Materials:
-
Human plasma samples
-
Lyso-Gb3 calibration standards and QC samples
-
Internal Standard (IS) solution: 5 ng/mL of lyso-Gb3-D7 in methanol (B129727) with 0.1% formic acid
-
Phree™ Phospholipid Removal Cartridges
-
Vortex mixer and centrifuge
-
LC-MS grade methanol
-
Autosampler vials
Workflow Diagram:
Caption: Assisted protein precipitation workflow for lyso-Gb3.
Procedure:
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 400 µL of the internal standard solution (5 ng/mL lyso-Gb3-D7 in methanol with 0.1% formic acid).
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Load the entire mixture onto a Phree phospholipid removal cartridge.
-
Slowly push the plunger to force the sample through the filter. This step removes precipitated proteins and phospholipids.
-
Collect the clear filtrate directly into an autosampler vial.
-
Inject 10 µL of the filtrate into the UHPLC-MS/MS system for analysis.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Fabry Disease Biomarkers: Analysis of Urinary Lyso-Gb3 and Seven Related Analogs Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Lyso-globotetraosylceramide (d18:1) Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Lyso-globotetraosylceramide (d18:1), also known as lyso-Gb4. Our goal is to help you improve the sensitivity and reliability of your detection methods.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the detection of Lyso-globotetraosylceramide (d18:1)?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lyso-sphingolipids, including Lyso-globotetraosylceramide (d18:1). This method offers high selectivity by monitoring specific precursor and product ion transitions, minimizing interference from other sample components.
Q2: Which biological matrices can be used for the analysis of Lyso-globotetraosylceramide (d18:1)?
A2: Lyso-globotetraosylceramide (d18:1) can be quantified in various biological matrices, including plasma, serum, and dried blood spots (DBS). DBS offers a minimally invasive collection method and simplified sample storage and transport.[1]
Q3: What are the critical considerations for sample stability and storage?
A3: Proper sample handling is crucial for accurate quantification. Plasma samples are reported to be stable for up to 6 hours at room temperature, 48 hours at 4°C, and for at least 20 weeks at -20°C.[2][3] For DBS, storage at -20°C with controlled low humidity is recommended for long-term stability of lysosomal enzymes, a principle that can be extended to the analytes themselves.[4] Failure to control humidity during DBS storage can lead to degradation.[4]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[5][6][7] Strategies to mitigate matrix effects include:
-
Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering components such as phospholipids.[2][8]
-
Chromatographic Separation: Optimize your LC method to separate Lyso-globotetraosylceramide (d18:1) from co-eluting matrix components.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is ideal. Alternatively, a structurally similar analogue that co-elutes with the analyte can compensate for matrix effects.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal for Lyso-Gb4 | 1. Inefficient extraction from the sample matrix.2. Analyte degradation due to improper storage or handling.3. Suboptimal MS parameters (e.g., ionization, collision energy).4. Instrument contamination or malfunction. | 1. Optimize the extraction protocol. Consider different solvent systems or solid-phase extraction (SPE) cartridges.2. Ensure samples are stored at appropriate temperatures and minimize freeze-thaw cycles.3. Perform compound optimization by infusing a standard to determine the optimal precursor/product ions and collision energy.4. Clean the ion source and run system suitability tests.[10] |
| Poor Peak Shape | 1. Incompatible injection solvent with the mobile phase.2. Column degradation or contamination.3. Suboptimal chromatographic conditions (e.g., gradient, flow rate). | 1. Ensure the final sample solvent is similar in composition to the initial mobile phase.2. Flush the column with a strong solvent or replace it if necessary.3. Re-evaluate and optimize the LC gradient and flow rate. |
| High Variability in Results | 1. Inconsistent sample preparation.2. Presence of significant and variable matrix effects.3. Instability of the analyte in the autosampler. | 1. Ensure precise and consistent execution of the sample preparation protocol.2. Use a suitable internal standard (ideally stable isotope-labeled) to normalize for variations.3. Check the stability of the extracted samples at the autosampler temperature. |
| Interfering Peaks | 1. Co-elution of isobaric compounds.2. Contamination from reagents, solvents, or labware. | 1. Improve chromatographic resolution by modifying the gradient or using a different column chemistry.2. Run solvent and procedural blanks to identify the source of contamination. Use high-purity solvents and reagents. |
Experimental Protocols
Protocol 1: Extraction of Lyso-globotetraosylceramide (d18:1) from Plasma
This protocol is adapted from methods developed for the analogous compound, lyso-Gb3.[2][3][11]
-
Sample Preparation:
-
To 100 µL of plasma in a clean tube, add 10 µL of the internal standard solution (e.g., N-Glycine globotriaosylsphingosine).
-
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture to the sample and vortex thoroughly.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of ultrapure water and vortex for another 30 seconds.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully aspirate the lower organic phase containing the lipids and transfer it to a new clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Extraction of Lyso-globotetraosylceramide (d18:1) from Dried Blood Spots (DBS)
This protocol is adapted from methods developed for lyso-Gb3 from DBS.[12]
-
Sample Preparation:
-
Punch a 3.2 mm disk from the center of the dried blood spot.
-
-
Extraction:
-
Place the DBS punch into a well of a 96-well plate or a microcentrifuge tube.
-
Add 100 µL of an extraction solution containing the internal standard dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol/acetonitrile/water).[1][12]
-
Seal the plate or tube and shake for 30-60 minutes at room temperature.
-
-
Supernatant Collection:
-
Centrifuge the plate or tube to pellet the filter paper.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of lyso-sphingolipids, which can be used as a starting point for optimizing the detection of Lyso-globotetraosylceramide (d18:1).
Table 1: Example LC-MS/MS Parameters for Lyso-Sphingolipid Analysis (Adapted from methods for lyso-Gb3)[12][13][14]
| Parameter | Recommended Setting |
| LC Column | C18 or C4 reversed-phase column |
| Mobile Phase A | Water with 0.1-0.2% Formic Acid and/or 2-5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Methanol (or Acetonitrile/Acetone) with 0.1-0.2% Formic Acid and/or 2-5 mM Ammonium Formate |
| Gradient | Linear gradient from low to high organic phase |
| Flow Rate | 0.4 - 0.9 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for Lyso-Gb4 (d18:1) |
| Product Ion (m/z) | To be determined for Lyso-Gb4 (d18:1) |
Table 2: Internal Standards for Lyso-Sphingolipid Quantification
| Internal Standard | Rationale for Use |
| Stable Isotope-Labeled Lyso-Gb4 | Ideal choice; identical chemical and physical properties to the analyte, ensuring the most accurate correction for matrix effects and extraction efficiency. |
| N-Glycine globotriaosylsphingosine | A structurally similar analogue with nearly identical physical and chemical properties to the native lyso-sphingolipid, making it an excellent internal standard.[15][16] |
| Lyso-lactosylceramide (lyso-Gb2) | A structurally related compound that can be used as an internal standard, though not as ideal as a stable isotope-labeled or glycinated version.[12][16] |
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The preparation and storage of dried-blood spot quality control materials for lysosomal storage disease screening tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. usherbrooke.scholaris.ca [usherbrooke.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. Diagnosis of sphingolipidoses: a new simultaneous measurement of lysosphingolipids by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. caymanchem.com [caymanchem.com]
Technical Support Center: Quantification of Low Levels of Urinary Lyso-Gb3
Welcome to the technical support center for the quantification of low levels of urinary globotriaosylsphingosine (lyso-Gb3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the accurate measurement of this critical biomarker for Fabry disease.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to quantify low levels of lyso-Gb3 in urine?
A1: The quantification of low levels of urinary lyso-Gb3 presents several analytical challenges. Primarily, lyso-Gb3 is found in very low concentrations in urine compared to plasma, often requiring highly sensitive analytical techniques.[1][2] Additionally, urine is a complex biological matrix containing numerous compounds that can interfere with the analysis, a phenomenon known as the matrix effect.[3] This necessitates robust sample preparation methods to isolate lyso-Gb3 and remove these interfering substances.[4][5]
Q2: What is the most common analytical method for quantifying urinary lyso-Gb3?
A2: The most widely accepted and utilized method for the quantification of urinary lyso-Gb3 is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] This technique offers high sensitivity and specificity, which are crucial for accurately measuring the low concentrations of lyso-Gb3 found in urine.[9] The use of multiple reaction monitoring (MRM) in LC-MS/MS further enhances the specificity of detection.[10]
Q3: Why is an internal standard necessary for accurate quantification?
A3: An internal standard (IS) is critical for accurate quantification in LC-MS/MS analysis to correct for variability in sample preparation and instrument response. The ideal IS is a stable isotope-labeled version of the analyte, such as ¹³C₅-lyso-Gb3 or lyso-Gb3-d7, as it behaves nearly identically to the endogenous lyso-Gb3 during extraction and ionization.[1][2][7] Other analogs like glycinated lyso-Gb3 have also been successfully used.[10][11]
Q4: What are lyso-Gb3 analogs, and should they be measured?
A4: Lyso-Gb3 analogs are structurally related molecules with modifications to the sphingosine (B13886) moiety of lyso-Gb3.[12] Several studies have identified and quantified these analogs in the urine of Fabry disease patients.[6][12] In some cases, the concentration of these analogs can be higher than that of lyso-Gb3 itself, and their measurement can provide additional diagnostic and monitoring information.[6]
Q5: What are the expected levels of urinary lyso-Gb3 in different populations?
A5: Urinary lyso-Gb3 is typically undetectable in healthy individuals.[4] In patients with Fabry disease, the levels are elevated, with concentrations varying based on disease severity, sex, and treatment status.[4][12] The table below summarizes representative findings from the literature.
Quantitative Data Summary
| Population | Urinary Lyso-Gb3 Concentration (pmol/mL) | Reference |
| Healthy Controls | Not Detected - 0.5 (mean 0.4) | [2] |
| Classic Fabry Hemizygotes (Male) | 94.4 (mean) | [2] |
| Classic Fabry Heterozygotes (Female) | 9.6 (mean) | [2] |
Note: These values are illustrative and can vary between different studies and analytical methods. Urinary concentrations are often normalized to creatinine (B1669602) to account for variations in urine dilution.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no lyso-Gb3 signal detected | - Inefficient extraction from the urine matrix.- Degradation of the analyte during sample processing.- Insufficient sensitivity of the LC-MS/MS instrument. | - Optimize the solid-phase extraction (SPE) protocol. Ensure proper conditioning and elution steps.- Keep samples on ice or at 4°C during processing and store at -80°C for long-term stability.- Check the instrument's tuning and calibration. Consider using a more sensitive instrument if available. |
| High variability between replicate measurements | - Inconsistent sample preparation.- Matrix effects causing ion suppression or enhancement.- Improper handling of the internal standard. | - Ensure precise and consistent pipetting and processing for all samples.- Evaluate and mitigate matrix effects by optimizing the chromatographic separation to separate lyso-Gb3 from co-eluting interferences. Consider using a different SPE sorbent.- Ensure the internal standard is added to all samples, standards, and quality controls at the beginning of the extraction process and at a consistent concentration. |
| Poor peak shape in the chromatogram | - Suboptimal chromatographic conditions.- Contamination of the LC column or system. | - Optimize the mobile phase composition and gradient to achieve a sharp, symmetrical peak.- Flush the LC system and column thoroughly. If the problem persists, replace the column. |
| Interfering peaks co-eluting with lyso-Gb3 | - Insufficient chromatographic resolution.- Presence of isobaric compounds in the urine matrix. | - Adjust the chromatographic gradient to better separate the analyte from interfering peaks.- Utilize the specific precursor-to-product ion transitions of lyso-Gb3 in the MRM method to enhance specificity. Ensure that the chosen transitions are not shared by the interfering compounds. |
Experimental Protocols
Detailed Methodology for Urinary Lyso-Gb3 Quantification by LC-MS/MS
This protocol describes a general workflow for the quantification of urinary lyso-Gb3 using solid-phase extraction (SPE) followed by LC-MS/MS.
1. Materials and Reagents:
-
Urine samples
-
Lyso-Gb3 analytical standard
-
Stable isotope-labeled lyso-Gb3 internal standard (e.g., ¹³C₅-lyso-Gb3)
-
Methanol (B129727), acetonitrile, water (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) formate
-
Oasis MCX SPE cartridges[4]
-
Centrifuge
-
LC-MS/MS system
2. Sample Preparation (Solid-Phase Extraction):
-
Thaw urine samples on ice.
-
Centrifuge samples to pellet any sediment.
-
To a known volume of supernatant (e.g., 400 µL), add the internal standard to a final concentration of approximately 5 ng/mL.[5]
-
Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4]
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a solution designed to remove interfering compounds (e.g., 2% formic acid in water).
-
Elute the lyso-Gb3 and internal standard with an appropriate solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
-
Gradient: A suitable gradient to separate lyso-Gb3 from matrix components.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4-0.6 mL/min).[9]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lyso-Gb3: e.g., m/z 786.5 -> 282.2[13]
-
Internal Standard (¹³C₅-lyso-Gb3): e.g., m/z 791.5 -> 287.2
-
-
4. Data Analysis:
-
Integrate the peak areas for lyso-Gb3 and the internal standard.
-
Calculate the peak area ratio (lyso-Gb3 / internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of lyso-Gb3 in the samples from the calibration curve.
-
Normalize the urinary lyso-Gb3 concentration to the urinary creatinine concentration.
Visualizations
Caption: Experimental workflow for urinary lyso-Gb3 quantification.
Caption: Troubleshooting logic for urinary lyso-Gb3 analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fabry Disease Biomarkers: Analysis of Urinary Lyso-Gb3 and Seven Related Analogs Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Untargeted Lipidomics in Fabry Disease of Urine Samples by Low-Resolution Flow Injection Mass Spectrometry (ESI(±)-LTQ MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Multiplex analysis of novel urinary lyso-Gb3-related biomarkers for Fabry disease by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.cuni.cz [publications.cuni.cz]
Technical Support Center: Analysis of Globotriaosylsphingosine (Lyso-Gb3) and its Isomeric Forms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Globotriaosylsphingosine (Lyso-Gb3) and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in measuring Globotriaosylsphingosine (Lyso-Gb3)?
The primary analytical challenge is not the resolution of true stereoisomers of Lyso-Gb3, but the differentiation and quantification of a group of structurally related analogues.[1][2] These analogues often have modifications on the sphingosine (B13886) moiety, such as hydroxylations, dehydrogenations, or alkylations.[2] Many of these analogues are isobaric or have very similar mass-to-charge ratios (m/z) to Lyso-Gb3, leading to potential co-elution and analytical interference in liquid chromatography-mass spectrometry (LC-MS) analysis.
Q2: What are the known analogues of Lyso-Gb3 that can interfere with analysis?
Several Lyso-Gb3 analogues have been identified in the plasma and urine of Fabry disease patients. These include molecules with the following modifications to the sphingosine backbone:
-
-C2H4 (-28 Da)
-
-C2H4+O (-12 Da)
-
-H2 (-2 Da)
-
-H2+O (+14 Da)
-
+O (+16 Da)
-
+H2O (+18 Da)
-
+H2O2 (+34 Da)
-
+H2O3 (+50 Da)[2]
Q3: Why is it important to resolve Lyso-Gb3 from its analogues?
Elevated levels of Lyso-Gb3 are a key biomarker for Fabry disease.[1][3] However, the accumulation of its analogues can also be significant and may have distinct biological activities. For instance, Lyso-Gb3 has been implicated in the pathogenesis of pain and kidney damage in Fabry disease.[4][5] While the specific roles of each analogue are still under investigation, their individual quantification may provide a more comprehensive understanding of disease pathology and response to therapy.[1]
Q4: What is the most common analytical technique for Lyso-Gb3 analysis?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Lyso-Gb3 and its analogues in biological matrices like plasma, serum, and dried blood spots.[6][7][8][9] This technique offers high sensitivity and specificity, which are crucial for measuring the low concentrations of these analytes and distinguishing them from complex biological backgrounds.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape or peak splitting for Lyso-Gb3 | Co-elution of Lyso-Gb3 with one or more of its analogues. | Optimize the chromatographic gradient to improve separation. Consider using a longer column or a column with a different stationary phase chemistry (e.g., C18, C4, or HILIC).[6] Adjusting the mobile phase composition and pH can also enhance resolution. |
| Issues with the analytical column. | Check the column for degradation or contamination. If necessary, flush the column or replace it. | |
| Inaccurate quantification of Lyso-Gb3 | Interference from isobaric analogues. | Develop a multiple reaction monitoring (MRM) method with specific precursor and product ion transitions for both Lyso-Gb3 and its major analogues.[6][10] This allows for more selective detection and quantification. |
| Matrix effects from the biological sample. | Employ a stable isotope-labeled internal standard for Lyso-Gb3 to compensate for matrix effects.[11][12] Optimize sample preparation to remove interfering substances. This may include protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8] | |
| Low sensitivity or inability to detect low-level analogues | Insufficient instrument sensitivity or high background noise. | Consider using a more sensitive mass spectrometer or a nano-LC system, which can improve the signal-to-noise ratio for low-abundance analytes.[13] |
| Inefficient extraction of analogues from the sample matrix. | Validate the extraction efficiency for both Lyso-Gb3 and its analogues. Different analogues may have slightly different polarities, which could affect their recovery. Adjust the extraction solvent composition if necessary. | |
| Retention time shifts | Changes in mobile phase composition or column temperature. | Ensure consistent preparation of mobile phases and maintain a stable column temperature throughout the analytical run. |
| Column aging. | Monitor column performance over time and replace it when retention times begin to shift significantly or peak shapes deteriorate. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
This protocol outlines a general procedure for the extraction of Lyso-Gb3 and its analogues from plasma or serum.
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled Lyso-Gb3 internal standard to each sample.
-
Protein Precipitation: Add a 3-fold volume of cold acetonitrile (B52724) containing 0.1% formic acid to each sample. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Filtration/Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes to remove any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of Lyso-Gb3 and its analogues. Optimization will be required based on the specific instrument and column used.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Lyso-Gb3 and Key Analogues:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lyso-Gb3 | 786.5 | 282.4 | 48 |
| Lyso-Gb3 (-2 Da) | 784.5 | 280.4 | 48 |
| Lyso-Gb3 (+16 Da) | 802.5 | 298.4 | 48 |
| Lyso-Gb3 (+18 Da) | 804.5 | 300.4 | 48 |
| Lyso-Gb3 (+34 Da) | 820.5 | 316.4 | 48 |
| Internal Standard (d5-Lyso-Gb3) | 791.5 | 287.4 | 48 |
Note: The optimal collision energies may vary depending on the mass spectrometer used and should be optimized for each instrument.
Visualizations
References
- 1. Pathogenesis and Molecular Mechanisms of Anderson–Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Analysis of Globotriaosylsphingosine and Its Analogues in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. One-step synthesis of carbon-13-labeled globotriaosylsphingosine (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.mssm.edu [scholars.mssm.edu]
stability issues of Lyso-globotetraosylceramide (d18:1) during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Lyso-globotetraosylceramide (d18:1). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Stability Summary
Table 1: Quantitative Stability Data for a Related Lysosphingolipid (lyso-Gb3) in Plasma
| Storage Condition | Duration | Stability |
| Room Temperature | Up to 6 hours | Stable |
| 4°C | Up to 48 hours | Stable |
| -20°C | Up to 20 weeks | Stable |
This data is for lyso-Gb3 in plasma and should be considered as a guideline for Lyso-globotetraosylceramide (d18:1).[3][4] It is always recommended to perform your own stability testing for your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and use of Lyso-globotetraosylceramide (d18:1).
Question: I am seeing a loss of signal or lower than expected concentration in my LC-MS/MS analysis. What could be the cause?
Answer: Several factors could contribute to a loss of signal:
-
Improper Storage: Ensure the lyophilized powder has been consistently stored at -20°C.[1][2][3] For reconstituted solutions, frequent freeze-thaw cycles should be avoided. Aliquoting the solution into single-use vials is highly recommended.
-
Degradation in Solution: If the solution has been stored for an extended period, especially at room temperature or 4°C, degradation may have occurred. For critical applications, it is advisable to use freshly prepared solutions.
-
Adsorption to Surfaces: Lysosphingolipids can be sticky and may adsorb to glass or plastic surfaces. Using low-adhesion microcentrifuge tubes and pipette tips can help mitigate this issue.
-
Suboptimal LC-MS/MS Conditions: Ensure that your analytical method is optimized for lysosphingolipids. This includes using an appropriate column (e.g., C18), mobile phase, and MS parameters.
Question: My chromatogram shows peak tailing or splitting. What can I do to improve peak shape?
Answer: Poor peak shape can be caused by a few factors:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting your sample.
-
Interaction with Column Hardware: The free amino group of lysosphingolipids can interact with active sites on the column or guard column, leading to peak tailing. Using a column with end-capping or a guard column designed for basic compounds can improve peak shape.
-
Inappropriate Mobile Phase pH: The pH of your mobile phase can affect the ionization state of the molecule and its interaction with the stationary phase. Experiment with small adjustments to the mobile phase pH to optimize peak shape.
Question: I suspect my sample has degraded. What are the likely degradation pathways?
Answer: The primary degradation pathways for glycosphingolipids are enzymatic and chemical hydrolysis.
-
Enzymatic Degradation: If your sample is exposed to biological matrices (e.g., cell lysates, plasma) that have not been properly handled to inactivate enzymes, lysosomal hydrolases could sequentially cleave the sugar residues.[1][5][6]
-
Chemical Hydrolysis: Exposure to strong acidic or basic conditions can lead to the hydrolysis of the glycosidic bonds or the sphingoid base. It is crucial to maintain a neutral pH for reconstituted solutions unless the experimental protocol requires otherwise.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Lyso-globotetraosylceramide (d18:1)?
A1: The lyophilized powder should be stored at -20°C, where it is stable for at least two years.[1][2][3]
Q2: How should I prepare a stock solution of Lyso-globotetraosylceramide (d18:1)?
A2: Lyso-globotetraosylceramide (d18:1) is soluble in a mixture of chloroform:methanol:water (2:1:0.1).[1][3] It is recommended to warm the vial to room temperature before opening and to use a high-purity solvent. To minimize degradation, purge the vial with an inert gas like nitrogen or argon before sealing and storing.
Q3: How many times can I freeze-thaw a stock solution?
A3: To maintain the integrity of the compound, it is strongly recommended to aliquot the stock solution into single-use vials after preparation. This will minimize the number of freeze-thaw cycles. If aliquoting is not possible, limit freeze-thaw cycles to a maximum of three.
Q4: Is Lyso-globotetraosylceramide (d18:1) sensitive to light?
A4: While there is no specific data on the photosensitivity of Lyso-globotetraosylceramide (d18:1), it is good laboratory practice to store solutions in amber vials or to protect them from direct light, especially during long-term storage.
Q5: What type of internal standard should I use for LC-MS/MS quantification?
A5: An ideal internal standard would be a stable isotope-labeled version of Lyso-globotetraosylceramide (d18:1). If this is not available, a structurally similar lysosphingolipid with a different chain length that is not present in your sample can be used.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of lyophilized Lyso-globotetraosylceramide (d18:1) to equilibrate to room temperature for at least 15 minutes before opening.
-
Prepare the recommended solvent mixture of chloroform:methanol:water (2:1:0.1, v/v/v) using high-purity, LC-MS grade solvents.
-
Add the appropriate volume of the solvent mixture to the vial to achieve the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
(Optional but recommended) Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.
-
Store the stock solution at -20°C in a tightly sealed vial. For long-term storage, amber glass vials are preferred.
Protocol 2: General Method for LC-MS/MS Analysis
This is a general method and may require optimization for your specific instrumentation and application.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 50% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 50% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for Lyso-globotetraosylceramide (d18:1).
-
Product Ions: Specific product ions should be determined by infusing a standard solution and performing a product ion scan. Common fragmentations for lysosphingolipids involve the loss of the sugar moieties and water molecules.
-
Visualizations
Caption: Potential degradation pathways for Lyso-globotetraosylceramide (d18:1).
Caption: Troubleshooting workflow for suboptimal analytical results.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Lysosomal Re-acidification Prevents Lysosphingolipid-Induced Lysosomal Impairment and Cellular Toxicity | PLOS Biology [journals.plos.org]
- 5. Biosynthesis and degradation of mammalian glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry of glycosphingolipid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Lyso-Gb3 Recovery
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor recovery of globotriaosylsphingosine (lyso-Gb3) during extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor lyso-Gb3 recovery during extraction?
Poor recovery of lyso-Gb3 can stem from several factors related to its unique chemical properties and the extraction methodology employed. The most common issues include:
-
Inappropriate Solvent Polarity: Lyso-Gb3 is a relatively polar, hydrophilic molecule due to its large sugar moiety.[1] Using extraction solvents that are too nonpolar can result in the analyte being discarded in the aqueous phase during liquid-liquid extraction (LLE) or failing to retain on a nonpolar solid-phase extraction (SPE) sorbent.
-
Incorrect pH: The primary amine group on lyso-Gb3 is ionizable. The pH of the sample and extraction solvents can significantly impact its charge state and, consequently, its solubility and interaction with SPE sorbents.
-
Suboptimal SPE Sorbent Selection: Using a purely reversed-phase sorbent may not be ideal for retaining the polar lyso-Gb3. Mixed-mode sorbents, particularly those with cation exchange properties, are often more effective.[2][3][4]
-
Analyte Breakthrough: During SPE, lyso-Gb3 may not be adequately retained on the cartridge and can be lost during the sample loading or washing steps.[5]
-
Incomplete Elution: Conversely, lyso-Gb3 might bind too strongly to the SPE sorbent and not be fully recovered during the elution step.[5][6]
-
Sample Matrix Effects: Components in the biological matrix (e.g., proteins, phospholipids) can interfere with the extraction process.[7] For instance, if lyso-Gb3 is protein-bound, it may be lost during protein precipitation steps.[5]
Q2: I'm using a liquid-liquid extraction (LLE) protocol and my lyso-Gb3 recovery is low. What should I check?
Given the hydrophilic nature of lyso-Gb3, it is crucial to ensure it partitions into the desired solvent phase.[1] If you are experiencing low recovery with LLE, consider the following:
-
Aqueous Phase Analysis: Analyze the aqueous phase after extraction to see if your lyso-Gb3 is being retained there. Due to its polarity, lyso-Gb3 can be largely recovered in the methanol (B129727)/water phase of a Bligh and Dyer-type extraction.[1]
-
Solvent System Optimization: While a common LLE method for lipids uses a chloroform/methanol mixture, the ratio is critical. One study reported successful extraction of glycolipids using a chloroform/methanol/water (2/1/0.3) mixture.[2][8] You may need to adjust the solvent ratios to optimize the partitioning of lyso-Gb3 into the organic phase.
-
Repeated Extractions: To improve recovery from the aqueous phase, repeated extractions of the upper phase with a solvent like 1-butanol (B46404) have been used to purify lyso-Gb3.[1]
Q3: My lyso-Gb3 recovery is poor with solid-phase extraction (SPE). How can I troubleshoot this?
Troubleshooting poor SPE recovery involves systematically evaluating each step of the process.[5]
-
Step 1: Fraction Analysis: Collect and analyze the flow-through from the sample loading step, the wash fractions, and the elution fractions. This will help you determine where the analyte is being lost.[5][9]
-
Step 2: Address Analyte Loss in Load/Wash Fractions (Breakthrough):
-
Sorbent Choice: If using a standard C18 (reversed-phase) sorbent, consider switching to a mixed-mode strong cation exchange (MCX) cartridge, which can retain the positively charged amine of lyso-Gb3.[2][3][4]
-
Sample pH: Ensure the pH of your sample is adjusted so that the primary amine of lyso-Gb3 is protonated (positively charged) to facilitate strong retention on a cation exchange sorbent.
-
Loading Conditions: Decrease the flow rate during sample loading to allow for sufficient interaction between lyso-Gb3 and the sorbent.[6][9]
-
-
Step 3: Address Analyte Retention on Column (Incomplete Elution):
-
Elution Solvent Strength: Your elution solvent may not be strong enough to disrupt the interaction between lyso-Gb3 and the sorbent. For a mixed-mode sorbent, the elution buffer should have a pH that neutralizes the charge on the lyso-Gb3 amine group, and a solvent composition that is strong enough to elute it from the reversed-phase component.
-
Elution Volume: Increase the volume of the elution solvent to ensure complete recovery.[6][10]
-
Soaking Step: Allow the elution solvent to soak in the sorbent bed for a few minutes before final elution to improve recovery.[9]
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor lyso-Gb3 recovery during SPE.
Caption: Troubleshooting workflow for poor lyso-Gb3 recovery in SPE.
Lyso-Gb3 Extraction Principles
The choice of extraction method is dictated by the physicochemical properties of lyso-Gb3. Its amphiphilic nature, with a polar trisaccharide head group and a nonpolar sphingosine (B13886) tail, requires careful selection of solvents to ensure efficient partitioning and recovery.
Caption: Partitioning and binding principles of lyso-Gb3 in LLE and SPE.
Quantitative Data Summary
While specific recovery percentages can vary significantly based on the exact protocol and matrix, the following table summarizes expected outcomes and parameters from published methods.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Solvents | Chloroform/Methanol/Water[2][8] | Mixed-Mode Cation Exchange (MCX)[2][3][4] |
| Reported Recovery | Can be quantitative, but optimization is key.[1] | Generally high, often exceeding 90%.[2] |
| Key Strengths | Simple, well-established for lipids. | High selectivity and sample cleanup.[7] |
| Common Pitfalls | Lyso-Gb3 partitioning into the aqueous phase.[1] | Analyte breakthrough or strong retention.[5] |
| Internal Standard | Isotope-labeled lyso-Gb3 (e.g., lyso-Gb3-D7) is recommended to correct for variability.[7] | Isotope-labeled lyso-Gb3 is recommended.[7] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Lyso-Gb3 from Plasma
This protocol is adapted from methodologies that have been successfully used for the extraction of glycolipids.[2][8]
-
Sample Preparation:
-
To 100 µL of plasma, add an appropriate amount of isotope-labeled internal standard (e.g., lyso-Gb3-D7).
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 300 µL of a chloroform:methanol (2:1, v/v) solution to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 30 µL of water and vortex for another 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection:
-
Carefully collect the upper aqueous/methanol phase, as lyso-Gb3 is hydrophilic and will predominantly be in this layer.[1]
-
For improved recovery, the lower organic phase can be re-extracted with a small volume of methanol/water.
-
Combine the aqueous phases.
-
-
Drying and Reconstitution:
-
Evaporate the collected supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol with 0.1% formic acid).[7]
-
Protocol 2: Solid-Phase Extraction (SPE) for Lyso-Gb3 from Plasma/DBS
This protocol is based on the use of a mixed-mode strong cation exchange (MCX) sorbent.[2][3][4]
-
Sample Preparation (from Dried Blood Spot - DBS):
-
Punch out a 3 mm DBS and place it in a 96-well plate.
-
Add an internal standard working solution and vortex to extract lyso-Gb3 from the paper.[11]
-
Centrifuge and collect the supernatant for loading onto the SPE plate.
-
-
SPE Cartridge Conditioning:
-
Condition the MCX cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.[9]
-
-
Sample Loading:
-
Load the prepared sample supernatant onto the conditioned SPE cartridge.
-
Apply a slow, consistent flow rate (e.g., 1 mL/min) to ensure efficient binding.[9]
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove interferences. For example, use 1 mL of water followed by 1 mL of methanol. The wash solvent should be strong enough to remove impurities but not elute the analyte.[5]
-
-
Elution:
-
Elute the lyso-Gb3 from the cartridge using a solvent that disrupts both the ionic and hydrophobic interactions. A common choice is 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Allow the solvent to soak for 1-2 minutes before eluting to maximize recovery.[9]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent for analysis.
-
References
- 1. Elevated globotriaosylsphingosine is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. welch-us.com [welch-us.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Liquid Chromatography for Lyso-Gb3 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of liquid chromatography methods for the separation and quantification of globotriaosylsphingosine (lyso-Gb3).
Frequently Asked Questions (FAQs)
1. What is the most common analytical technique for lyso-Gb3 quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for quantifying lyso-Gb3 in biological matrices due to its high specificity and sensitivity.[1] This technique is particularly crucial for accurately diagnosing Fabry disease, especially in female patients who may have ambiguous enzyme activity levels.[1]
2. Which type of column is best suited for lyso-Gb3 separation?
Reversed-phase columns, such as C8 and C18, are widely used for the separation of lyso-Gb3 and other sphingolipids.[2] The choice between C8 and C18 will depend on the specific requirements of the separation, with C18 providing greater retention for non-polar analytes. Some methods have also successfully employed C4 columns.[3]
3. What are the typical mobile phases used for lyso-Gb3 analysis?
A common mobile phase combination for reversed-phase separation of lyso-Gb3 is a gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724).[3][4] To improve peak shape and ionization efficiency, additives such as formic acid and ammonium (B1175870) formate (B1220265) are frequently included in both the aqueous and organic phases.[3][5]
4. Why is an internal standard essential for accurate lyso-Gb3 quantification?
An internal standard (IS) is critical to correct for variations in sample preparation, injection volume, and matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.[6][7] An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-lyso-Gb3 or lyso-Gb3-d7), as it co-elutes with the analyte and experiences similar matrix effects.[4][6] If a stable isotope-labeled standard is unavailable, a structural analog like N-glycinated lyso-Gb3 or 1-β-D-glucosylsphingosine (GSG) can be used, but it's crucial to ensure it doesn't suffer from differential matrix effects.[7][8]
5. How can I minimize matrix effects in my lyso-Gb3 assay?
Matrix effects can be mitigated through several strategies:
-
Effective sample preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering substances from the sample matrix.[4]
-
Chromatographic separation: Optimizing the LC gradient to separate lyso-Gb3 from co-eluting matrix components is crucial.
-
Use of an appropriate internal standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[6]
-
Post-column infusion: This technique can be used to identify regions of the chromatogram where significant ion suppression or enhancement occurs, allowing for adjustments to the chromatography to move the analyte peak to a cleaner region.[9]
6. What are the key validation parameters for a lyso-Gb3 LC-MS/MS method?
A robust lyso-Gb3 method should be validated for the following parameters:
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[4]
-
Precision and Accuracy: Both within-run (intra-day) and between-run (inter-day) precision and accuracy should be assessed.[4][7]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify lyso-Gb3 in the presence of other sample components.
-
Matrix Effect: The influence of the sample matrix on the ionization of the analyte.[4]
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of lyso-Gb3 in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape: Tailing | - Secondary Silanol (B1196071) Interactions: The basic amine group of lyso-Gb3 can interact with acidic silanol groups on the silica-based column packing material.[10] - Column Overload: Injecting too high a concentration of the analyte.[11] - Column Contamination/Deterioration: Accumulation of matrix components on the column. | - Mobile Phase Modification: Add a buffer to the mobile phase (e.g., ammonium formate with formic acid) to minimize silanol interactions.[10] - Sample Dilution: Dilute the sample and reinject to see if peak shape improves.[11] - Column Flushing/Replacement: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[11] |
| Poor Peak Shape: Fronting | - Column Collapse: A sudden physical change in the column bed, often due to operation outside of the recommended pH or temperature range.[11] - Sample Overload: Injecting too much sample can sometimes lead to fronting.[11] - Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase. | - Column Replacement: Column collapse is generally irreversible, and the column must be replaced.[11] - Sample Dilution: Reduce the injection volume or dilute the sample.[11] - Solvent Matching: Dissolve the sample in a solvent that is similar in strength to the initial mobile phase.[12] |
| Split Peaks | - Partially Clogged Frit/Column Void: A blockage at the head of the column can distort the sample band.[13] - Injection Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause the sample to spread unevenly on the column.[14] - Co-eluting Interference: A compound from the sample matrix may be co-eluting with lyso-Gb3. | - Column Maintenance: Reverse-flush the column. If this doesn't resolve the issue, the column may need replacement. Using a guard column can help protect the analytical column.[13] - Solvent Matching: Prepare the sample in the initial mobile phase.[14] - Method Optimization: Adjust the mobile phase composition or gradient to improve resolution. A different column selectivity might also be necessary. |
| Low Sensitivity/High LLOQ | - Ion Suppression: Co-eluting matrix components can suppress the ionization of lyso-Gb3. - Suboptimal MS/MS Parameters: Collision energy and other MS parameters may not be optimized for lyso-Gb3. - Inefficient Sample Extraction: Poor recovery of lyso-Gb3 from the sample matrix. | - Improve Sample Cleanup: Utilize more effective sample preparation techniques like SPE or LLE.[4] - Optimize Chromatography: Adjust the gradient to move the lyso-Gb3 peak to a region with less matrix interference. - MS Parameter Optimization: Infuse a standard solution of lyso-Gb3 and optimize MS parameters such as collision energy for the specific instrument. - Optimize Extraction Protocol: Test different extraction solvents and conditions to maximize recovery. |
| Poor Reproducibility (Retention Time or Peak Area) | - Inadequate Column Equilibration: Insufficient time for the column to return to initial conditions between injections. - Fluctuations in Mobile Phase Composition: Improperly mixed mobile phases or pump issues. - Sample Instability: Degradation of lyso-Gb3 in the autosampler.[7] - Inconsistent Internal Standard Addition: Variation in the amount of internal standard added to each sample. | - Increase Equilibration Time: Ensure the column is fully equilibrated before each injection. - Proper Mobile Phase Preparation: Ensure mobile phases are thoroughly mixed and degassed. - Assess Autosampler Stability: Analyze samples over time to check for degradation and consider cooling the autosampler. - Precise Pipetting: Use calibrated pipettes and consistent technique for adding the internal standard. |
| High Background Noise | - Contaminated Mobile Phase or Solvents: Impurities in the water, organic solvents, or additives. - Contaminated LC System: Build-up of contaminants in the injector, tubing, or column. - Leak in the System: Air leaks can introduce noise. | - Use High-Purity Solvents: Use LC-MS grade solvents and freshly prepared mobile phases. - System Cleaning: Flush the entire LC system with appropriate cleaning solutions. - System Maintenance: Check all fittings for leaks and perform regular preventative maintenance. |
Experimental Protocols & Data
Sample Preparation: Protein Precipitation
This protocol is a rapid and simple method for sample cleanup.
-
To 100 µL of plasma, add 300 µL of a precipitation solution (e.g., methanol or acetonitrile containing the internal standard).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following tables summarize typical parameters for lyso-Gb3 analysis. Note that these may require optimization for specific instruments and applications.
Table 1: Liquid Chromatography Parameters
| Parameter | Example 1 | Example 2 |
| Column | C18, 30 x 4.6 mm, 2.6 µm | C4, 100 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[4] | 0.2% Formic Acid, 2 mM Ammonium Formate in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] | 0.2% Formic Acid, 1 mM Ammonium Formate in Methanol[3] |
| Flow Rate | 0.6 mL/min[4] | 0.5 mL/min[3] |
| Column Temperature | 30 °C[4] | 40 °C[3] |
| Injection Volume | 10 µL | 3 µL[3] |
| Gradient | 30% B to 95% B over 3 min[4] | 80% B to 95% B over 11 min[3] |
Table 2: Mass Spectrometry Parameters
| Parameter | Lyso-Gb3 | Internal Standard (Lyso-Gb3-d7) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition | 786.5 > 282.4 m/z | 793.6 > 289.3 m/z |
| Declustering Potential | 120 V | 80 V |
| Collision Energy | 53 V | 40 V |
Note: MS/MS parameters are highly instrument-dependent and require optimization.
Table 3: Method Validation Data Examples
| Parameter | Result |
| Linearity Range | 0.25 - 100 ng/mL[4] |
| LLOQ | 0.25 ng/mL[4] |
| Intra-day Precision (CV%) | < 12%[7] |
| Inter-day Precision (CV%) | < 7%[7] |
| Intra-day Accuracy (Bias %) | < 8%[7] |
| Inter-day Accuracy (Bias %) | < 5%[7] |
Visualizations
Caption: Experimental workflow for lyso-Gb3 quantification.
Caption: Troubleshooting decision tree for common LC issues.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Glycosphingolipids and Their Diverse Lipid Forms through Two-Stage Matching of LC-MS/MS Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-step synthesis of carbon-13-labeled globotriaosylsphingosine (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Mass Spectrometry Analysis of Globotriaosylsphingosine and Its Analogues in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lctsbible.com [lctsbible.com]
- 14. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
minimizing ion suppression in ESI-MS of Lyso-globotetraosylceramide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of Lyso-globotetraosylceramide (Lyso-Gb4).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my Lyso-Gb4 analysis?
A1: Ion suppression is a type of matrix effect that reduces the accuracy, precision, and sensitivity of your analysis.[1][2] It occurs when molecules from the sample matrix, other than Lyso-Gb4, co-elute from the liquid chromatography (LC) system and interfere with the ionization of your target analyte in the ESI source.[3] This interference lowers the number of Lyso-Gb4 ions that reach the mass spectrometer's detector, resulting in a weaker signal than expected.[4]
Q2: What are the most common causes of ion suppression when analyzing Lyso-Gb4 from biological samples?
A2: For lipid molecules like Lyso-Gb4, the primary sources of ion suppression in biological matrices (e.g., plasma, serum, urine) are other, more abundant lipids, particularly glycerophosphocholines.[1][5][6][7] Other significant contributors include salts, proteins, and detergents that may be present in the sample.[1][8] These substances can compete with Lyso-Gb4 for ionization or alter the physical properties of the ESI droplets, hindering the release of Lyso-Gb4 ions.[4][9]
Q3: How can I determine if my Lyso-Gb4 assay is affected by ion suppression?
A3: A common method is to perform a post-column infusion experiment. In this setup, a constant flow of Lyso-Gb4 standard is introduced into the mobile phase after the LC column but before the ESI source.[10] When a blank matrix sample is injected, any dip in the constant Lyso-Gb4 signal indicates a region of ion suppression. Another method is the post-extraction spike, where you compare the signal of an analyte spiked into a clean solvent versus one spiked into the final, processed matrix extract.[11] A lower signal in the matrix extract confirms the presence of ion suppression.
Q4: What is the most effective general strategy to minimize ion suppression?
A4: The most effective strategy is a robust sample preparation protocol designed to remove interfering matrix components before the sample is introduced into the mass spectrometer.[1] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for cleaning up lipid samples.[1][9]
Q5: Is it sufficient to simply dilute my sample to reduce matrix effects?
A5: Sample dilution can be a simple and quick method to reduce the concentration of interfering components and thereby lessen ion suppression.[1][2][3] However, this approach is only viable if the concentration of Lyso-Gb4 in your sample is high enough to remain above the limit of quantification after dilution.[1][2] For trace analysis, dilution is often not a suitable option.[3]
Q6: What type of internal standard is best to compensate for ion suppression in Lyso-Gb4 quantification?
A6: The gold standard is to use a stable isotope-labeled (SIL) internal standard of Lyso-Gb4 (e.g., lyso-Gb3-D7).[12][13] A SIL internal standard is chemically identical to the analyte and will co-elute, meaning it experiences the same degree of ion suppression. By measuring the ratio of the analyte to the internal standard, you can achieve accurate quantification even in the presence of matrix effects. Other structural analogs, such as N-glycinated lyso-ceramide trihexoside, have also been used effectively.[14][15]
Q7: Can I adjust my LC-MS instrument parameters to mitigate ion suppression?
A7: Yes, optimization of LC and MS parameters can help.
-
Chromatography: Adjusting the chromatographic method to better separate Lyso-Gb4 from interfering compounds is a powerful strategy.[9] This can involve changing the mobile phase composition, the gradient profile, or using a different column chemistry.
-
Mass Spectrometry: Optimizing ESI source parameters like gas flows and temperature can sometimes improve ionization efficiency.[1] In some cases, switching the ionization polarity from positive to negative mode can reduce interference, as fewer matrix components may ionize in negative mode.[3][4] The physical design of the ion source can also influence its susceptibility to matrix effects.[6][7]
Troubleshooting Guide: Low or Inconsistent Lyso-Gb4 Signal
If you are experiencing a low, variable, or irreproducible signal for Lyso-Gb4, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing low or inconsistent Lyso-Gb4 signals.
Experimental Protocols & Data
Protocol 1: Example Solid-Phase Extraction (SPE) for Lyso-Gb4 from Plasma
This protocol provides a general guideline for enriching Lyso-Gb4 and removing interfering substances like phospholipids (B1166683) and salts from plasma samples.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB or similar) by passing 1 mL of methanol (B129727), followed by 1 mL of water.
-
Loading:
-
Take 100 µL of plasma.
-
Add an appropriate amount of a SIL internal standard (e.g., lyso-Gb3-D7).
-
Dilute the plasma with 400 µL of 4% phosphoric acid in water.
-
Load the entire volume onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes salts and other highly polar interferences while retaining Lyso-Gb4.
-
Elution: Elute Lyso-Gb4 and other lipids from the cartridge using 1 mL of methanol.
-
Dry & Reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Example LC-MS/MS Method for Lyso-Gb4 Analysis
This is an illustrative method based on published literature for the analysis of Lyso-Gb4.[13][14]
-
LC System: UHPLC System
-
Column: C18 or C4 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Column Temperature: 40°C.[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]
-
Gradient:
-
0-1 min: 30% B
-
1-4 min: 30% to 95% B
-
4-5 min: Hold at 95% B
-
5-5.5 min: 95% to 30% B
-
5.5-6.5 min: Hold at 30% B for re-equilibration
-
-
Injection Volume: 5-10 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: ESI Positive
-
MRM Transitions:
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
This table summarizes the relative effectiveness of common sample preparation techniques in removing key interfering components from biological matrices for Lyso-Gb4 analysis.
| Sample Preparation Technique | Phospholipid Removal | Salt Removal | Protein Removal | General Recommendation for Lyso-Gb4 |
| Protein Precipitation (PPT) | Low | Low | High | Not ideal; high risk of ion suppression from remaining lipids and salts.[9] |
| Liquid-Liquid Extraction (LLE) | High | Moderate | High | Effective, but can be labor-intensive and require large solvent volumes.[9] |
| Solid-Phase Extraction (SPE) | High | High | High | Highly recommended; provides excellent cleanup and analyte enrichment.[1][12] |
| HybridSPE®-Phospholipid | Very High (>99%) | Moderate | High | Excellent for specifically targeting phospholipid-based interferences. |
| Online Turbulent Flow (TurboFlow™) | Very High (>99%) | High | High | Automated and effective for high-throughput analysis.[5] |
Table 2: Example Internal Standards for Lyso-Gb4 Quantification
| Internal Standard | Type | Common Use | Reference |
| Lyso-Gb3-d7 | Stable Isotope-Labeled | Gold standard for compensating for matrix effects and improving accuracy. | [13] |
| N-glycinated lyso-ceramide trihexoside | Structural Analog | Used effectively to improve assay reproducibility and accuracy. | [14][15][16] |
| 1-β-D-glucosylsphingosine (GSG) | Structural Analog | Chosen for co-elution to compensate for system variability and matrix effects. | [17][18] |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. providiongroup.com [providiongroup.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Influence of ionization source design on matrix effects during LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
quality control measures for lyso-Gb3 analytical methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding quality control measures for lyso-Gb3 analytical methods. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors that can affect lyso-Gb3 measurement?
A1: Several pre-analytical variables can significantly impact the accuracy of lyso-Gb3 quantification. Key factors include:
-
Sample Storage: Plasma lyso-Gb3 levels can decrease over time if not stored properly. For instance, levels may begin to decrease after 4 days when plasma is stored at 20°C.[1] It is recommended to store plasma samples at -20°C or 4°C, where lyso-Gb3 has been shown to be stable for about 28 days.[1]
-
Hemolysis: Hemolysis can substantially influence sample quality. Severe hemolysis has been observed to cause a decrease in lyso-Gb3 levels by as much as 57.8%.[1] It is crucial to minimize hemolysis during sample collection and processing.
-
Freeze-Thaw Cycles: While some studies suggest minimal impact from a limited number of freeze-thaw cycles, it is best practice to avoid repeated cycles to maintain sample integrity.[1]
Q2: Which analytical method is considered the gold standard for lyso-Gb3 quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the standard and most suitable technique for measuring lyso-Gb3 due to its high specificity and sensitivity.[1][2] Other methods like high-performance liquid chromatography (HPLC) with fluorescence detection have been used but generally exhibit lower sensitivity.[2][3]
Q3: What are the typical sources of variability in lyso-Gb3 LC-MS/MS assays?
A3: Variability in LC-MS/MS assays for lyso-Gb3 can arise from several sources:
-
Sample Preparation: The choice of extraction method, such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PPT), can influence recovery and introduce variability.[4]
-
Matrix Effects: The sample matrix can enhance or suppress the ionization of lyso-Gb3, affecting the accuracy of quantification. The use of a stable isotope-labeled internal standard, such as lyso-Gb3-D7, is crucial to correct for these effects.[4]
-
Instrumentation: Differences in instrument sensitivity, calibration, and maintenance can lead to inter-laboratory variability.
-
Internal Standards: The choice and purity of the internal standard are critical for accurate quantification. Using an inappropriate or impure standard can lead to erroneous results.[5]
Q4: What are the expected lyso-Gb3 levels in different populations?
A4: Lyso-Gb3 levels vary significantly between healthy individuals and patients with Fabry disease, as well as between different phenotypes of the disease.
-
Healthy Individuals: Lyso-Gb3 levels in healthy controls are typically very low or undetectable.[2]
-
Fabry Disease Patients: Patients with Fabry disease have elevated levels of lyso-Gb3.[2][4] Males with the classic phenotype generally have the highest concentrations, while females and patients with later-onset phenotypes may have lower but still elevated levels compared to healthy controls.[3]
-
Cut-off Values: A plasma lyso-Gb3 cut-off value of 0.81 ng/mL has been proposed to distinguish patients with Fabry disease from healthy individuals with high sensitivity (94.7%) and specificity (100%).[2] Another study suggested a cut-off of 0.6 ng/mL with 97.1% sensitivity and 100% specificity.[4]
Troubleshooting Guide
Problem 1: Low or undetectable lyso-Gb3 signal in known Fabry disease patient samples.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Verify sample storage conditions and duration. Lyso-Gb3 can degrade if stored improperly (e.g., at room temperature for extended periods).[1] |
| Inefficient Extraction | Review the sample preparation protocol. Consider optimizing the extraction method (e.g., trying a different solvent system for LLE or a different SPE cartridge). |
| Instrument Sensitivity Issue | Check the mass spectrometer's sensitivity and calibration. Run a system suitability test with a known standard. |
| Matrix Suppression | Investigate for matrix effects by performing a post-column infusion experiment. Ensure an appropriate internal standard is used to compensate for suppression. |
Problem 2: High variability between replicate injections of the same sample.
| Possible Cause | Troubleshooting Step |
| Inconsistent Injection Volume | Check the autosampler for proper functioning and ensure there are no air bubbles in the syringe. |
| LC System Instability | Monitor the LC pressure for fluctuations. Prime the pumps and ensure solvent lines are free of bubbles. |
| Poor Chromatographic Peak Shape | Inspect the analytical column for degradation or contamination. Consider flushing or replacing the column. |
| Sample Instability in Autosampler | If samples are stored in the autosampler for an extended period, degradation may occur. Analyze the stability of lyso-Gb3 under autosampler conditions. |
Problem 3: Poor accuracy and precision in quality control (QC) samples.
| Possible Cause | Troubleshooting Step |
| Inaccurate Standard Curve | Prepare a fresh set of calibration standards. Ensure the concentration range of the calibration curve brackets the QC sample concentrations. |
| Improper Internal Standard Use | Verify the concentration and purity of the internal standard. Ensure it is added consistently to all samples, standards, and QCs.[4] |
| Pipetting Errors | Review pipetting techniques and ensure pipettes are calibrated. |
| Contamination | Check for contamination in reagents, solvents, or on the instrument. |
Quality Control Data Summary
The following tables summarize key quality control parameters from published lyso-Gb3 analytical methods.
Table 1: Intra- and Inter-Assay Precision
| Method | Analyte | Concentration Level | Intra-Assay CV (%) | Inter-Assay CV (%) |
| UHPLC-MS/MS[4] | lyso-Gb3 | Not Specified | <10 | <10 |
| UHPLC-MS/MS[5] | lyso-Gb3 | Low (pLQC) | 6.9 - 12.8 | Not Reported |
| UHPLC-MS/MS[5] | lyso-Gb3 | High (pHQC) | 2.8 - 7.8 | Not Reported |
Table 2: Method Sensitivity and Specificity
| Method | Cut-off Value (ng/mL) | Sensitivity (%) | Specificity (%) |
| LC-MS/MS[2] | 0.81 | 94.7 | 100 |
| UHPLC-MS/MS[4] | 0.6 | 97.1 | 100 |
Experimental Protocols
1. Plasma Sample Preparation using Protein Precipitation
This protocol is a simplified representation of a protein precipitation method for lyso-Gb3 extraction from plasma.
-
Reagents:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., lyso-Gb3-D7 in methanol)
-
Precipitating solvent (e.g., acetone/methanol mixture)[2]
-
-
Procedure:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Vortex briefly to mix.
-
Add 200 µL of cold precipitating solvent.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
2. UHPLC-MS/MS Analysis
This section outlines a general UHPLC-MS/MS methodology for lyso-Gb3 quantification.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.[4]
-
-
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column is commonly used.[4]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid is typical.[6]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[4]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
lyso-Gb3: The precursor ion is typically m/z 786.5, with product ions depending on the instrument and collision energy.[6]
-
Internal Standard (lyso-Gb3-D7): The precursor ion is m/z 793.5, with corresponding product ions.
-
-
Visualizations
Caption: General workflow for lyso-Gb3 analysis.
Caption: Troubleshooting low lyso-Gb3 signal.
References
- 1. LC-MS/MS Studies on Sample Quality Control of Fabry Disease [pibb.ac.cn]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Nano-LC-MS/MS for Quantification of Lyso-Gb3 and Its Analogues Reveals a Useful Biomarker for Fabry Disease | PLOS One [journals.plos.org]
- 4. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Analysis of Globotriaosylsphingosine and Its Analogues in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Analysis of lyso-Gb3 in Dried Blood Spots
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dried blood spot (DBS) analysis of globotriaosylsphingosine (lyso-Gb3).
Frequently Asked Questions (FAQs)
Q1: What is lyso-Gb3 and why is it measured in Fabry disease?
Globotriaosylsphingosine (lyso-Gb3) is a deacylated form of globotriaosylceramide (Gb3).[1][2] In Fabry disease, a deficiency of the enzyme α-galactosidase A leads to the accumulation of Gb3 and lyso-Gb3 in various cells and tissues.[2][3][4] Lyso-Gb3 is considered a key biomarker for Fabry disease as its levels are significantly elevated in the plasma and urine of affected individuals and are associated with the clinical manifestations of the disease.[1][3]
Q2: What are the advantages of using Dried Blood Spots (DBS) for lyso-Gb3 analysis?
DBS sampling offers several advantages over traditional venous blood collection, including:
-
Minimally invasive sample collection: Requires only a small volume of blood, typically from a finger or heel prick.[5]
-
Simplified sample shipment and storage: DBS cards can be shipped and stored at ambient temperature, reducing costs and logistical complexity.[5]
-
Good biomarker stability: Lyso-Gb3 has shown good stability in DBS samples.[6]
Q3: What is the "hematocrit effect" and how does it impact lyso-Gb3 DBS analysis?
Hematocrit refers to the volume percentage of red blood cells in whole blood.[7] It can significantly impact the accuracy of DBS analysis due to its influence on blood viscosity and how the blood spot spreads on the filter paper.[5][7]
-
High hematocrit: Blood is more viscous and spreads less, resulting in a smaller, thicker spot. A standard punch from this spot may contain a larger volume of blood.[5][7]
-
Low hematocrit: Blood is less viscous and spreads more, creating a larger, thinner spot. A standard punch may contain a smaller volume of blood.[5][7]
This variability in blood volume per punch can lead to inaccurate quantification of lyso-Gb3.[5][7]
Troubleshooting Guide
Issue 1: High variability between replicate DBS punches from the same spot.
-
Possible Cause: Inconsistent punching location or uneven analyte distribution within the spot. The distribution of analytes within a DBS can be non-homogenous.[7]
-
Troubleshooting Steps:
-
Standardize Punch Location: Always punch from the center of the dried blood spot.
-
Use the Entire Spot: If possible, consider methods that utilize the entire dried blood spot to avoid issues with non-uniform distribution.
-
Assess Spot Quality: Ensure that the blood spots are of good quality (i.e., not smeared, clotted, or oversaturated).
-
Issue 2: Poor recovery of lyso-Gb3 during extraction.
-
Possible Cause: Inefficient extraction solvent or inadequate extraction procedure.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: A common and effective extraction solvent for lyso-Gb3 from DBS is a mixture of chloroform (B151607) and methanol, often with a small amount of water (e.g., 2:1:0.3 v/v/v).[8] Other protocols may use methanol/acetonitrile/water mixtures.
-
Ensure Complete Extraction: Use techniques like sonication or vortexing to ensure thorough mixing of the DBS punch with the extraction solvent.
-
Check Internal Standard Performance: The recovery of your internal standard can indicate the efficiency of your extraction process.
-
Issue 3: Inconsistent or inaccurate results across different patient samples.
-
Possible Cause: Unaccounted for variability in hematocrit between samples.[5]
-
Troubleshooting Steps:
-
Hematocrit Measurement: If possible, measure the hematocrit of the original blood sample and apply a correction factor to your results.
-
Use of Hematocrit-Independent Sampling Devices: Consider using volumetric absorptive microsampling (VAMS) devices, which are designed to collect a fixed volume of blood regardless of hematocrit.[5]
-
Method Validation: Ensure your analytical method has been validated to assess the impact of hematocrit. This may involve preparing quality control samples at different hematocrit levels.[9]
-
Issue 4: Low sensitivity or inability to detect low levels of lyso-Gb3.
-
Possible Cause: Suboptimal LC-MS/MS parameters or inefficient sample clean-up.
-
Troubleshooting Steps:
-
Optimize Mass Spectrometry Parameters: Ensure that the MS/MS parameters, including precursor and product ions, collision energy, and ion source settings, are optimized for lyso-Gb3 detection. The most common transition for lyso-Gb3 is m/z 786.8 > 282.3.[4]
-
Improve Sample Clean-up: A simple protein precipitation is often used, but for cleaner extracts, consider solid-phase extraction (SPE).[10]
-
Increase Sample Input: If feasible with your DBS punches, consider using a larger punch size or pooling punches to increase the amount of analyte loaded onto the LC-MS/MS system.
-
Data Presentation
Table 1: Summary of Validation Parameters for lyso-Gb3 DBS Assays
| Parameter | Typical Range | Reference |
| Linearity (ng/mL) | 0.2 - 100.0 | [11][12] |
| Intra-day Precision (%RSD) | < 15% | [6][13] |
| Inter-day Precision (%RSD) | < 15% | [11][12] |
| Accuracy (% Bias) | Within ±15% | [6][13] |
| Recovery (%) | 81.0 - 139.7% | [11][12] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | ~0.2 - 0.28 | [11][14] |
Table 2: Representative lyso-Gb3 Concentrations in DBS from Different Populations
| Population | Mean lyso-Gb3 (ng/mL) | Range (ng/mL) | Reference |
| Classic Fabry Disease (Male) | 61 ± 38 (serum) | - | [15] |
| Classic Fabry Disease (Female) | 10 ± 5.4 (serum) | - | [15] |
| Later-Onset Fabry Disease (Male) | 14 ± 12 (serum) | - | [15] |
| Healthy Controls | 0.77 ± 0.24 | 0.507 - 1.4 | [14] |
| Newborns with Fabry Disease | Not statistically different from controls | 1.02 - 8.81 | [14] |
Note: Some values are from serum, which correlates well with DBS levels.[15][16]
Experimental Protocols
Protocol 1: Lyso-Gb3 Extraction from Dried Blood Spots
This protocol is a generalized procedure based on common methodologies.[8][11][14]
Materials:
-
DBS card with blood spots
-
3 mm biopsy punch
-
96-well microtiter plate
-
Extraction Solvent: Chloroform:Methanol (2:1, v/v) or Methanol/Acetonitrile/Water mixture
-
Internal Standard (IS) solution (e.g., C13-labeled lyso-Gb3) in extraction solvent
-
Ultrasonic bath
-
Centrifuge
-
Autosampler vials
Procedure:
-
Punch a 3 mm disc from the center of the dried blood spot into a well of a 96-well plate.
-
Add a defined volume (e.g., 100 µL) of the extraction solvent containing the internal standard to each well.
-
Seal the plate and place it in an ultrasonic bath for 15-30 minutes to facilitate extraction.
-
Centrifuge the plate to pellet the filter paper and any precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of lyso-Gb3
This protocol provides typical parameters for LC-MS/MS analysis.[14][17][18]
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile or a mixture of Acetonitrile/Methanol
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute lyso-Gb3.
-
Injection Volume: 5 - 10 µL
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
lyso-Gb3: 786.6 -> 282.2 m/z
-
Internal Standard (e.g., 13C6-lyso-Gb3): 792.6 -> 282.2 m/z (will vary based on the IS used)
-
-
Instrument Settings: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Research Study | Lysosomal Disease Network [ldn.rarediseasesnetwork.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. neoteryx.com [neoteryx.com]
- 6. Mass Spectrometry Analysis of Globotriaosylsphingosine and Its Analogues in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neoteryx.com [neoteryx.com]
- 8. mdpi.com [mdpi.com]
- 9. hanc.info [hanc.info]
- 10. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlation of Lyso-Gb3 levels in dried blood spots and sera from patients with classic and Later-Onset Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. One-step synthesis of carbon-13-labeled globotriaosylsphingosine (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Robustness of Lyso-globotetraosylceramide (d18:1) Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the robustness of Lyso-globotetraosylceramide (d18:1), also known as Lyso-Gb4, assays.
Frequently Asked Questions (FAQs)
Q1: What is Lyso-globotetraosylceramide (d18:1) and why is it important?
Lyso-globotetraosylceramide (d18:1) is a glycosphingolipid that lacks the fatty acyl group from globotetraosylceramide (Gb4).[1] It is a crucial analyte in lipidomic studies and is structurally related to other important biomarkers, such as Lyso-globotriaosylceramide (Lyso-Gb3), which is a well-established biomarker for Fabry disease. The accurate quantification of Lyso-Gb4 is essential for understanding its biological roles and its potential as a biomarker in various physiological and pathological processes.
Q2: What is the recommended method for quantifying Lyso-globotetraosylceramide (d18:1)?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Lyso-globotetraosylceramide (d18:1) in biological matrices such as plasma and serum. This technique offers high selectivity and allows for the differentiation of Lyso-Gb4 from other structurally similar lipids.
Q3: What are the recommended storage conditions for Lyso-globotetraosylceramide (d18:1) standards and samples?
For long-term stability, Lyso-globotetraosylceramide (d18:1) standards should be stored at -20°C, where they can be stable for at least two years.[1] Biological samples (e.g., plasma, serum) intended for Lyso-Gb4 analysis should be stored at -80°C to minimize degradation. Studies on similar sphingolipids have shown that they remain stable through at least one freeze-thaw cycle, though repeated cycles should be avoided.[2]
Q4: What type of internal standard should be used for Lyso-globotetraosylceramide (d18:1) quantification?
The use of a proper internal standard is critical for accurate quantification. An ideal internal standard would be a stable isotope-labeled version of Lyso-globotetraosylceramide (d18:1) (e.g., ¹³C- or ¹⁵N-labeled). If a stable isotope-labeled standard is unavailable, a structurally similar lipid that is not endogenously present in the sample, such as an odd-chain or deuterated version of a related glycosphingolipid, can be used.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of Lyso-globotetraosylceramide (d18:1) by LC-MS/MS.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Q: My chromatogram for Lyso-globotetraosylceramide (d18:1) shows poor peak shape. What are the possible causes and solutions?
Poor peak shape can significantly impact the accuracy and precision of quantification.[3]
| Potential Cause | Troubleshooting Steps |
| Column Contamination/Degradation | - Action: Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile/water). - Action: If flushing fails, replace the guard column or the analytical column.[4] |
| Inappropriate Mobile Phase | - Action: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. - Action: Prepare fresh mobile phase to rule out degradation or contamination.[4] |
| Sample Solvent Mismatch | - Action: Reconstitute the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase.[5] |
| Column Overload | - Action: Reduce the injection volume or dilute the sample.[3] |
| System Dead Volume | - Action: Check all fittings and connections for leaks or improper seating. Ensure tubing is cut cleanly and has a flat surface.[6] |
Issue 2: Low or No Signal Intensity
Q: I am observing a very low or no signal for Lyso-globotetraosylceramide (d18:1). What should I check?
Low signal intensity can prevent the detection and quantification of the analyte.[7][8][9]
| Potential Cause | Troubleshooting Steps |
| Inefficient Ionization | - Action: Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) for Lyso-Gb4.[7] - Action: Clean the ion source components (e.g., ESI probe, capillary).[10] |
| Ion Suppression/Matrix Effects | - Action: Improve sample cleanup to remove interfering matrix components. Consider using a more rigorous extraction method (e.g., SPE). - Action: Adjust the chromatography to separate Lyso-Gb4 from co-eluting interfering compounds. |
| Sample Degradation | - Action: Ensure proper sample handling and storage conditions (-80°C for plasma).[11] - Action: Prepare fresh samples and standards. |
| Incorrect MS/MS Transition | - Action: Verify the precursor and product ion m/z values for Lyso-Gb4 and the internal standard. |
| Instrument Sensitivity | - Action: Perform a system suitability test with a known standard to confirm instrument performance. |
Issue 3: High Background Noise
Q: My baseline is very noisy, making it difficult to integrate the peak for Lyso-globotetraosylceramide (d18:1). How can I reduce the background noise?
High background noise can decrease the signal-to-noise ratio and affect the limit of quantification.[12][13][14][15]
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | - Action: Use high-purity, LC-MS grade solvents and reagents. - Action: Prepare fresh mobile phases daily.[10] |
| Contaminated LC System | - Action: Flush the entire LC system, including the autosampler, with a strong solvent. |
| Dirty Ion Source | - Action: Clean the ion source as per the manufacturer's recommendations.[12] |
| Matrix Effects | - Action: Enhance sample preparation to remove more matrix components. |
| Gas Supply Issues | - Action: Ensure a clean and stable supply of nitrogen gas for the mass spectrometer. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Lyso-globotetraosylceramide (d18:1) from Human Plasma
This protocol is adapted from established methods for the extraction of similar glycosphingolipids.
Materials:
-
Human plasma
-
Lyso-globotetraosylceramide (d18:1) standard
-
Internal Standard (IS) solution (e.g., stable isotope-labeled Lyso-Gb4)
-
Methanol (B129727) (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, HPLC grade
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add 20 µL of the IS working solution. Vortex briefly.
-
Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of MTBE and vortex for 1 minute.
-
Add 250 µL of water and vortex for 30 seconds.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the upper organic layer (containing the lipids) to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Lyso-globotetraosylceramide (d18:1) from Human Plasma
This protocol offers a more rigorous cleanup compared to LLE and can be beneficial for reducing matrix effects.[16][17][18][19][20]
Materials:
-
Human plasma
-
Lyso-globotetraosylceramide (d18:1) standard
-
Internal Standard (IS) solution
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Mixed-mode or reversed-phase SPE cartridges (e.g., C18)
-
SPE manifold
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the IS working solution.
-
Add 300 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of water through the cartridge. Do not let the sorbent go dry.
-
Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the Lyso-Gb4 and IS with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Glycosphingolipid Metabolism and Potential Signaling
Caption: Biosynthesis of Gb4 and its conversion to Lyso-Gb4 in the lysosome.
Experimental Workflow: LLE for Lyso-Gb4 Analysis
Caption: Liquid-Liquid Extraction (LLE) workflow for Lyso-Gb4.
Experimental Workflow: SPE for Lyso-Gb4 Analysis
Caption: Solid-Phase Extraction (SPE) workflow for Lyso-Gb4.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. halocolumns.com [halocolumns.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. zefsci.com [zefsci.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 15. echemi.com [echemi.com]
- 16. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for lyso-Gb3 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Our troubleshooting guide is designed to provide solutions to specific issues you may encounter during the quantification of globotriaosylsphingosine (lyso-Gb3) and to shed light on the challenges posed by related sphingolipids.
Q1: I am observing unexpected peaks in my chromatogram that are close to the retention time of lyso-Gb3. What could be the cause and how can I resolve this?
A1: The presence of unexpected peaks near the lyso-Gb3 signal is a common issue, often caused by the co-elution of structurally similar sphingolipids, such as lyso-Gb3 analogs and isomers. These related molecules can have similar mass-to-charge ratios (m/z), leading to potential interference in mass spectrometry-based analyses.[1][2][3][4][5][6][7][8]
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Enhance the resolution of your liquid chromatography (LC) method. This can be achieved by adjusting the gradient elution profile, changing the mobile phase composition, or using a column with a different chemistry (e.g., a C18 or a C4 column) or smaller particle size.[9]
-
High-Resolution Mass Spectrometry (HRMS): Employing HRMS can help differentiate between lyso-Gb3 and interfering compounds based on their exact mass.
-
Tandem Mass Spectrometry (MS/MS): Utilize MS/MS with multiple reaction monitoring (MRM) to specifically detect and quantify lyso-Gb3 based on its unique fragmentation pattern.[9][10] The selection of specific precursor and product ion transitions is crucial for selectivity.[9][11]
-
Sample Preparation: Implement rigorous sample clean-up procedures to remove interfering substances before analysis. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively isolate lyso-Gb3 from other lipids.[12][13]
Q2: My lyso-Gb3 quantification results are inconsistent across different sample batches. What could be the reason for this variability?
A2: Inconsistent quantification can stem from several factors, including matrix effects, inefficient sample extraction, and the presence of interfering substances that vary between samples.
Troubleshooting Steps:
-
Internal Standard: Always use a stable isotope-labeled internal standard (SIL-IS), such as ¹³C- or D-labeled lyso-Gb3, to normalize for variations in sample preparation and matrix effects.[14] This is a critical step for accurate and precise quantification.
-
Matrix Effect Evaluation: Assess the matrix effect by comparing the response of lyso-Gb3 in the presence and absence of the biological matrix. If significant ion suppression or enhancement is observed, further optimization of the sample preparation and/or chromatographic method is necessary.
-
Optimize Sample Extraction: The efficiency of the extraction process can significantly impact results. A mixture of chloroform (B151607) and methanol (B129727) is commonly used for lipid extraction.[9][11] Ensure the chosen method provides consistent recovery across all samples. A recovery of over 90% is considered good.[9]
-
Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to monitor the performance of the assay.[10][13]
Q3: How can I confirm that the peak I am identifying as lyso-Gb3 is not an isobaric or isomeric interference?
A3: Distinguishing lyso-Gb3 from its isomers and other isobaric compounds is a significant analytical challenge. Several lyso-Gb3 analogs with modifications on the sphingosine (B13886) moiety have been identified and can interfere with accurate measurement.[1][2][3][4][5][6][7][8][12]
Confirmation Strategies:
-
Chromatographic Resolution: As mentioned previously, achieving baseline separation of lyso-Gb3 from its isomers through optimized chromatography is the most direct approach.
-
MS/MS Fragmentation Analysis: Different isomers may produce different product ion ratios in MS/MS. By monitoring multiple fragmentation pathways, it may be possible to distinguish between them.
-
Reference Standards: Whenever possible, use certified reference standards of potential interfering analogs and isomers to confirm their retention times and fragmentation patterns.
Experimental Protocols
Below are detailed methodologies for key experiments related to lyso-Gb3 analysis, providing a framework for your experimental design.
Protocol 1: Lyso-Gb3 Extraction from Plasma
This protocol describes a common method for extracting lyso-Gb3 from plasma samples using protein precipitation and solid-phase extraction.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., lyso-Gb3-d5).
-
-
Protein Precipitation:
-
Add 300 µL of methanol to the plasma sample.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Elute lyso-Gb3 with 1 mL of methanol.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Lyso-Gb3
This protocol outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lyso-Gb3.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-30% B
-
7.1-10 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Lyso-Gb3: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
Note: Specific m/z values will depend on the adduct ion being monitored (e.g., [M+H]⁺).
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for lyso-Gb3 analysis based on published methods.
Table 1: Comparison of Sample Preparation Methods
| Method | Sample Type | Recovery | Reference |
| Solid-Phase Extraction | Plasma, Urine | 70-90% | [12] |
| Protein Precipitation | Plasma | >85% | [10][13] |
| Liquid-Liquid Extraction | Plasma | Not specified | [13] |
Table 2: Performance of a Validated UHPLC-MS/MS Method
| Parameter | Value | Reference |
| Calibration Range | 0.25–100 ng/mL | [10][13] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [10][13] |
| Intra-assay Precision (CV%) | <10% | [10][13] |
| Inter-assay Precision (CV%) | <10% | [10][13] |
| Intra-assay Accuracy | <10% | [10][13] |
| Inter-assay Accuracy | <10% | [10][13] |
Visualizations
The following diagrams illustrate key concepts and workflows in lyso-Gb3 analysis.
Caption: The challenge of sphingolipid interference in lyso-Gb3 analysis.
References
- 1. Tandem Mass Spectrometry Quantitation of Lyso-Gb3 and Six Related Analogs in Plasma for Fabry Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nano-LC-MS/MS for Quantification of Lyso-Gb3 and Its Analogues Reveals a Useful Biomarker for Fabry Disease | PLOS One [journals.plos.org]
- 3. Profiles of Globotriaosylsphingosine Analogs and Globotriaosylceramide Isoforms Accumulated in Body Fluids from Various Phenotypic Fabry Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fabry Disease Biomarkers: Analysis of Urinary Lyso-Gb3 and Seven Related Analogs Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiplex analysis of novel urinary lyso-Gb3-related biomarkers for Fabry disease by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-step synthesis of carbon-13-labeled globotriaosylsphingosine (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of Anti-Lyso-Gb3 Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of anti-lyso-Gb3 antibodies in immunoassays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the development and execution of immunoassays for lyso-Gb3.
Q1: I am observing high background in my lyso-Gb3 ELISA. What are the common causes and solutions?
High background can obscure specific signals and reduce assay sensitivity. Here are the primary causes and recommended troubleshooting steps:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate surface.
-
Solution: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk). You can also try different blocking agents, as some may be more effective for your specific antibody and sample matrix. Consider adding a non-ionic detergent like Tween-20 (0.05%) to your blocking buffer. Extend the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).
-
-
Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to non-specific binding.
-
Solution: Perform a titration experiment (checkerboard titration) to determine the optimal concentration for both your capture and detection antibodies. The ideal concentration will provide a strong signal with low background.
-
-
Inadequate Washing: Insufficient washing between steps can leave unbound antibodies, leading to a high background.
-
Solution: Increase the number of wash cycles (from 3 to 5). Ensure that the wells are completely filled and emptied during each wash. Adding a short soak time (30 seconds) with the wash buffer before aspiration can also be beneficial.
-
-
Cross-Reactivity of Secondary Antibody: The secondary antibody may be binding to other components in the assay.
-
Solution: Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with immunoglobulins from other species.
-
Q2: How can I determine if my anti-lyso-Gb3 antibody is cross-reacting with Gb3 or other structurally similar molecules?
Given the structural similarity between lyso-Gb3 and its precursor, globotriaosylceramide (Gb3), cross-reactivity is a significant concern.
-
Solution: Cross-Reactivity Testing: To assess specificity, you should perform a competitive ELISA including potential cross-reactants.
-
Prepare a standard curve with unlabeled lyso-Gb3.
-
In separate wells, add high concentrations of potential cross-reactants (e.g., Gb3, digalactosylceramide, galactosylceramide) instead of the lyso-Gb3 standard.
-
If the antibody is specific, you will only observe a signal decrease in the wells with lyso-Gb3. A signal decrease in the presence of other molecules indicates cross-reactivity.
-
Potential Cross-Reactants for Anti-Lyso-Gb3 Antibodies
| Compound | Structure | Rationale for Potential Cross-Reactivity |
| Lyso-Gb3 (Globotriaosylsphingosine) | Gal(α1→4)Gal(β1→4)Glc(β1→1')Sphingosine | Target Analyte |
| Gb3 (Globotriaosylceramide) | Gal(α1→4)Gal(β1→4)Glc(β1→1')Ceramide | Identical carbohydrate headgroup; differs by the presence of a fatty acid chain on the sphingosine (B13886) base. |
| Lyso-Gb2 (Galabiosylsphingosine) | Gal(α1→4)Gal(β1→1')Sphingosine | Substructure of lyso-Gb3, missing the terminal glucose. |
| Lactosylsphingosine | Gal(β1→4)Glc(β1→1')Sphingosine | Substructure of lyso-Gb3, missing the terminal galactose. |
Q3: My sample matrix (plasma, urine) seems to be interfering with the assay. How can I mitigate these matrix effects?
Components in biological samples can interfere with antibody-antigen binding, leading to inaccurate results.
-
Solution: Sample Dilution and Buffer Optimization:
-
Dilute your samples: Start with a higher dilution of your plasma or urine samples (e.g., 1:10 or higher) in an appropriate sample diluent. This reduces the concentration of interfering substances.
-
Use a specialized sample diluent: Commercial or self-made diluents containing blocking agents, such as proteins and detergents, can help minimize matrix effects.
-
Spike-and-Recovery Experiment: To validate your sample dilution and diluent, perform a spike-and-recovery experiment. Add a known amount of lyso-Gb3 to your diluted sample and measure the recovery. A recovery of 80-120% indicates that matrix effects have been minimized.
-
Q4: What is the best immunoassay format for detecting a small molecule like lyso-Gb3?
For small molecules like lyso-Gb3, a competitive ELISA is the most suitable format. In this format, the lyso-Gb3 in the sample competes with a labeled lyso-Gb3 conjugate for binding to a limited number of anti-lyso-Gb3 antibody sites. The resulting signal is inversely proportional to the amount of lyso-Gb3 in the sample.
Experimental Protocols
This section provides a detailed methodology for a competitive ELISA to quantify lyso-Gb3.
Protocol: Competitive ELISA for Lyso-Gb3
This protocol is a general guideline and should be optimized for your specific antibodies and reagents.
Materials:
-
Anti-lyso-Gb3 monoclonal antibody
-
Lyso-Gb3 standard
-
Lyso-Gb3-HRP conjugate (or other enzyme conjugate)
-
ELISA microplate (high-binding)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1-3% BSA in PBS)
-
Sample/Standard Diluent (e.g., 1% BSA in PBS with 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antibody Coating:
-
Dilute the anti-lyso-Gb3 antibody to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution and wash the plate 3 times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the lyso-Gb3 standard in the Sample/Standard Diluent.
-
Prepare your samples by diluting them in the Sample/Standard Diluent.
-
In a separate dilution plate, mix 50 µL of your standards or samples with 50 µL of the diluted lyso-Gb3-HRP conjugate.
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Aspirate the solution and wash the plate 5 times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation
Table 1: Typical Performance Characteristics of an Optimized Competitive ELISA for Small Molecules
| Parameter | Typical Value/Range | Description |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | The lowest concentration of the analyte that can be reliably distinguished from the blank. |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Intra-assay Precision (CV%) | < 10% | The variation within a single assay run. |
| Inter-assay Precision (CV%) | < 15% | The variation between different assay runs. |
| Spike-and-Recovery | 80 - 120% | The accuracy of the assay in a specific sample matrix. |
| Specificity | > 99% | The ability of the antibody to bind only to the target analyte. |
Table 2: Reported Plasma Lyso-Gb3 Concentrations in Fabry Disease Patients (Measured by LC-MS/MS)
This table provides context for the expected concentration range of lyso-Gb3 in clinical samples.
| Patient Group | Mean Plasma Lyso-Gb3 (nmol/L) | Range (nmol/L) | Reference |
| Healthy Controls | 0.5 | 0.3 - 0.7 | |
| Classic Fabry Males (untreated) | 157 | 70 - 250 | |
| Classic Fabry Males (with antibodies to ERT) | 79 (at 24 months) | 38 - 120 | |
| Classic Fabry Males (no antibodies to ERT) | 35 (at 24 months) | 22 - 48 | |
| Fabry Females | 8 | 2.7 - 24 |
Visualizations
Diagram 1: Competitive ELISA Workflow
Caption: Workflow for a competitive ELISA to detect lyso-Gb3.
Diagram 2: Troubleshooting Logic for High Background
Caption: Troubleshooting guide for high background in lyso-Gb3 immunoassays.
Technical Support Center: Lyso-Gb3 Sample Handling and Shipping
This technical support center provides researchers, scientists, and drug development professionals with best practices for the shipping and handling of lyso-Gb3 samples. Adherence to these guidelines is critical for maintaining sample integrity and ensuring accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample type for lyso-Gb3 analysis?
A1: The most common sample types for lyso-Gb3 analysis are whole blood (collected in EDTA or lithium heparin tubes), serum, plasma, and dried blood spots (DBS). The choice of sample type may depend on the specific laboratory's requirements and the clinical context.
Q2: How should I collect whole blood samples for lyso-Gb3 testing?
A2: For whole blood collection, use an EDTA (purple top) or lithium heparin (green top) tube.[1][2][3] Immediately after collection, gently invert the tube several times to ensure proper mixing with the anticoagulant and prevent coagulation.[1] Clotted or hemolyzed samples are generally not accepted.[1]
Q3: What are the storage and shipping temperatures for different lyso-Gb3 sample types?
A3: Proper storage and shipping temperatures are crucial for sample stability. Refer to the table below for a summary of recommended conditions.
Q4: How stable is lyso-Gb3 in different sample types and conditions?
A4: Lyso-Gb3 stability varies depending on the sample matrix and storage temperature. Processed plasma samples have shown stability for up to 6 hours at room temperature, 48 hours at 4°C, and for an extended period at -20°C.[4] In dried blood spots, lyso-Gb3 is stable for up to 14 days at room temperature, 38 days at 4°C, and over 200 days at -20°C.[5]
Q5: What information should be included with the shipped samples?
A5: Each sample must be clearly labeled with the patient's name and date of birth.[1] Additionally, a sample inventory should be sent to the analytical laboratory at or before the time of shipment.[6] It is also recommended to include the referring physician's contact information.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Hemolyzed Sample | Improper blood collection technique (e.g., vigorous shaking, difficult venipuncture). | Recollect the sample using proper phlebotomy techniques. Ensure gentle inversion of the tube after collection. |
| Clotted Sample | Inadequate mixing with anticoagulant immediately after collection. | Recollect the sample and ensure the tube is inverted several times immediately after blood draw to prevent coagulation.[1] |
| Sample Thawed During Transit | Insufficient amount of dry ice or inadequate insulation in the shipping container. | When shipping frozen samples, ensure an adequate amount of dry ice is used and the container is well-insulated. Notify the courier of the shipment's temperature requirements.[6][7] |
| Discrepancy Between Sample and Inventory | Mislabeled samples or incorrect inventory sheet. | Double-check all sample labels against the inventory sheet before shipping.[6] |
Data Summary: Sample Collection and Shipping Conditions
| Sample Type | Collection Container | Minimum Volume | Storage Temperature | Shipping Temperature | Reference |
| Whole Blood | EDTA (purple top) or Lithium Heparin (green top) | 2-5 mL | Ambient | Ambient (for short-term) or 4°C | [1][2][3][7] |
| Serum | SST or red top tube | 0.5 - 1 mL | Frozen preferred (-20°C or -80°C) | Frozen on dry ice | [8] |
| Plasma | EDTA or Heparin | 0.3 - 1 mL | Frozen (-20°C or -80°C) | Frozen on dry ice | [7][9] |
| Dried Blood Spots (DBS) | Filter paper collection card | N/A | Ambient (up to 2 days), then refrigerated (≤ 8°C) or frozen | Ambient | [1] |
Experimental Protocols
Lyso-Gb3 Extraction from Plasma/Serum
A common method for lyso-Gb3 analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][8][10] A typical extraction protocol involves protein precipitation.
Methodology:
-
Sample Preparation: Thaw frozen plasma or serum samples on ice.
-
Protein Precipitation: Add a precipitating agent, such as methanol (B129727) containing an internal standard (e.g., a stable isotope-labeled lyso-Gb3), to the sample.[10]
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing lyso-Gb3 for LC-MS/MS analysis.
Lyso-Gb3 Analysis by LC-MS/MS
Methodology:
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system to separate lyso-Gb3 from other components in the sample matrix.[10][11]
-
Mass Spectrometric Detection: The separated lyso-Gb3 is then introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for lyso-Gb3 and the internal standard for quantification.[10][11]
Visualizations
Caption: Workflow for lyso-Gb3 sample handling and shipping.
Caption: Troubleshooting guide for common lyso-Gb3 sample issues.
References
- 1. Globotriaosylsphingosine (lyso-Gb3) Monitoring | Revvity [revvity.com]
- 2. Lyso GB3 [thermh.org.au]
- 3. gosh.nhs.uk [gosh.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry Analysis of Globotriaosylsphingosine and Its Analogues in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinlabs.duke.edu [clinlabs.duke.edu]
- 8. Lyso-GB3, Serum | MLabs [mlabs.umich.edu]
- 9. Lyso-Gb3 associates with adverse long-term outcome in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
calibration curve optimization for accurate lyso-Gb3 quantification
Technical Support Center: Accurate Lyso-Gb3 Quantification
Welcome to the technical support center for the quantification of globotriaosylsphingosine (lyso-Gb3). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in assay development, particularly concerning calibration curve optimization.
Frequently Asked Questions (FAQs)
Q1: Why is selecting the correct calibration model crucial for lyso-Gb3 quantification?
A1: The calibration model is fundamental for accurately determining the concentration of lyso-Gb3 in unknown samples. An inappropriate model can lead to significant bias, especially at the lower and upper ends of the calibration range.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) data, commonly used for lyso-Gb3 analysis, often exhibit heteroscedasticity, where the variance of the signal is not constant across the concentration range.[2] Using a standard, unweighted linear regression for heteroscedastic data can cause the higher concentration standards, which have larger absolute errors, to disproportionately influence the curve fit, leading to poor accuracy for low-concentration samples.[1][2]
Q2: What is the most recommended regression model and weighting factor for lyso-Gb3 calibration curves?
A2: For bioanalytical LC-MS/MS assays, a weighted least-squares linear regression is typically recommended to counteract heteroscedasticity.[2][3][4] The most commonly and highly recommended weighting factor is 1/x², where 'x' is the concentration of the calibrant.[3][5] This weighting factor gives more influence to the lower concentration points, which typically have smaller variance, resulting in a more stable and accurate curve across the entire range.[5] While 1/x is also used, 1/x² has been demonstrated to be broadly applicable for LC-MS/MS bioanalysis.[5][6]
Q3: My calibration curve has a good correlation coefficient (R² > 0.99), but my low concentration QCs are failing. Why?
A3: A high correlation coefficient (R² or r) alone is not a sufficient indicator of a good calibration curve.[4] Values close to 1.0 can be achieved even when there is significant curvature or when the model poorly predicts concentrations at the low end.[4] This issue often arises from using a non-weighted regression model where the high concentration points dominate the fit.[2] The solution is to apply an appropriate weighting factor, such as 1/x², and to assess the curve's goodness-of-fit by examining the percentage relative error (%RE) of the back-calculated calibrant concentrations and analyzing residual plots.[1] The %RE for each calibrant should ideally be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Q4: When should I consider a quadratic (second-order polynomial) calibration curve?
A4: A quadratic curve may be considered when the instrument response is demonstrably non-linear across the desired dynamic range, even after attempts to mitigate the cause.[4] Common causes of non-linearity in LC-MS/MS include matrix effects, ionization saturation, and detector saturation.[4] If non-linearity persists, a quadratic model (ax² + bx + c) with a 1/x² weighting factor can be used. However, it requires a higher number of calibration points to define the curve accurately.[4] An alternative is to narrow the calibration range to a region where the response is linear.[4]
Q5: How do I select an appropriate internal standard (IS) for lyso-Gb3 analysis?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it has nearly identical chemical and physical properties and co-elutes chromatographically.[7] For lyso-Gb3, commercially available SIL-IS such as lyso-Gb3-D7 or lyso-Gb3-¹³C₆ are excellent choices.[6][8] Using a SIL-IS is the most effective way to compensate for variations in sample preparation (extraction recovery), matrix effects, and instrument response, thereby improving assay precision and accuracy.[9][10] N-glycinated lyso-Gb3 has also been shown to improve assay reproducibility compared to other structural analogs.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during lyso-Gb3 quantification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Replicates (Poor Precision) | 1. Inconsistent sample preparation (e.g., pipetting errors, incomplete protein precipitation).2. Suboptimal internal standard (IS) that does not track lyso-Gb3 behavior.3. Instrument instability (fluctuations in spray, temperature).4. Sample degradation due to improper storage. | 1. Ensure proper mixing and consistent timing during extraction steps. Use calibrated pipettes.2. Switch to a stable isotope-labeled IS (e.g., lyso-Gb3-D7).[9][10] Ensure IS is added early in the sample preparation process.3. Perform system suitability tests before the run. Check for pressure fluctuations and ensure stable spray.4. Lyso-Gb3 is stable in plasma at -20°C for at least 28 days but can degrade after 4 days at room temperature. Avoid multiple freeze-thaw cycles. |
| Poor Accuracy at LLOQ and Low Concentrations | 1. Incorrect calibration model (e.g., unweighted linear regression).2. High background or endogenous lyso-Gb3 in the blank matrix.3. Carryover from high-concentration samples. | 1. Apply a 1/x or, more commonly, a 1/x² weighting factor to the regression model.[5] Evaluate the %RE for all calibrants.2. Since lyso-Gb3 is an endogenous compound, use a "surrogate" matrix (e.g., stripped plasma) or apply a background subtraction approach for the calibration curve.[6]3. Optimize the LC wash method between injections. Inject a blank sample after the highest calibrant to check for carryover. |
| Significant Matrix Effects (Ion Suppression or Enhancement) | 1. Co-elution of interfering substances from the sample matrix (e.g., phospholipids).2. Inefficient sample cleanup. | 1. Use a stable isotope-labeled internal standard to compensate for matrix effects.[9]2. Improve sample preparation. Consider solid-phase extraction (SPE) for cleaner extracts compared to simple protein precipitation (PPT).[11]3. Adjust chromatographic conditions to separate lyso-Gb3 from the interfering peaks. |
| Non-Linear or "S-Shaped" Calibration Curve | 1. Detector saturation at high concentrations.2. Ionization suppression at high concentrations.3. Inappropriate concentration range for the calibrants. | 1. Reduce the concentration of the upper limit of quantification (ULOQ) standard or dilute samples that fall above the linear range.2. This is a form of matrix effect; a SIL-IS can help, but reducing the ULOQ is often necessary.[4]3. Narrow the dynamic range of the curve to the linear portion.[4] Alternatively, use a quadratic fit if the non-linearity is reproducible and well-characterized.[3] |
Quantitative Data Summary
The following table summarizes typical parameters from published LC-MS/MS methods for lyso-Gb3 quantification, providing a benchmark for assay performance.
| Parameter | Method 1 (Plasma) [6] | Method 2 (Plasma) [9] | Method 3 (DBS) [12] |
| Sample Preparation | Protein Precipitation (PPT) | Not Specified | Solvent Extraction |
| Internal Standard | lyso-Gb3-D7 | N-Glycinated lyso-Gb3 | Stable Isotope Analogue |
| Calibration Range | 0.25 – 100 ng/mL | Up to 300 ng/mL | 0.2 – 100 ng/mL |
| LLOQ | 0.25 ng/mL | 0.5 ng/mL | 0.2 ng/mL |
| Regression Model | Linear, 1/x weighting | Linear | Linear |
| Intra-assay Precision (CV%) | < 10% | < 11% | < 12.1% |
| Inter-assay Precision (CV%) | < 10% | < 11% | < 12.1% |
| Accuracy / Recovery | Within ±15% | Within ±11% | 81.0 – 139.7% |
Visual Guides and Workflows
Fabry Disease Pathophysiology
Fabry disease is a lysosomal storage disorder caused by mutations in the GLA gene, leading to deficient α-galactosidase A (α-Gal A) enzyme activity.[13] This deficiency results in the accumulation of globotriaosylceramide (Gb3) and its deacylated, cytotoxic metabolite, lyso-Gb3.[13][14]
General Experimental Workflow
The quantification of lyso-Gb3 from biological matrices typically follows a standardized workflow from sample receipt to final data reporting.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Weighting in Quantitation in LCMS - Chromatography Forum [chromforum.org]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations [annlabmed.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Selecting the correct weighting factors for linear and quadratic calibration curves with least-squares regression algorithm in bioanalytical LC-MS/MS assays and impacts of using incorrect weighting factors on curve stability, data quality, and assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Lyso-Gb3 associates with adverse long-term outcome in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
Lyso-Globotetraosylceramide (d18:1) as a Fabry Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lyso-globotetraosylceramide (d18:1), also known as Lyso-Gb3, with other biomarkers for Fabry disease. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows to aid in research and drug development.
Executive Summary
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A), leading to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, Lyso-Gb3.[1] Lyso-Gb3 has emerged as a key biomarker for the diagnosis, monitoring, and assessment of treatment efficacy in Fabry disease, demonstrating superiority over the traditional biomarker, Gb3, in many aspects. This guide will delve into the quantitative data supporting the validation of Lyso-Gb3, compare it with alternative biomarkers, and provide detailed experimental protocols for its measurement.
Comparison of Key Biomarkers for Fabry Disease
The selection of an appropriate biomarker is critical for the timely diagnosis and effective management of Fabry disease. Below is a comparative analysis of Lyso-Gb3 and other significant biomarkers.
| Biomarker | Advantages | Disadvantages |
| Lyso-globotetraosylceramide (Lyso-Gb3) | - High sensitivity and specificity, particularly in males.[2] - Correlates with disease severity and phenotype (classic vs. late-onset).[3] - Levels decrease in response to enzyme replacement therapy (ERT). - Useful for diagnosing females who may have normal α-Gal A activity. | - Lower sensitivity in some females, particularly those with late-onset phenotypes.[2][4] - Overlap in levels between some female patients and healthy controls.[5] |
| Globotriaosylceramide (Gb3) | - Historically the first biomarker identified for Fabry disease. - Elevated in the urine of both symptomatic and asymptomatic males and females.[5] | - Plasma Gb3 levels do not reliably distinguish between Fabry patients and healthy controls, especially in females.[6] - Poor correlation with disease severity. |
| Urinary Lyso-Gb3 Analogues | - May serve as potential indicators of the severity and progression of cardiac injury.[7] | - High interindividual variability.[4] - Requires further validation for broad clinical use. |
| α-Galactosidase A (α-Gal A) Enzyme Activity | - Definitive diagnostic test in males with classic Fabry disease. | - Unreliable for identifying heterozygous females, as many have normal or near-normal enzyme activity.[8] |
| Inflammatory and Organ-Specific Markers (e.g., MCP-1, Cystatin C, YKL-40) | - May serve as independent markers for renal and other organ-specific involvement.[9] | - Not specific to Fabry disease. - Require further validation in large patient cohorts. |
Quantitative Data on Biomarker Levels
The following tables summarize the quantitative levels of Lyso-Gb3 and Gb3 in plasma from various studies, highlighting the differences between Fabry patients and healthy controls.
Table 1: Plasma Lyso-Gb3 Levels (ng/mL)
| Patient Group | Mean ± SD / Median (Range) | Healthy Controls | Reference |
| Classic Fabry Males | 83.2 ± 75.4 nM | 0.3 ± 0.3 nM | [6] |
| Classic Fabry Females | 15.4 ± 8.9 nM | 0.4 ± 0.2 nM | [6] |
| Late-Onset (N215S) Fabry Males | 9.7 ± 1.0 nM | < 2.7 nM | [10] |
| Late-Onset (N215S) Fabry Females | 5.4 ± 0.8 nM | < 2.7 nM | [10] |
| Untreated Fabry Males | 170 nmol/L (mean) | - | [9] |
| Untreated Fabry Females | 9.7 nmol/L (mean) | - | [9] |
| Fabry Males (Chinese cohort) | 14.50 ng/mL (median) | < 0.81 ng/mL | [5] |
| Fabry Females (Chinese cohort) | 2.79 ng/mL (median) | < 0.81 ng/mL | [5] |
| All Fabry Patients (Cut-off) | > 0.6 ng/mL (97.1% sensitivity, 100% specificity) | < 0.6 ng/mL | [11][12] |
| Classic vs. Atypical (Cut-off) | ≥ 2.7 ng/mL (Classic) | < 2.7 ng/mL (Atypical) | [3][13] |
Table 2: Plasma Gb3 Levels (μg/mL)
| Patient Group | Mean ± SD / Median (Range) | Healthy Controls | Reference |
| Fabry Males | 7.3 ± 2.7 μg/mL | 2.2 ± 0.7 μg/mL | [6] |
| Fabry Females | Not significantly different from controls | - | [6] |
Experimental Protocols
Quantification of Plasma Lyso-Gb3 by LC-MS/MS
This section provides a detailed methodology for the quantification of Lyso-Gb3 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a commonly used and highly sensitive method.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 200 µL of an internal standard solution (e.g., 5 ng/mL Lyso-Gb3-d7 in methanol (B129727) with 0.1% formic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
Alternatively, for a cleaner extract, use assisted protein precipitation with Phree cartridges.[11][12]
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., Kinetex C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.[11]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute Lyso-Gb3.
-
Flow Rate: Typically 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters:
4. Quantification
-
Generate a calibration curve using known concentrations of Lyso-Gb3 spiked into blank plasma (e.g., 0.25 to 100 ng/mL).[11][12]
-
Calculate the concentration of Lyso-Gb3 in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing Fabry Disease Pathophysiology and Biomarker Analysis
Signaling Pathways in Fabry Disease
The accumulation of Gb3 and Lyso-Gb3 in lysosomes triggers a cascade of cellular events, leading to the multi-organ pathology observed in Fabry disease. The following diagram illustrates the key signaling pathways involved.
References
- 1. publishing.emanresearch.org [publishing.emanresearch.org]
- 2. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene mutations versus clinically relevant phenotypes: lyso-Gb3 defines Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Clinical significance of plasma globotriaosylsphingosine levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Fabry Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Globotriaosylsphingosine (Lyso-Gb3) as a biomarker for cardiac variant (N215S) Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid and simple uhplc-ms/ms method for quantification of plasma globotriaosylsphingosine (Lyso-gb3) [cris.unibo.it]
- 13. researchgate.net [researchgate.net]
Plasma vs. Urine Lyso-Gb3: A Comparative Guide for Fabry Disease Monitoring
For researchers, scientists, and drug development professionals, the selection of appropriate biomarkers is paramount for effective disease monitoring and therapeutic evaluation. In the context of Fabry disease, a rare X-linked lysosomal storage disorder, globotriaosylsphingosine (lyso-Gb3) has emerged as a key biomarker. This guide provides an objective comparison of plasma and urine lyso-Gb3 for disease monitoring, supported by experimental data and detailed methodologies.
Fabry disease is characterized by the deficient activity of the enzyme α-galactosidase A (α-Gal A), leading to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb3, in various tissues and biological fluids.[1][2][3] Both plasma and urine lyso-Gb3 have been extensively investigated as biomarkers for diagnosis, monitoring disease progression, and assessing the efficacy of treatments such as enzyme replacement therapy (ERT).[3][4] This guide will delve into a head-to-head comparison of these two sample matrices.
Quantitative Data Comparison
The following tables summarize quantitative data on lyso-Gb3 concentrations in plasma and urine from healthy controls and Fabry disease patients, as well as the analytical performance of quantification methods.
Table 1: Lyso-Gb3 Concentrations in Plasma vs. Urine
| Patient Group | Plasma Lyso-Gb3 Concentration | Urine Lyso-Gb3 Concentration | Reference(s) |
| Healthy Controls | 0.3–0.71 nmol/L (or ~0.4 pmol/mL) | Not typically detected or in trace amounts | [4][5][6] |
| Classic Fabry Males | Strikingly increased; e.g., mean of 94.4 pmol/mL (range 52.7–136.8 pmol/mL) | 40–480 times lower than corresponding plasma samples | [4][5][6] |
| Later-Onset Fabry Males | Increased, but to a lesser extent than classic males | Lower than classic males | [4] |
| Fabry Females (Heterozygotes) | Moderately increased; e.g., mean of 9.6 pmol/mL (range 4.1–23.5 pmol/mL) | Lower than males; levels correlate with plasma | [1][4][5][6][7] |
Table 2: Performance of Lyso-Gb3 Quantification Methods
| Parameter | Plasma Analysis | Urine Analysis | Reference(s) |
| Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [4][5][6][8] |
| Sample Volume | 25 µL | 400 µL | [5][6] |
| Lower Limit of Quantification (LLOQ) | As low as 0.25 ng/mL | Method dependent, requires sensitive techniques due to low concentrations | [8] |
| Intra- and Inter-Assay Precision (CV%) | <10% | <15% | [8][9] |
| Diagnostic Sensitivity | High, especially for males (approaching 100%). Lower for some female heterozygotes. | High, correlates well with disease indicators. | [9][10][11][12] |
| Diagnostic Specificity | High (approaching 100%) | High, not detected in healthy controls. | [9][10][11][12] |
Key Insights from Comparative Data
Plasma lyso-Gb3 is present in significantly higher concentrations than urinary lyso-Gb3, making its detection and quantification more straightforward.[5][6] This is reflected in the smaller sample volume required for plasma analysis. While both methods demonstrate high precision and specificity, the diagnostic sensitivity of plasma lyso-Gb3 has been more extensively characterized, particularly its utility in identifying female heterozygotes who may present with normal α-Gal A enzyme activity.[11][12][13]
A strong correlation has been observed between plasma and urine lyso-Gb3 levels, suggesting that both can reflect disease burden.[7] However, the substantially lower concentration in urine necessitates more sensitive analytical methods and larger sample volumes. Some studies also highlight the presence of various lyso-Gb3 analogues in both plasma and urine, which may also serve as valuable biomarkers for Fabry disease.[14][15][16]
Experimental Protocols
The standard method for the quantification of lyso-Gb3 in both plasma and urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Below are generalized protocols based on published methodologies.[5][6][8]
Quantification of Plasma Lyso-Gb3 by LC-MS/MS
-
Sample Preparation:
-
To 25 µL of plasma, add an internal standard (e.g., isotope-labeled lyso-Gb3).
-
Perform protein precipitation and extraction of lipids using an organic solvent (e.g., methanol).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant containing the lipid extract to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.
-
Separate lyso-Gb3 from other sample components on a suitable analytical column.
-
Detect and quantify lyso-Gb3 and the internal standard using multiple reaction monitoring (MRM) in positive electrospray ionization mode.
-
Construct a calibration curve using known concentrations of lyso-Gb3 to determine the concentration in the plasma samples.
-
Quantification of Urine Lyso-Gb3 by LC-MS/MS
-
Sample Preparation:
-
To a larger volume of urine (e.g., 400 µL), add an internal standard.
-
Perform solid-phase extraction (SPE) to enrich for lyso-Gb3 and its analogues and remove interfering substances.[9]
-
Wash the SPE cartridge to remove unbound components.
-
Elute the bound lyso-Gb3 and analogues from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent.
-
-
LC-MS/MS Analysis:
-
The LC-MS/MS analysis follows the same principles as for plasma analysis, with injection of the reconstituted urine extract.
-
Quantification is achieved by comparing the signal of the endogenous lyso-Gb3 to that of the internal standard and referencing the calibration curve.
-
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for lyso-Gb3 quantification in plasma and urine.
Caption: Origin of plasma and urine lyso-Gb3 in Fabry disease.
Conclusion: Choosing the Right Matrix
Both plasma and urine lyso-Gb3 are valuable biomarkers for the diagnosis and monitoring of Fabry disease. The choice between them may depend on the specific research or clinical question, the patient population, and the available analytical resources.
-
Plasma lyso-Gb3 is currently the more established and widely used biomarker. Its higher concentration allows for more robust and less technically demanding quantification. It is particularly advantageous for diagnosing female heterozygotes and for routine monitoring of therapeutic efficacy.[4][13][17]
-
Urine lyso-Gb3 , while present at much lower levels, also effectively reflects disease status and can be a reliable biomarker.[9] The analysis of urine is non-invasive, which can be an advantage. The measurement of urinary lyso-Gb3 and its analogues may provide additional insights into the pathophysiology of Fabry disease, particularly renal involvement.[4][14][15]
For comprehensive disease monitoring, especially in the context of clinical trials and drug development, the parallel assessment of both plasma and urine lyso-Gb3 could offer a more complete picture of the systemic and renal impact of Fabry disease and the response to therapy. Future research should continue to explore the clinical utility of lyso-Gb3 analogues in both matrices.
References
- 1. Plasma globotriaosylsphingosine as a biomarker of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring enzyme replacement therapy in Fabry disease--role of urine globotriaosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pure.eur.nl [pure.eur.nl]
- 7. Globotriaosylsphingosine (lyso-Gb3) and analogues in plasma and urine of patients with Fabry disease and correlations with long-term treatment and genotypes in a nationwide female Danish cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Globotriaosylsphingosine (Lyso-Gb3) as a biomarker for cardiac variant (N215S) Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical significance of plasma globotriaosylsphingosine levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Plasma LysoGb3: A useful biomarker for the diagnosis and treatment of Fabry disease heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Multiplex analysis of novel urinary lyso-Gb3-related biomarkers for Fabry disease by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
- 17. [PDF] Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy | Semantic Scholar [semanticscholar.org]
Lyso-globotetraosylceramide (d18:1) vs. globotriaosylceramide (Gb3) as biomarkers
A Note on Nomenclature: This guide compares globotriaosylceramide (Gb3) and its deacylated form, lyso-globotriaosylceramide (lyso-Gb3 or globotriaosylsphingosine). The user query referred to "Lyso-globotetraosylceramide (d18:1)," a distinct molecule. However, the relevant and widely studied comparison in the context of Fabry disease is between Gb3 and lyso-Gb3. This guide proceeds with this established comparison.
In the realm of lysosomal storage disorders, particularly Fabry disease, the accurate diagnosis, monitoring of disease progression, and assessment of therapeutic efficacy are paramount. Fabry disease, an X-linked genetic disorder, arises from a deficiency in the α-galactosidase A (GLA) enzyme, leading to the accumulation of glycosphingolipids, most notably globotriaosylceramide (Gb3).[1][2] This accumulation in various cells and tissues drives the multisystemic pathology of the disease. For years, Gb3 in plasma and urine served as the primary biomarker. However, the discovery and subsequent investigation of its deacylated derivative, lyso-globotriaosylceramide (lyso-Gb3), have shifted the landscape.[3][4] This guide provides a comprehensive comparison of lyso-Gb3 and Gb3 as biomarkers, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in their work.
Comparative Performance of Lyso-Gb3 vs. Gb3
Lyso-Gb3 has emerged as a more sensitive and reliable biomarker for Fabry disease compared to Gb3.[3] Its plasma concentrations show a stronger correlation with the clinical severity of the disease and are more responsive to treatment.[4][5]
Diagnostic Utility
| Biomarker | Patient Population | Diagnostic Performance | Reference |
| Lyso-Gb3 (Plasma) | Hemizygous Males (Classic & Variant) | Significantly increased in all male patients; levels are higher in the classic versus the variant phenotype.[2] | [2] |
| Heterozygous Females | Moderately increased in both symptomatic and asymptomatic females; correlates with decreased GLA activity.[2] Can be elevated even when enzyme activity is normal.[3] | [2][3] | |
| Gb3 (Plasma) | Hemizygous Males (Classic) | Elevated and distinguishable from normal controls.[2][6] | [2][6] |
| Hemizygous Males (Variant, e.g., N215S) | Levels can be normal and indistinguishable from controls.[2][6] | [2][6] | |
| Heterozygous Females | Often have normal plasma Gb3 levels (elevated in only ~33% of one cohort), making it an unreliable diagnostic marker for this group.[7][6] | [7][6] | |
| Gb3 (Urine) | Hemizygous Males | Elevated levels.[6] | [6] |
| Heterozygous Females | More informative than plasma Gb3, with elevated levels in a higher percentage of patients (97% of those without the N215S mutation in one study).[6] | [6] |
Correlation with Disease Severity and Treatment Response
| Biomarker | Correlation with Disease Severity | Response to Enzyme Replacement Therapy (ERT) | Reference |
| Lyso-Gb3 (Plasma) | Levels are significantly associated with adverse clinical outcomes.[5] Higher baseline levels are seen in patients who later develop clinical events.[5] | Shows a more dramatic decrease in response to ERT compared to Gb3.[2] A profound and sustained decrease is observed, particularly with early treatment initiation.[8] | [2][5][8] |
| Gb3 (Plasma & Urine) | No clear correlation has been proven between Gb3 concentrations and clinical manifestations. | Levels may initially fall but can subsequently rise in some patients despite clinical improvement.[6] Cannot be used to monitor treatment response in patients with initially normal levels.[7] | [7][6] |
Signaling Pathways and Pathophysiology
The accumulation of Gb3 is the primary defect in Fabry disease. However, its metabolite, lyso-Gb3, is not merely a bystander biomarker but an active pathogenic molecule. Lyso-Gb3 is thought to be formed through the deacylation of Gb3 by acid ceramidase.[4] It has been shown to exert direct cytotoxic effects and perturb various cellular signaling pathways, which may explain the complex clinical manifestations of Fabry disease.
Caption: Pathogenic cascade in Fabry disease.
Experimental Protocols
The gold standard for the quantification of both Gb3 and lyso-Gb3 in biological matrices (plasma, urine, tissues) is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[9] This methodology offers high sensitivity and specificity.
General Workflow for LC-MS/MS Quantification
Caption: LC-MS/MS workflow for biomarker quantification.
Key Methodological Details
1. Sample Preparation:
-
Internal Standards: Stable isotope-labeled internal standards for both lyso-Gb3 and Gb3 are added to the samples at the beginning of the procedure to account for matrix effects and procedural losses.[9]
-
Protein Precipitation: A common step involves the addition of a solvent, such as methanol (B129727), to precipitate proteins from the plasma sample.[9] For instance, plasma samples are mixed with approximately five volumes of methanol containing the internal standard.[9]
-
Extraction and Concentration: After precipitation, the sample is centrifuged, and the supernatant containing the analytes is transferred. This supernatant is often dried down under a stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase for injection into the LC-MS/MS system.[9]
2. Liquid Chromatography (LC):
-
Column: The choice of chromatography column is critical for separating the analytes from other matrix components. For lyso-Gb3, a reverse-phase column like a C18 column is often used.[9]
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with an additive like formic acid to aid in protonation, is typically employed to elute the analytes from the column.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive mode Electrospray Ionization (ESI) is used to generate protonated molecular ions ([M+H]+) of lyso-Gb3 and Gb3.[9]
-
Detection Mode: Selected Reaction Monitoring (SRM) is employed for its high selectivity and sensitivity.[9] In SRM, a specific precursor ion (the protonated molecule) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This precursor -> product ion transition is highly specific to the target analyte.
-
Example Transition for Lyso-Gb3: The [M+H]+ ion at m/z 787 is often selected as the precursor, and a prominent product ion at m/z 282 is monitored for quantification.[10]
-
-
Quantification: A multi-point calibration curve is generated using standards of known concentrations to accurately quantify the analyte levels in the unknown samples.[9]
Conclusion
The evidence strongly supports the superiority of lyso-Gb3 over Gb3 as a biomarker for the diagnosis and management of Fabry disease. Its robust correlation with disease phenotype and response to therapy provides significant advantages in a clinical and research setting.[2][3][5] While urinary Gb3 retains some utility, particularly for heterozygous females, plasma lyso-Gb3 is now widely considered the gold standard.[7][6] The continued refinement of sensitive and specific quantification methods, such as LC-MS/MS, is crucial for leveraging these biomarkers to improve patient outcomes and accelerate the development of novel therapies for Fabry disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Plasma globotriaosylsphingosine as a biomarker of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers in Anderson–Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the toxic effect and disease mechanisms associated with Lyso-Gb3 in Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lyso-Gb3 associates with adverse long-term outcome in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is globotriaosylceramide a useful biomarker in Fabry disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Lyso-Gb3 Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of globotriaosylsphingosine (lyso-Gb3), a key biomarker for Fabry disease, is crucial for diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. This guide provides a comparative overview of the predominant analytical methods for lyso-Gb3 measurement, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard in the field. While other immunoassays like ELISA have been explored, detailed performance data and standardized protocols are less prevalent in peer-reviewed literature, making direct comparison challenging.
Performance Characteristics of Lyso-Gb3 Analytical Methods
The following table summarizes the quantitative performance of various LC-MS/MS methods for lyso-Gb3 analysis as reported in published literature. These methods, while all based on the same core technology, exhibit variations in sample preparation, chromatography, and mass spectrometric parameters, which can influence their performance characteristics.
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | LC-MS/MS Method 3 |
| Sample Type | Plasma | Plasma | Dried Blood Spot (DBS) |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction (SPE) | Solvent Extraction |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[1] | 0.5 ng/mL | 0.28 ng/mL[2] |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL[1] | Not specified | 54.1 ng/mL (highest measured)[2] |
| Linearity (r²) | >0.99[3] | >0.99 | Not specified |
| Intra-assay Precision (%CV) | <10%[1] | <15% | Not specified |
| Inter-assay Precision (%CV) | <10%[1] | <15% | Not specified |
| Accuracy/Recovery | Within ±15% of nominal value | Not specified | Not specified |
| Internal Standard | Lyso-Gb3-d5 | Not specified | Lyso-Gb2 |
Experimental Workflows and Signaling Pathways
The accurate measurement of lyso-Gb3 is a critical component in the clinical management of Fabry disease. The following diagram illustrates a generalized workflow for the quantification of lyso-Gb3 using LC-MS/MS, from sample collection to data analysis.
Caption: Generalized workflow for lyso-Gb3 analysis using LC-MS/MS.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. Below are representative protocols for lyso-Gb3 quantification using different LC-MS/MS sample preparation techniques.
Method 1: Protein Precipitation for Plasma Samples
This method is valued for its simplicity and high throughput.
-
Materials and Reagents:
-
Lyso-Gb3 standard
-
Isotopically labeled internal standard (e.g., lyso-Gb3-d5)
-
Acetonitrile
-
Formic acid
-
Human plasma (for calibration curve and quality controls)
-
-
Sample Preparation: a. To 50 µL of plasma sample, add 200 µL of a methanol solution containing the internal standard. b. Vortex for 30 seconds to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: a. Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both lyso-Gb3 and the internal standard.
Method 2: Solid-Phase Extraction (SPE) for Plasma Samples
SPE offers enhanced sample cleanup, potentially reducing matrix effects and improving sensitivity.
-
Materials and Reagents:
-
Lyso-Gb3 standard and internal standard
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Methanol, Acetonitrile, Water
-
Ammonium (B1175870) hydroxide
-
Formic acid
-
-
Sample Preparation: a. Condition the SPE cartridge with methanol followed by water. b. Dilute 100 µL of plasma with a solution containing the internal standard and load it onto the cartridge. c. Wash the cartridge with an aqueous solution to remove unretained components. d. Elute the analyte and internal standard with a methanolic solution containing ammonium hydroxide. e. Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
LC-MS/MS Analysis: a. Follow a similar LC-MS/MS procedure as described for the protein precipitation method, optimizing chromatographic and mass spectrometric parameters as needed.
Method 3: Solvent Extraction for Dried Blood Spots (DBS)
DBS samples offer advantages in terms of collection, storage, and transport.
-
Materials and Reagents:
-
Lyso-Gb3 standard and internal standard
-
Methanol
-
DBS cards
-
-
Sample Preparation: a. Punch a 3-mm disk from the DBS card into a well of a 96-well plate. b. Add 100 µL of methanol containing the internal standard to each well. c. Elute the analytes by shaking the plate for 30 minutes. d. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: a. Directly inject the methanolic extract into the LC-MS/MS system. The chromatographic and mass spectrometric conditions are similar to those for plasma analysis, with potential adjustments to account for the different sample matrix.
The reliability of lyso-Gb3 measurements is high across different methods, with reported inter- and intra-assay coefficients of variation generally below 10%[4][5]. However, the choice of a specific method will depend on the required sensitivity, sample throughput, and available instrumentation. For all methods, the use of a stable isotope-labeled internal standard is critical to ensure accuracy and precision by correcting for variability in sample preparation and matrix effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 4. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
Navigating the Diagnostic Maze: A Comparative Guide to Lyso-Gb3 Accuracy in Female Fabry Patients
For researchers, scientists, and drug development professionals, establishing a definitive diagnosis of Fabry disease in female patients presents a significant challenge. Due to random X-chromosome inactivation, the traditional enzymatic assay for alpha-galactosidase A (α-Gal A) activity can be inconclusive, as many female patients exhibit normal or near-normal enzyme levels. This guide provides a comprehensive comparison of the diagnostic accuracy of globotriaosylsphingosine (lyso-Gb3) with other biomarkers, supported by experimental data and detailed methodologies, to aid in the selection of optimal diagnostic strategies.
Fabry disease, an X-linked lysosomal storage disorder, results from deficient activity of the enzyme α-galactosidase A, leading to the accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb3. While the diagnosis in males is relatively straightforward, the heterogeneity of clinical presentation and biomarker levels in females necessitates a more nuanced approach. This guide focuses on the utility of lyso-Gb3 as a key biomarker for improving diagnostic accuracy in this patient population.
Comparative Diagnostic Performance
The diagnostic utility of a biomarker is primarily assessed by its sensitivity and specificity. In the context of Fabry disease in females, lyso-Gb3 has demonstrated superior performance compared to the measurement of α-Gal A activity alone. However, its accuracy can be influenced by the patient's phenotype (classic vs. late-onset).
A combination of biomarkers often yields the most reliable diagnostic outcome. Studies have shown that using both α-Gal A activity and lyso-Gb3 levels substantially improves the detection of Fabry disease in females. For instance, when both markers are abnormal, the positive predictive value (PPV) is as high as 97%.[1] In cases where only one marker is abnormal, elevated lyso-Gb3 is a much stronger indicator than low enzyme activity (39% PPV vs. 6% PPV).[1]
However, it is crucial to note that a significant percentage of female Fabry patients, particularly those with late-onset phenotypes, may present with normal lyso-Gb3 levels. One retrospective study found that 42.4% of female patients had normal blood lyso-Gb3 values.[2][3][4] This was more pronounced in the late-onset variant (only 19.4% showed pathological values) compared to the classic phenotype (82.8% showed pathological values).[2] This underscores the limitation of lyso-Gb3 as a standalone diagnostic tool and highlights the continued importance of genetic testing for a definitive diagnosis in females.
| Biomarker/Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Key Findings & Limitations |
| Lyso-Gb3 (Plasma) | 82.4% - 97%[5][6] | 100%[5][6] | 100%[6] | 99%[6] | Higher sensitivity than α-Gal A activity in females.[5] May fail to diagnose females with late-onset Fabry disease.[7] A significant portion of females can have normal lyso-Gb3 levels.[2][3][4] |
| α-Galactosidase A (α-Gal A) Activity (DBS) | 23.5% - 42%[5][6] | 50%[6] | 58%[6] | 50%[6] | Unreliable for ruling out Fabry disease in females due to many having normal enzyme levels.[1] |
| Combined α-Gal A Activity and Lyso-Gb3 | - | - | 97% (when both abnormal)[1] | - | Substantially improves diagnostic detection compared to either marker alone.[1] |
| α-Gal A / Lyso-Gb3 Ratio | 100%[8][9] | 100%[8][9] | - | - | Proposed as a novel criterion to improve diagnostic efficiency in females, especially when individual marker levels are within normal ranges.[8][9] |
| Genetic Testing (GLA gene sequencing) | ~100% | ~100% | - | - | The gold standard for diagnosis in females, but may identify variants of unknown significance (VUS).[1] |
Signaling Pathways and Experimental Workflows
To understand the role of lyso-Gb3 in Fabry disease, it is essential to visualize the underlying biochemical pathway and the diagnostic workflow.
The diagnostic process for a female patient suspected of having Fabry disease is a multi-step process that often involves a combination of biochemical and genetic analyses.
Experimental Protocols
Accurate and reproducible measurement of lyso-Gb3 and α-Gal A activity is paramount for a reliable diagnosis. Below are detailed methodologies for these key assays.
Protocol 1: Quantification of Lyso-Gb3 in Plasma by LC-MS/MS
This protocol is a synthesis of methods described in the literature for the quantification of lyso-Gb3 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Lyso-Gb3 standard
-
Isotopically labeled internal standard (e.g., lyso-Gb3-d7)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Human plasma (for calibration curve)
-
Phree cartridges (for protein precipitation)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation using methanol and Phree cartridges.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
3. LC-MS/MS Analysis:
-
Chromatography: Use a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for lyso-Gb3 and the internal standard.
-
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the lyso-Gb3 standard to the internal standard against the concentration.
-
Quantify the lyso-Gb3 concentration in the patient samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: α-Galactosidase A Enzyme Activity Assay in Dried Blood Spots (DBS) (Fluorometric)
This protocol is based on commercially available fluorometric assay kits.
1. Materials and Reagents:
-
Dried blood spot (DBS) punches (3 mm)
-
α-Gal A Assay Buffer
-
α-Gal A Substrate (e.g., 4-methylumbelliferyl-α-D-galactopyranoside)
-
α-Gal A Positive Control
-
Stop Buffer
-
96-well black microplate
-
4-Methylumbelliferone (4-MU) Standard
2. Assay Procedure:
-
Place one DBS punch into each well of the 96-well plate.
-
Prepare 4-MU standards in the assay buffer.
-
Add the α-Gal A substrate solution to each well containing a DBS punch and to the positive control wells.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours), protected from light.
-
Stop the enzymatic reaction by adding the Stop Buffer to each well.
-
Remove the DBS punches.
-
Read the fluorescence at an excitation of ~360 nm and an emission of ~445 nm using a microplate reader.
3. Data Analysis:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the 4-MU standard curve.
-
Calculate the α-Gal A activity in the samples based on the amount of 4-MU generated, the incubation time, and the volume of blood in the DBS punch.
Conclusion
The diagnosis of Fabry disease in female patients is complex and requires a multi-faceted approach. While lyso-Gb3 has emerged as a valuable biomarker with greater sensitivity than α-Gal A activity, its limitations, particularly in late-onset disease, prevent its use as a standalone diagnostic test. The most robust diagnostic strategy for females suspected of Fabry disease involves a combination of lyso-Gb3 measurement and α-Gal A enzyme activity assay, with definitive diagnosis confirmed by GLA gene sequencing. The proposed α-Gal A/lyso-Gb3 ratio is a promising area for further research to enhance diagnostic accuracy. The detailed protocols provided in this guide offer a foundation for laboratories to establish reliable and reproducible assays, ultimately contributing to earlier and more accurate diagnosis and management of Fabry disease in female patients.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS [mdpi.com]
- 3. Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. A rapid and simple uhplc-ms/ms method for quantification of plasma globotriaosylsphingosine (Lyso-gb3) [cris.unibo.it]
- 7. abcam.com [abcam.com]
- 8. affigen.com [affigen.com]
- 9. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
Lyso-globotetraosylceramide (d18:1) as a Biomarker for Clinical Severity in Fabry Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lyso-globotetraosylceramide (Lyso-Gb3), also referred to as globotriaosylsphingosine, with alternative biomarkers in assessing the clinical severity of Fabry disease. Fabry disease is an X-linked lysosomal storage disorder resulting from the deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, Lyso-Gb3, in various tissues and fluids.[1][2] This guide will delve into the quantitative correlation of these biomarkers with disease severity, present detailed experimental protocols for their measurement, and offer a comparative analysis to aid in research and drug development.
The term "Lyso-globotetraosylceramide (d18:1)" refers to a specific molecular form of Lyso-Gb3, where the sphingosine (B13886) base has a chain length of 18 carbons and one double bond. While this level of specificity is crucial for analytical chemistry, in clinical and research literature, the biomarker is most commonly referred to as Lyso-Gb3 or globotriaosylsphingosine.
Correlation of Lyso-Gb3 with Clinical Severity
Lyso-Gb3 has emerged as a key biomarker in Fabry disease, demonstrating a stronger correlation with clinical severity compared to its precursor, Gb3.[3] Elevated levels of Lyso-Gb3 in plasma and urine have been associated with the progression of major organ involvement, including cardiac, renal, and cerebrovascular complications.[4]
Data Presentation: Quantitative Correlation of Biomarkers with Clinical Severity
The following tables summarize the quantitative data from various studies, comparing the levels of Lyso-Gb3 and other biomarkers with the Mainz Severity Score Index (MSSI), a widely used tool to assess the clinical severity of Fabry disease.
Table 1: Plasma Lyso-Gb3 Levels in Fabry Disease Patients and Healthy Controls
| Patient Group | Plasma Lyso-Gb3 (ng/mL) | Reference(s) |
| Healthy Males | 0.42 (median); 0.24-0.81 (range) | [5] |
| Healthy Females | 0.44 (median); 0.25-0.74 (range) | [5] |
| Fabry Males | 14.50 (median) | [5] |
| Fabry Females | 2.79 (median) | [5] |
| Fabry Males (Classic Phenotype) | 180 ± 75 (mean ± SD) (nmol/L) | [6] |
| Fabry Males (Later-Onset) | 17 ± 9 (mean ± SD) (nmol/L) | [6] |
| Fabry Females | 11 ± 8 (mean ± SD) (nmol/L) | [6] |
Table 2: Correlation of Plasma Lyso-Gb3 with Mainz Severity Score Index (MSSI)
| Patient Group | Correlation Coefficient (r) | P-value | Reference(s) |
| Male Fabry Patients | 0.711 | 0.004 | [5] |
| Female Fabry Patients | No significant correlation | - | [5] |
Table 3: Urinary Gb3 Levels in Fabry Disease Patients and Healthy Controls
| Patient Group | Urinary Gb3 (μg/mg creatinine) | Reference(s) |
| Healthy Controls | 0.03 ± 0.03 (mean ± SD) | [7] |
| Classic Fabry Males | 1.56 ± 1.05 (mean ± SD) | [7] |
| Later-Onset Fabry Males | 0.81 ± 1.11 (mean ± SD) | [7] |
| Fabry Females | 0.23 ± 0.24 (mean ± SD) | [7] |
Table 4: Comparison of Lyso-Gb3 and α-Gal A Enzyme Activity in Diagnosing Fabry Disease
| Biomarker | Sensitivity in Males | Sensitivity in Females | Reference(s) |
| Plasma Lyso-Gb3 | 100% | 82.4% | [5] |
| α-Gal A Enzyme Activity | 100% | 23.5% | [5] |
Experimental Protocols
Accurate and reproducible quantification of Lyso-Gb3 is critical for its use as a biomarker. The most widely accepted method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Quantification of Plasma Lyso-Gb3 by UHPLC-MS/MS
This protocol is a synthesis of methodologies described in the literature.[8][9]
1. Sample Preparation (Protein Precipitation and Glycolipid Extraction)
-
To 50 µL of plasma, add a mixture of acetone (B3395972) and methanol (B129727) (1 mL, 1:1 v/v).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of methanol containing an internal standard (e.g., N-glycinated Lyso-Gb3 or a stable isotope-labeled Lyso-Gb3).
-
Sonicate for 10 minutes, vortex for 3 minutes, and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
2. UHPLC-MS/MS Conditions
-
Chromatographic System: A Waters BEH C18 column or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (15:85, v/v).
-
Gradient Elution: A gradient from 50% to 99% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Lyso-Gb3 (e.g., m/z 786.5 → 282.3) and the internal standard.
3. Method Validation
-
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and stability according to regulatory guidelines.[10]
Protocol 2: Quantification of Urinary Lyso-Gb3 by LC-MS/MS
This protocol is adapted from established methods for urinary biomarker analysis.[11][12]
1. Sample Preparation (Solid-Phase Extraction)
-
Centrifuge urine samples to remove sediment.
-
To 1 mL of supernatant, add an internal standard.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to enrich for Lyso-Gb3 and remove interfering substances.
-
Wash the cartridge with a low-organic solvent mixture.
-
Elute Lyso-Gb3 with a high-organic solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in an appropriate solvent for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Similar chromatographic and mass spectrometric conditions as described for plasma analysis can be used, with potential modifications to the gradient to optimize for the urine matrix.
3. Data Normalization
-
Urinary Lyso-Gb3 concentrations should be normalized to urinary creatinine (B1669602) levels to account for variations in urine dilution.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Pathophysiological cascade in Fabry disease.
Caption: Workflow for Lyso-Gb3 analysis.
Comparison with Alternative Biomarkers
While Lyso-Gb3 is a robust biomarker, several other molecules are under investigation to provide a more comprehensive picture of Fabry disease pathology and treatment response.
-
Globotriaosylceramide (Gb3): As the primary accumulating substrate, Gb3 levels in urine and plasma are elevated in Fabry disease.[7] However, its utility as a severity biomarker is limited, particularly in female patients, where levels can overlap with those of healthy individuals.[3] Lyso-Gb3 generally demonstrates a better correlation with clinical severity.[5]
-
Lyso-Gb3 Analogues: Several analogues of Lyso-Gb3 have been identified in the plasma and urine of Fabry patients.[13] These molecules, which differ in the structure of their sphingosine moiety, are also being investigated as potential biomarkers. Some studies suggest that specific analogues may correlate with particular clinical manifestations, such as cardiac involvement.[1]
-
Markers of Organ Damage:
-
Renal Markers: Albuminuria and proteinuria are established markers of kidney damage in Fabry disease. Novel urinary biomarkers of glomerular and tubular dysfunction, such as transferrin, type IV collagen, α1-microglobulin, and N-acetyl-β-glucosaminidase, are being explored for earlier detection of nephropathy.[14]
-
Cardiac Markers: Cardiac troponins and N-terminal pro-B-type natriuretic peptide (NT-proBNP) can indicate cardiac injury and stress.
-
Conclusion
Lyso-globotetraosylceramide (Lyso-Gb3) is a sensitive and specific biomarker for Fabry disease that demonstrates a strong correlation with clinical severity, particularly in male patients. Its quantification by LC-MS/MS provides a reliable tool for diagnosis, monitoring disease progression, and assessing therapeutic response. While Gb3 and other markers of organ damage provide valuable clinical information, Lyso-Gb3 and its analogues offer a more direct measure of the underlying metabolic defect and its systemic impact. For researchers and drug development professionals, the robust correlation between Lyso-Gb3 and disease severity makes it an invaluable endpoint in clinical trials and preclinical studies aimed at developing novel therapies for Fabry disease.
References
- 1. Biomarkers in Fabry Disease. Implications for Clinical Diagnosis and Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Globotriaosylsphingosine Accumulation and Not Alpha-Galactosidase-A Deficiency Causes Endothelial Dysfunction in Fabry Disease | PLOS One [journals.plos.org]
- 3. Biomarkers in Anderson–Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Clinical significance of plasma globotriaosylsphingosine levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiles of Globotriaosylsphingosine Analogs and Globotriaosylceramide Isoforms Accumulated in Body Fluids from Various Phenotypic Fabry Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative urinary globotriaosylceramide analysis by thin-layer chromatography-immunostaining and liquid chromatography-tandem mass spectrometry in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. academic.oup.com [academic.oup.com]
- 11. How well does urinary lyso-Gb3 function as a biomarker in Fabry disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fabry Disease Biomarkers: Analysis of Urinary Lyso-Gb3 and Seven Related Analogs Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A metabolomic study reveals novel plasma lyso-Gb3 analogs as Fabry disease biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New biomarkers defining a novel early stage of Fabry nephropathy: A diagnostic test study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Lyso-Gb3 in Different Fabry Disease Genotypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of biomarker levels across different genotypes of Fabry disease is critical for diagnosis, prognosis, and the development of targeted therapies. This guide provides a comparative analysis of globotriaosylsphingosine (lyso-Gb3), a key biomarker, in various Fabry disease genotypes, supported by experimental data and detailed methodologies.
Fabry disease, an X-linked lysosomal storage disorder, arises from mutations in the GLA gene, leading to deficient activity of the α-galactosidase A (α-Gal A) enzyme.[1][2][3] This deficiency results in the accumulation of globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb3, in various tissues and fluids.[1][3][4] Lyso-Gb3 has emerged as a crucial biomarker for Fabry disease, demonstrating a strong correlation with disease phenotype and severity.[4][5]
This guide offers a detailed comparison of lyso-Gb3 levels across different Fabry disease genotypes, presents the experimental protocols for its quantification, and visualizes the underlying biological and experimental workflows.
Data Presentation: Lyso-Gb3 Levels Across Fabry Disease Genotypes
The concentration of lyso-Gb3 in plasma, serum, and dried blood spots (DBS) is a reliable indicator for distinguishing between different phenotypes of Fabry disease, primarily the severe, early-onset "classic" phenotype and the "late-onset" or "atypical" phenotypes.[1][6] Generally, males with the classic phenotype exhibit the highest levels of lyso-Gb3, while levels in females and individuals with late-onset mutations are more variable but still significantly elevated compared to healthy controls.[1][6][7]
| Fabry Disease Phenotype/Genotype | Patient Group | Lyso-Gb3 Concentration (ng/mL) | Sample Type | Reference |
| Classic Phenotype | Affected Males | 61 ± 38 | Serum | [1] |
| Affected Males | Median: 15.1 (IQR: 4.0–171.4) | Plasma | [8] | |
| Affected Females (from classic families) | 10 ± 5.4 | Serum | [1] | |
| Affected Females | Median: 11.5 (IQR: 7.8–21.8) | Plasma | [8] | |
| Later-Onset Phenotype | Affected Males | 14 ± 12 | Serum | [1] |
| Affected Females (from later-onset families) | 2.4 ± 1.0 | Serum | [1] | |
| Cardiac Variant (N215S mutation) | Affected Males | 9.7 ± 1.0 (nM) | Plasma | [7] |
| Affected Females | 5.4 ± 0.8 (nM) | Plasma | [7] | |
| IVS4+919G>A mutation (Later-onset) | Affected Males (all ages) | Elevated compared to controls | Dried Blood Spots (DBS) | [9] |
| Healthy Controls | < 2.0 | Plasma | [8] | |
| 0.4 (0.1) pmol/mL | Plasma | [10] |
Note: Values are presented as mean ± standard deviation or median with interquartile range (IQR) as reported in the respective studies. Conversion between ng/mL and pmol/mL or nM requires the molecular weight of lyso-Gb3 (~786.0 g/mol ).
Experimental Protocols
The quantification of lyso-Gb3 is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[1][2][3] Below is a synthesized protocol based on common practices described in the literature.
Sample Preparation (Plasma/Serum)
-
Protein Precipitation: To 25-50 µL of plasma or serum, add an internal standard solution (e.g., isotope-labeled lyso-Gb3 such as lyso-Gb3-D5 or ¹³C₅-lysoGb3).[3][10] Then, add a larger volume of organic solvent, such as acetonitrile (B52724) or a chloroform/methanol mixture (e.g., 2:1 v/v), to precipitate proteins.[2][3]
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation. Centrifuge at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the lipids, including lyso-Gb3.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a smaller volume of a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).
Liquid Chromatography (LC)
-
Chromatographic Column: A C4 or C8 reversed-phase column is commonly used for the separation of lyso-Gb3.[2]
-
Mobile Phase: A gradient elution is typically employed using two mobile phases. For example:
-
Mobile Phase A: Water with a modifier like 0.1% formic acid or 2 mM ammonium (B1175870) formate.[2]
-
Mobile Phase B: Methanol or acetonitrile with a similar modifier.[2]
-
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute lyso-Gb3 and separate it from other sample components.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used to ionize the lyso-Gb3 molecules.[1][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[2] In MRM, a specific precursor ion (the molecular ion of lyso-Gb3) is selected and fragmented, and then a specific product ion is monitored.
-
MRM Transitions:
-
Quantification: The concentration of lyso-Gb3 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of lyso-Gb3.
Mandatory Visualization
References
- 1. Correlation of Lyso-Gb3 levels in Patients with Classic and Later-Onset Fabry - ARCHIMEDlife [archimedlife.com]
- 2. Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS [mdpi.com]
- 3. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Changing Landscape of Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Globotriaosylsphingosine (Lyso-Gb3) as a biomarker for cardiac variant (N215S) Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness of plasma lyso-Gb3 as a biomarker for selecting high-risk patients with Fabry disease from multispecialty clinics for genetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lyso-globotriaosylsphingosine (lyso-Gb3) levels in neonates and adults with the Fabry disease later-onset GLA IVS4+919G>A mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Lyso-Gb3: A Critical Evaluation as a Surrogate Endpoint in Fabry Disease Clinical Trials
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Globotriaosylsphingosine (lyso-Gb3), a deacylated metabolite of globotriaosylceramide (Gb3), has emerged as a pivotal biomarker in the diagnosis and monitoring of Fabry disease, an X-linked lysosomal storage disorder.[1][2][3][4] Its potential as a surrogate endpoint in clinical trials, however, warrants a comprehensive and objective assessment. This guide provides a comparative analysis of lyso-Gb3 against other potential biomarkers, supported by quantitative data from clinical studies and detailed experimental methodologies.
Executive Summary
Lyso-Gb3 has demonstrated significant utility as a diagnostic and pharmacodynamic biomarker in Fabry disease.[5] Its levels are markedly elevated in affected individuals, particularly in classically affected males, and show a response to enzyme replacement therapy (ERT).[6][7] However, its validation as a surrogate endpoint that can reliably predict long-term clinical outcomes is still under investigation. The U.S. Food and Drug Administration (FDA) currently accepts the histological reduction of GL-3 (Gb3) inclusions in kidney biopsies as a surrogate endpoint for accelerated approval of therapies for Fabry disease.[8][9] This guide will delve into the quantitative evidence supporting lyso-Gb3, compare it with alternative markers, and outline the methodologies for its measurement.
Data Presentation: Quantitative Comparison of Biomarkers
The following tables summarize key quantitative data from various studies, comparing lyso-Gb3 with other relevant biomarkers in Fabry disease.
Table 1: Diagnostic Performance of Plasma Lyso-Gb3
| Patient Population | Biomarker | Cut-off Value | Sensitivity | Specificity | Reference |
| Mixed Fabry Disease Population | Plasma lyso-Gb3 | 0.81 ng/mL | 94.7% | 100% | [1] |
| Female Fabry Disease Patients | Plasma lyso-Gb3 | - | 82.4% | - | [1] |
| Female Fabry Disease Patients | α-gal A enzyme activity | - | 23.5% | - | [1] |
Table 2: Correlation of Plasma Lyso-Gb3 with Disease Severity
| Patient Population | Correlated Parameter | Correlation Coefficient (r) | p-value | Reference |
| Male Fabry Disease Patients | Mainz Severity Score Index (MSSI) | 0.711 | 0.004 | [1] |
| Male Fabry Disease Patients | α-gal A enzyme activity vs. MSSI | -0.687 | 0.007 | [1] |
| Female Fabry Disease Patients | Left Ventricular Mass | 0.68 | < 0.05 | [10] |
Table 3: Response of Plasma Lyso-Gb3 to Enzyme Replacement Therapy (ERT)
| Patient Group | Baseline Lyso-Gb3 (nmol/L, mean ± SD) | Lyso-Gb3 at 24 months post-ERT (nmol/L, mean ± SD) | Reference |
| Antibody-Positive Classic Males | 170 ± 71 | 79 ± 41 | [11] |
| Antibody-Negative Classic Males | 144 ± 40 | 35 ± 13 | [11] |
Comparison with Alternative Biomarkers
While lyso-Gb3 is a leading biomarker, other molecules have been investigated for their utility in Fabry disease.
-
Globotriaosylceramide (Gb3): As the primary accumulating substrate, Gb3 was an early focus of research. However, plasma Gb3 levels show significant overlap between Fabry patients and healthy controls, particularly in heterozygous females, limiting its diagnostic utility.[4] While Gb3 accumulation in tissues, especially renal peritubular capillaries, is an accepted surrogate endpoint by the FDA for accelerated approval, its measurement requires invasive biopsies.[8]
-
Lyso-Gb3 Analogs: Recent metabolomic studies have identified several structural analogs of lyso-Gb3.[12][13][14] These analogs are also elevated in the plasma and urine of Fabry patients and may offer additional diagnostic and prognostic information.[2][12] Some studies suggest that certain lyso-Gb3 analogs may correlate better with specific clinical manifestations, such as cardiac involvement, than lyso-Gb3 itself.[12] However, research on these analogs is still in its early stages, and standardized analytical methods are not yet widely available.
-
Urinary Biomarkers: Analysis of lyso-Gb3 and its analogs in urine is another non-invasive approach.[2][13] The relative proportion of certain analogs to lyso-Gb3 may be higher in urine than in plasma, potentially offering a more sensitive marker, especially in children.[12]
Experimental Protocols
The quantification of lyso-Gb3 is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Protocol: Quantification of Plasma Lyso-Gb3 by LC-MS/MS
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard (e.g., a stable isotope-labeled lyso-Gb3).
-
Perform protein precipitation by adding a solvent like methanol (B129727) or acetone.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant containing lyso-Gb3 is collected and can be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[15][16]
-
-
LC Separation:
-
Inject the extracted sample onto a liquid chromatography system.
-
A C4 or C18 reversed-phase column is typically used for separation.
-
A gradient elution with solvents such as water with formic acid and methanol or acetonitrile (B52724) with formic acid is employed to separate lyso-Gb3 from other plasma components.[15]
-
-
MS/MS Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for both lyso-Gb3 and the internal standard. A common transition for lyso-Gb3 is m/z 786.5 → 282.3.[15]
-
-
Data Analysis:
-
The concentration of lyso-Gb3 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of lyso-Gb3.
-
The reliability of these methods is high, with reported inter- and intra-assay coefficients of variation (CV) of less than 10%.[1][5]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Pathophysiology of Fabry Disease and the role of lyso-Gb3.
Caption: Experimental workflow for lyso-Gb3 quantification.
Conclusion
Lyso-Gb3 stands as a robust biomarker for the diagnosis and monitoring of Fabry disease, particularly in male patients with the classic phenotype.[3][5] Its concentration correlates with disease severity and responds to therapeutic interventions, making it a valuable tool in clinical trials.[1][11][17][18][19] However, its validation as a surrogate endpoint that can reliably predict long-term clinical benefit across all patient populations requires further investigation. While the FDA currently favors Gb3 reduction in tissue biopsies, the non-invasive nature and strong biochemical rationale of lyso-Gb3 measurement position it as a critical component in the comprehensive evaluation of novel therapies for Fabry disease. Future research should focus on longitudinal studies to strengthen the correlation between changes in lyso-Gb3 levels and hard clinical outcomes, and on the standardization and clinical validation of lyso-Gb3 analog measurements.
References
- 1. Clinical significance of plasma globotriaosylsphingosine levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fabry Disease Biomarkers: Analysis of Urinary Lyso-Gb3 and Seven Related Analogs Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharm.or.jp [pharm.or.jp]
- 4. Plasma globotriaosylsphingosine as a biomarker of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Changing Landscape of Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Table of Surrogate Endpoints That Were the Basis of Drug Approval or Licensure | FDA [fda.gov]
- 9. krogersconsulting.com [krogersconsulting.com]
- 10. Elevated globotriaosylsphingosine is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biomarkers in Fabry Disease. Implications for Clinical Diagnosis and Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biomarkers in Anderson–Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS | Semantic Scholar [semanticscholar.org]
- 17. zora.uzh.ch [zora.uzh.ch]
- 18. researchgate.net [researchgate.net]
- 19. Lyso-Gb3 associates with adverse long-term outcome in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
Lyso-globotetraosylceramide (d18:1) Levels as a Biomarker in Fabry Disease: A Comparative Guide for Treated vs. Untreated Patients
For Immediate Release
This guide provides a comprehensive comparison of Lyso-globotetraosylceramide (lyso-Gb3; d18:1) levels in patients with Fabry disease, contrasting untreated individuals with those receiving therapeutic interventions. The data presented herein, compiled from multiple clinical studies, demonstrates the utility of lyso-Gb3 as a key biomarker for disease severity and therapeutic response. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of lysosomal storage disorders.
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A). This enzymatic defect leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb3, in various tissues and biological fluids.[1][2][3] Elevated levels of lyso-Gb3 are associated with the clinical manifestations of Fabry disease, including renal failure, cardiomyopathy, and neuropathic pain. Consequently, the quantification of lyso-Gb3 in plasma and urine serves as a critical biomarker for diagnosis, monitoring disease progression, and assessing the efficacy of treatments such as Enzyme Replacement Therapy (ERT) and Substrate Reduction Therapy (SRT).[3][4][5]
Comparative Analysis of Lyso-Gb3 Levels
The following tables summarize quantitative data on plasma and urine lyso-Gb3 concentrations in untreated and treated Fabry disease patients.
Table 1: Plasma Lyso-Gb3 Levels in Untreated vs. ERT-Treated Fabry Disease Patients
| Patient Group | N | Mean Lyso-Gb3 (nmol/L) | Key Findings & Notes | Reference |
| Untreated Males | - | 170 | Markedly elevated levels compared to healthy controls. | [2] |
| Treated Males (ERT) | - | 40.2 | Significant reduction in lyso-Gb3 levels following ERT. | [2] |
| Untreated Females | - | 9.7 | Levels are elevated compared to healthy controls, but lower than in untreated males. | [2] |
| Treated Females (ERT) | - | 7.5 | A discernible decrease in lyso-Gb3 levels is observed with ERT. | [2] |
| Classic Fabry Males (Untreated) | - | Strikingly increased | Plasma lyso-Gb3 levels are significantly elevated. | [6][7] |
| Classic Fabry Males (ERT) | - | Rapid reduction | ERT leads to a prompt and substantial decrease in plasma lyso-Gb3. | [6][7] |
| Later-onset Fabry Males & Females (ERT) | - | Gradual reduction or stabilization | The therapeutic effect on lyso-Gb3 levels is more moderate in these patient populations. | [6][7] |
Table 2: Impact of Substrate Reduction Therapy (SRT) on Glycosphingolipid Levels
| Therapy | Patient Cohort | Biomarker | % Reduction | Key Findings & Notes | Reference |
| Lucerastat | 10 Fabry patients on ERT | Plasma Globotriaosylceramide (Gb3) | 55.0% | SRT in combination with ERT shows a marked decrease in the precursor of lyso-Gb3. | [8] |
| Venglustat | Mouse model of Fabry Disease | Brain Gb3 and lyso-Gb3 | Significant reduction | Unlike ERT, SRT has been shown to reduce glycosphingolipid levels in the brain. | [9] |
| Lucerastat | 118 adults with Fabry disease | Blood Gb3 | Nearly 50% | A Phase 3 trial demonstrated a significant reduction in blood Gb3 levels. | [10] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathway of Gb3 and a typical experimental workflow for lyso-Gb3 quantification.
References
- 1. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pulmonary involvement in Fabry disease: effect of plasma globotriaosylsphingosine and time to initiation of enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How well does urinary lyso-Gb3 function as a biomarker in Fabry disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiplex analysis of novel urinary lyso-Gb3-related biomarkers for Fabry disease by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fabrydiseasenews.com [fabrydiseasenews.com]
Navigating Lyso-Gb3 Quantification: A Head-to-Head Comparison of Mass Spectrometry and ELISA
For researchers, scientists, and drug development professionals engaged in Fabry disease research and therapeutic development, the accurate quantification of the biomarker globotriaosylsphingosine (lyso-Gb3) is paramount. This guide provides a comprehensive head-to-head comparison of the two primary analytical methodologies: liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA). While mass spectrometry currently stands as the established gold standard, this document will also explore the theoretical application and potential of ELISA for lyso-Gb3 measurement.
Globotriaosylsphingosine, or lyso-Gb3, is a deacylated metabolite of globotriaosylceramide (Gb3) that accumulates in the plasma and tissues of individuals with Fabry disease, an X-linked lysosomal storage disorder. Its concentration correlates with disease severity, making it a critical biomarker for diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. The choice of analytical method for lyso-Gb3 quantification can significantly impact the reliability and interpretation of clinical and research findings.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
Liquid chromatography-tandem mass spectrometry has emerged as the definitive method for the quantification of lyso-Gb3 due to its high sensitivity, specificity, and accuracy. Numerous validated LC-MS/MS methods have been published and are routinely used in clinical and research laboratories.
Experimental Protocol for Lyso-Gb3 Quantification by LC-MS/MS
The following protocol outlines a typical workflow for lyso-Gb3 analysis using LC-MS/MS, based on established methodologies.[1][2]
-
Sample Preparation:
-
Internal Standard Spiking: An isotopic-labeled internal standard (e.g., lyso-Gb3-d5) is added to the plasma or serum sample to correct for variability during sample processing and analysis.
-
Protein Precipitation: Proteins in the sample are precipitated using an organic solvent such as methanol (B129727) or acetonitrile (B52724). This step is crucial to remove interfering macromolecules.
-
Extraction: The supernatant containing lyso-Gb3 and the internal standard is isolated, often through centrifugation. Further purification can be achieved using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to enhance sensitivity and remove matrix components that could interfere with the analysis.
-
-
Liquid Chromatography (LC) Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A reversed-phase C18 or similar column is typically used to separate lyso-Gb3 from other sample components based on its hydrophobicity.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid) is employed to achieve optimal separation.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC system is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, the precursor ion corresponding to the mass-to-charge ratio (m/z) of lyso-Gb3 is selected in the first quadrupole.
-
This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The transition from a specific precursor ion to a specific product ion provides a high degree of selectivity for lyso-Gb3.
-
The same process is performed for the internal standard.
-
-
Quantification:
-
The concentration of lyso-Gb3 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated using known concentrations of lyso-Gb3.
-
Performance Characteristics of Lyso-Gb3 LC-MS/MS Assays
The performance of LC-MS/MS methods for lyso-Gb3 quantification is well-documented in the scientific literature. The following table summarizes typical performance characteristics.
| Performance Parameter | Typical Value | Reference(s) |
| Lower Limit of Quantification (LLOQ) | 0.25 - 1.0 ng/mL | [1][3] |
| Upper Limit of Quantification (ULOQ) | 100 - 500 ng/mL | [1] |
| Linearity (r²) | > 0.99 | [1] |
| Intra-assay Precision (%CV) | < 10% | [1][4] |
| Inter-assay Precision (%CV) | < 10% | [1][4] |
| Accuracy (% bias) | Within ±15% | [1][5] |
| Recovery | > 85% | [2] |
Advantages and Disadvantages of LC-MS/MS for Lyso-Gb3 Quantification
Advantages:
-
High Specificity: The use of MRM allows for the highly selective detection of lyso-Gb3, minimizing the risk of interference from other molecules.
-
High Sensitivity: LC-MS/MS methods can achieve low limits of quantification, enabling the detection of lyso-Gb3 even in individuals with milder forms of Fabry disease and in healthy controls.[1][6]
-
Accuracy and Precision: The use of an internal standard ensures high accuracy and reproducibility of the results.[4][5]
-
Multiplexing Capability: LC-MS/MS can be adapted to simultaneously measure other related biomarkers in the same analytical run.
Disadvantages:
-
High Cost of Instrumentation: The initial investment and ongoing maintenance costs for LC-MS/MS systems are substantial.
-
Complex Workflow: The experimental procedure requires specialized expertise for operation, data analysis, and troubleshooting.
-
Lower Throughput: While automation is possible, the sample preparation and chromatographic run times can limit the number of samples processed per day compared to plate-based assays.
Enzyme-Linked Immunosorbent Assay (ELISA): A Potential Alternative
ELISA is a widely used plate-based immunoassay technique for the detection and quantification of proteins and other molecules. While no commercially available lyso-Gb3 ELISA kits with extensive validation data are prominently featured in the current scientific literature, it is valuable to consider the theoretical application of this technology for lyso-Gb3 measurement.
Theoretical Experimental Protocol for a Lyso-Gb3 ELISA
A competitive ELISA format would be the most likely approach for a small molecule like lyso-Gb3.
-
Coating: A known amount of lyso-Gb3 is pre-coated onto the wells of a microplate.
-
Competition: The sample containing an unknown amount of lyso-Gb3 is added to the wells along with a specific anti-lyso-Gb3 antibody. The lyso-Gb3 in the sample and the lyso-Gb3 coated on the plate compete for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary anti-lyso-Gb3 antibody is added.
-
Washing: The plate is washed again to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the secondary antibody to produce a colored product.
-
Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of lyso-Gb3 in the sample.
Theoretical Advantages and Disadvantages of a Lyso-Gb3 ELISA
Potential Advantages:
-
Higher Throughput: The 96-well plate format allows for the simultaneous analysis of a large number of samples, making it suitable for large-scale screening.
-
Lower Cost: ELISA instrumentation and reagents are generally less expensive than those for LC-MS/MS.
-
Simpler Workflow: The procedure is typically less complex and may not require the same level of specialized expertise as mass spectrometry.
Potential Disadvantages:
-
Lower Specificity: Immunoassays can be prone to cross-reactivity with structurally similar molecules, potentially leading to inaccurate results. The specificity would be highly dependent on the quality of the primary antibody.
-
Potential for Matrix Effects: Components in the sample matrix (e.g., lipids, other proteins) could interfere with the antibody-antigen binding, affecting accuracy.
-
Indirect Measurement: ELISA relies on an indirect measurement (colorimetric signal) which can be influenced by factors such as incubation times and temperatures.
-
Limited Availability and Validation: As of now, there is a lack of readily available and extensively validated commercial ELISA kits for lyso-Gb3.
Head-to-Head Comparison: LC-MS/MS vs. ELISA
The following diagram provides a logical comparison of the key attributes of LC-MS/MS and a theoretical lyso-Gb3 ELISA.
Conclusion
For the accurate and reliable quantification of lyso-Gb3 in a research or clinical setting, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the unequivocally recommended method. Its superior specificity, sensitivity, and well-established validation in numerous studies make it the gold standard for Fabry disease biomarker analysis.
While an ELISA for lyso-Gb3 presents a theoretically attractive option due to its potential for higher throughput and lower cost, the lack of commercially available and rigorously validated kits is a significant limitation. The development of a highly specific monoclonal antibody for lyso-Gb3 would be a critical first step towards a reliable ELISA. Until such a time, researchers and clinicians should continue to rely on the robust and proven performance of LC-MS/MS for all lyso-Gb3 quantification needs.
References
- 1. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Analysis of Globotriaosylsphingosine and Its Analogues in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
Establishing Reference Intervals for Lyso-globotetraosylceramide (d18:1): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of Lyso-globotetraosylceramide (d18:1), or Lyso-Gb4, is critical for the diagnosis and monitoring of Fabry disease. This guide provides a comparative overview of established reference intervals in healthy populations versus Fabry disease patients, details on the predominant analytical methodologies, and comprehensive experimental protocols.
Lyso-Gb4, a deacylated form of globotriaosylceramide (Gb3), has emerged as a key biomarker for Fabry disease, an X-linked lysosomal storage disorder. Its accumulation in plasma, urine, and tissues directly correlates with the disease phenotype, making its precise measurement essential for clinical assessment and therapeutic monitoring.[1][2][3][4] This guide aims to equip researchers with the necessary information to establish and verify reference intervals for Lyso-Gb4, ensuring reliable and comparable data across studies.
Comparative Reference Intervals: Healthy vs. Fabry Disease
Establishing a clear reference interval in a healthy population is fundamental for interpreting Lyso-Gb4 levels. While some studies report that Lyso-Gb4 is often undetectable in healthy individuals, others have established quantifiable ranges.[1][4][5][6] This discrepancy highlights the importance of using highly sensitive analytical methods.
In contrast, patients with Fabry disease exhibit significantly elevated levels of Lyso-Gb4. The following table summarizes representative reference intervals and observed concentrations in both healthy controls and Fabry disease patients.
| Population | Matrix | Lyso-Gb4 (d18:1) Concentration (nmol/L) | Analytical Method | Reference |
| Healthy Controls | Plasma | 0.35–0.71 | LC-MS/MS | [3] |
| Plasma | Mean: 0.44 ± 0.15 | LC-MS/MS | [7][8] | |
| Plasma | Often undetectable | Various | [1][6] | |
| Urine | Undetectable | LC-MS/MS | [6] | |
| Fabry Patients | ||||
| Untreated Males | Plasma | Mean: 170 | LC-MS/MS | [9] |
| Untreated Females | Plasma | Mean: 9.7 | LC-MS/MS | [9] |
| Treated Males | Plasma | Mean: 40.2 | LC-MS/MS | [9] |
| Treated Females | Plasma | Mean: 7.5 | LC-MS/MS | [9] |
| Classic Fabry Male | Plasma | 124.5 | LC-MS/MS | [10] |
Analytical Methodologies: A Comparative Overview
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of Lyso-Gb4 due to its high sensitivity, specificity, and accuracy.[7][8][9][11][12] Various LC-MS/MS methods have been developed, primarily differing in sample preparation techniques and specific chromatographic and mass spectrometric conditions. The table below compares key performance parameters of different methodologies.
| Parameter | Method 1 | Method 2 | Method 3 (for Dried Blood Spots) |
| Instrumentation | UHPLC-MS/MS | LC-MRM/MS | HPLC-MS/MS |
| Sample Type | Plasma | Serum, Blood | Dried Blood Spots (DBS) |
| Internal Standard | Lyso-Gb3-D7 | N-glycinated lyso-ceramide trihexoside | Not specified |
| Limit of Detection (LOD) | - | - | - |
| Limit of Quantification (LOQ) | 2.5 nmol/L | - | 0.28 ng/mL |
| Accuracy (% Bias) | Intraday: < 8%, Interday: < 5% | - | - |
| Precision (% CV) | Intraday: < 12%, Interday: < 7% | - | - |
| Reference | [9] | [1][7] | [12][13] |
Detailed Experimental Protocols
Accurate and reproducible quantification of Lyso-Gb4 is contingent on meticulous adherence to validated experimental protocols. Below are detailed methodologies for two common approaches: analysis from plasma/serum and from dried blood spots.
Protocol 1: Lyso-Gb4 Quantification in Plasma/Serum by LC-MRM/MS
This protocol is adapted from a method for the simultaneous identification and quantification of Gb3 and Lyso-Gb3.[1][7]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of serum or blood, add an internal standard solution.
-
Extract the glycolipids by adding a solvent mixture of chloroform/methanol (B129727)/H₂O (2:1:0.3 v/v/v).
-
Vortex the mixture vigorously.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: C4 column (e.g., 10 cm × 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid.
-
Mobile Phase B: Methanol with 1 mM ammonium formate and 0.2% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A linear gradient from a starting condition to a higher percentage of mobile phase B over a specified time.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 786.8.
-
Product Ion (m/z): 268.3.
Protocol 2: Lyso-Gb4 Quantification in Dried Blood Spots (DBS) by HPLC-MS/MS
This protocol is based on a method developed for the analysis of Lyso-Gb4 in DBS.[12][13]
1. Sample Preparation (Extraction from DBS):
-
Punch a 3.2 mm disc from the dried blood spot on the filter card.
-
Place the disc into a well of a 96-well plate.
-
Add an extraction solution (e.g., methanol containing an appropriate internal standard).
-
Agitate the plate to ensure efficient extraction.
-
Centrifuge the plate.
-
Transfer the supernatant to a new plate or autosampler vials for analysis.
2. High-Performance Liquid Chromatography (HPLC):
-
Specific column and mobile phase conditions should be optimized for the separation of Lyso-Gb4 from other blood components. A C18 column is often used.[14]
3. Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Tandem mass spectrometry (MS/MS).
-
The specific precursor and product ions for Lyso-Gb4 would be monitored as in the plasma/serum method.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of Lyso-Gb4 analysis, the following diagrams illustrate a typical experimental workflow and the context of Lyso-Gb4 in Fabry disease pathology.
Caption: Experimental workflow for Lyso-Gb4 (d18:1) quantification.
Caption: Simplified pathway of Fabry disease pathogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromsoc.com [chromsoc.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Nano-LC-MS/MS for Quantification of Lyso-Gb3 and Its Analogues Reveals a Useful Biomarker for Fabry Disease | Semantic Scholar [semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of lyso-globotriaosylsphingosine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Prognostic Value of Baseline Lyso-Gb3 Levels in Fabry Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fabry disease, a rare X-linked lysosomal storage disorder, presents a significant challenge in predicting disease progression and treatment response. The accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), leads to progressive multi-organ damage.[1][2] This guide provides a comprehensive comparison of baseline lyso-Gb3 levels with other potential prognostic markers, supported by experimental data and detailed methodologies, to aid researchers in the strategic development of novel therapeutics and management strategies.
Lyso-Gb3: The Established Biomarker
Lyso-Gb3 has emerged as a key biomarker for the diagnosis and monitoring of Fabry disease.[3][4] Elevated plasma and urinary lyso-Gb3 levels are consistently observed in patients, particularly in males with the classic phenotype, showing a diagnostic sensitivity and specificity nearing 100%.[1] Several studies have investigated its prognostic utility, demonstrating a correlation between higher baseline lyso-Gb3 concentrations and an increased risk of adverse clinical events, including renal, cardiac, and cerebrovascular complications.[5][6]
However, the prognostic value of lyso-Gb3 is not without its limitations. Its levels can be only slightly elevated or even normal in some female patients and those with late-onset phenotypes, making it a less reliable predictor in these populations.[1][7] Furthermore, while lyso-Gb3 levels decrease in response to enzyme replacement therapy (ERT), the correlation between the magnitude of this reduction and long-term clinical outcomes is still under investigation.[8][9]
Alternative and Complementary Prognostic Markers
The quest for more sensitive and specific prognostic markers has led to the investigation of a range of alternatives to lyso-Gb3. These can be broadly categorized as substrate-related biomarkers, markers of organ-specific damage, and inflammatory markers.
-
Lyso-Gb3 Analogues and Gb3 Isoforms: Recent metabolomic studies have identified several analogues of lyso-Gb3 and various isoforms of Gb3 in the plasma and urine of Fabry patients.[10][11] Some of these, such as urinary lyso-Gb3 analogue (+50), have shown a potential association with the cardiac phenotype of the disease.[1][12]
-
Cardiac Markers: Given the significant cardiac involvement in Fabry disease, markers of cardiac injury and stress are of considerable interest. High-sensitivity troponin T (hsTnT) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) have been shown to correlate with the degree of cardiac fibrosis and left ventricular hypertrophy.[1][13]
-
Renal Markers: Proteinuria and albuminuria are established markers of kidney damage in Fabry disease and are routinely used to monitor disease progression and response to therapy.[2][3]
-
Inflammatory and Fibrotic Markers: Chronic inflammation and subsequent fibrosis are key pathological features of Fabry disease. Growth differentiation factor 15 (GDF-15) and tumor necrosis factor-alpha (TNF-α) are among the inflammatory markers that have been found to be elevated in Fabry patients and may have prognostic significance.[14]
Head-to-Head Comparison of Prognostic Markers
The following tables summarize the performance of baseline lyso-Gb3 compared to other promising prognostic markers in Fabry disease.
Table 1: Comparison of Diagnostic and Prognostic Performance
| Biomarker | Sample Type | Diagnostic Utility | Prognostic Association with Clinical Outcomes | Limitations |
| Lyso-Gb3 | Plasma, Urine, Dried Blood Spot | High sensitivity and specificity, especially in classic male phenotypes.[1] | Correlates with adverse renal, cardiac, and cerebrovascular events.[5][6] | Lower sensitivity in females and late-onset phenotypes.[1][7] |
| Lyso-Gb3 Analogues | Plasma, Urine | May offer additional diagnostic information, particularly in specific phenotypes.[1] | Association with cardiac phenotype reported for some analogues.[1][12] | Research is ongoing; clinical utility not yet fully established. |
| hsTnT | Plasma | Not specific for Fabry disease. | Correlates with the degree of cardiac fibrosis.[1] | Reflects general cardiac muscle injury. |
| NT-proBNP | Plasma | Not specific for Fabry disease. | Associated with left ventricular mass and cardiac dysfunction. | Influenced by age, renal function, and other cardiac conditions. |
| Proteinuria/Albuminuria | Urine | Not specific for Fabry disease. | Strong predictor of the progression of Fabry nephropathy.[3] | Late-stage marker of renal damage. |
| GDF-15 | Plasma | Not specific for Fabry disease. | Associated with cardiac and renal involvement.[14] | Elevated in various other inflammatory and cardiovascular diseases. |
Table 2: Quantitative Data on Prognostic Value
| Biomarker | Finding | p-value | Reference |
| Baseline Lyso-Gb3 | Higher baseline levels associated with a higher rate of past FD-related events. | <0.001 | [6] |
| Baseline Lyso-Gb3 | Hazard Ratio of 4.62 for adverse outcomes per standard deviation increase. | 0.006 | [5] |
| Plasma Lyso-Gb3 | A cut-off of ≥2.7 nM yielded 100% sensitivity and specificity for diagnosing N215S cardiac variant. | <0.0001 | [15] |
| hsTnT & ultra-hsTnI | Correlated with the degree of cardiac fibrosis determined by LGE. | Not specified | [1] |
Experimental Protocols
Accurate and reproducible quantification of these biomarkers is crucial for their clinical application. The most widely used method for lyso-Gb3 and its analogues is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Lyso-Gb3 by LC-MS/MS
1. Sample Preparation:
-
Plasma, serum, or urine samples are collected from patients.
-
An internal standard (e.g., a stable isotope-labeled lyso-Gb3) is added to the sample.[16]
-
Proteins are precipitated using a solvent like methanol (B129727).[17]
-
The supernatant containing the lipids is collected after centrifugation.
2. Liquid Chromatography (LC) Separation:
-
The extracted sample is injected into a liquid chromatograph.
-
A C4 or similar reversed-phase column is typically used for separation.[17]
-
A gradient elution with solvents such as water and methanol containing ammonium (B1175870) formate (B1220265) and formic acid is employed to separate lyso-Gb3 from other components.[17]
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Multiple reaction monitoring (MRM) is employed for sensitive and specific detection of the precursor ion and a specific product ion of lyso-Gb3.[17]
4. Quantification:
-
The concentration of lyso-Gb3 is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of lyso-Gb3.[18]
Signaling Pathways Implicated by Lyso-Gb3 Accumulation
The accumulation of lyso-Gb3 is not merely an inert storage product; it is a bioactive molecule that is thought to trigger a cascade of downstream signaling events contributing to the pathophysiology of Fabry disease.[6] While the exact mechanisms are still being elucidated, several key pathways have been implicated.
One of the proposed mechanisms involves the induction of cellular proliferation and inflammation. Lyso-Gb3 has been shown to stimulate the proliferation of vascular smooth muscle cells and cardiomyocytes, potentially contributing to the development of vascular thickening and left ventricular hypertrophy.[6] It can also induce the expression of pro-inflammatory and pro-fibrotic cytokines, such as transforming growth factor-beta 1 (TGF-β1), through pathways that may involve Notch1 signaling.[6] This leads to a chronic inflammatory state and subsequent tissue fibrosis in organs like the kidneys and heart.
References
- 1. Biomarkers in Fabry Disease. Implications for Clinical Diagnosis and Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biomarkers in Anderson–Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROSPERO [crd.york.ac.uk]
- 5. jmg.bmj.com [jmg.bmj.com]
- 6. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 7. researchgate.net [researchgate.net]
- 8. Plasma globotriaosylsphingosine as a biomarker of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of plasma lyso-Gb3 for clinical monitoring of treatment response in migalastat-treated patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Profiles of Globotriaosylsphingosine Analogs and Globotriaosylceramide Isoforms Accumulated in Body Fluids from Various Phenotypic Fabry Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Fingerprinting of Fabry Disease: Diagnostic and Prognostic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
- 14. mdpi.com [mdpi.com]
- 15. Globotriaosylsphingosine (Lyso-Gb3) as a biomarker for cardiac variant (N215S) Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lyso-Gb3 Analogs as Potential Biomarkers for Fabry Disease
For Researchers, Scientists, and Drug Development Professionals
Fabry disease, an X-linked lysosomal storage disorder, results from the deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues, causing a wide range of debilitating symptoms. While plasma and urinary Gb3 have been used as biomarkers, lyso-Gb3 and its analogs are emerging as more sensitive and specific indicators of disease presence, severity, and response to therapy. This guide provides a comprehensive comparison of various lyso-Gb3 analogs as potential biomarkers, supported by experimental data and detailed methodologies.
Performance Comparison of Lyso-Gb3 and its Analogs
Recent metabolomic studies have identified several analogs of lyso-Gb3 in the plasma and urine of Fabry disease patients. These analogs, which feature modifications to the sphingosine (B13886) moiety of the lyso-Gb3 molecule, are often undetectable in healthy individuals.[1][2] Their levels are consistently elevated in Fabry patients, with notable differences observed between males and females, as well as between classic and later-onset phenotypes.[3][4]
Plasma Lyso-Gb3 and Analog Concentrations
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the quantification of lyso-Gb3 and its analogs.[3][5][6] The data presented below, compiled from multiple studies, demonstrates the varying concentrations of these biomarkers in different patient populations.
| Biomarker | Classic Fabry Males (nmol/L) | Later-Onset Fabry Males (nmol/L) | Fabry Females (nmol/L) | Healthy Controls (nmol/L) | Reference |
| Lyso-Gb3 | 180 ± 75 | 17 ± 9 | 11 ± 8 | 0.44 ± 0.15 | [3] |
| 1.4x10² ± 47 | 10 ± 16 | 25 ± 44 | 0.37 ± 0.11 | [1] | |
| Lyso-Gb3(-2) | Significantly higher than controls | Lower than classic, higher than controls | Lower than classic, higher than controls | Detected | [1] |
| Lyso-Gb3(+16) | Elevated | Elevated | Elevated | Undetectable in most | [7] |
| Lyso-Gb3(+18) | Elevated | Elevated | Elevated | Undetectable in most | [7] |
| Lyso-Gb3(+34) | Elevated | Elevated | Elevated | Detected | [1] |
| Lyso-Gb3(-28) | Elevated | Elevated | Elevated | Undetectable in most | [7] |
| Lyso-Gb3(-12) | Elevated | Elevated | Elevated | Undetectable in most | [7] |
| Lyso-Gb3(+14) | Elevated | Elevated | Elevated | Undetectable in most | [7] |
| Lyso-Gb3(+50) | Elevated | Elevated | Elevated | Undetectable in most | [7] |
Note: The nomenclature for lyso-Gb3 analogs, such as lyso-Gb3(-2), indicates the mass difference from the canonical lyso-Gb3 molecule.
Urinary Lyso-Gb3 Analog Excretion
Metabolomic analysis of urine has also revealed several novel lyso-Gb3 analogs that are absent in healthy individuals.[2][8] The relative abundance of these analogs can differ between plasma and urine.[9]
| Biomarker (m/z) | Fabry Males (Relative Abundance) | Fabry Females (Relative Abundance) | Healthy Controls | Reference |
| 758 | Higher than females | Lower than males | Not Detected | [10] |
| 774 | Higher than females | Lower than males | Not Detected | [10] |
| 784 (lyso-Gb3-H2) | Higher than females | Lower than males | Not Detected | [1][10] |
| 800 | Higher than females | Lower than males | Not Detected | [10] |
| 802 | Generally more abundant | Generally more abundant | Not Detected | [1][10] |
| 820 | Generally more abundant | Generally more abundant | Not Detected | [1][10] |
| 836 | Generally more abundant | Generally more abundant | Trace amounts may be detected | [10] |
Impact of Enzyme Replacement Therapy (ERT) on Biomarker Levels
Enzyme replacement therapy is a cornerstone of Fabry disease management. Monitoring the levels of lyso-Gb3 and its analogs can be a valuable tool for assessing therapeutic efficacy.[2][4] Studies have shown a significant reduction in plasma lyso-Gb3 levels following ERT.[2][4][11][12] This reduction is often rapid in classic Fabry males, while it may be more gradual or result in stabilization in later-onset males and females.[4][12] The presence of anti-drug antibodies can negatively impact the reduction of plasma lyso-Gb3.[2][4]
Experimental Protocols
The accurate quantification of lyso-Gb3 and its analogs is critical for their use as biomarkers. The following provides a generalized methodology based on commonly employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Sample Preparation: Plasma and Dried Blood Spots (DBS)
-
Extraction from Plasma: A common method involves protein precipitation followed by liquid-liquid or solid-phase extraction. For instance, glycolipids can be extracted using a chloroform/methanol (B129727)/water mixture.[5]
-
Extraction from Dried Blood Spots (DBS): A single punch from a DBS card is typically used. The extraction is performed using a solvent mixture, often containing a stable isotope-labeled internal standard of lyso-Gb3.[13][14] The supernatant after incubation and centrifugation is then directly injected into the LC-MS/MS system.[13][14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: A C18 or C4 column is commonly used for separation with a gradient elution.[3][5] Mobile phases typically consist of an aqueous solution with an additive like formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent such as methanol or acetonitrile.[5]
-
Mass Spectrometry Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.[5] Specific precursor and product ion transitions are monitored for lyso-Gb3 and each of its analogs.
Signaling Pathways and Pathophysiological Role
The accumulation of Gb3 and lyso-Gb3 triggers a cascade of cellular events contributing to the pathology of Fabry disease. Lyso-Gb3, in particular, is not just a storage product but an active pathogenic molecule.[15] It has been shown to induce cellular stress, inflammation, and fibrosis.[10]
Caption: Molecular consequences of Gb3 and lyso-Gb3 accumulation in Fabry disease.
Experimental Workflow
The process of identifying and quantifying lyso-Gb3 analogs as biomarkers follows a structured workflow from sample collection to data analysis.
Caption: General workflow for lyso-Gb3 analog biomarker analysis.
References
- 1. Nano-LC-MS/MS for Quantification of Lyso-Gb3 and Its Analogues Reveals a Useful Biomarker for Fabry Disease | PLOS One [journals.plos.org]
- 2. Reduction of elevated plasma globotriaosylsphingosine in patients with classic Fabry disease following enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. core.ac.uk [core.ac.uk]
- 7. aminer.cn [aminer.cn]
- 8. Pathogenesis and Molecular Mechanisms of Anderson–Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Inflammation in Fabry disease: stages, molecular pathways, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction of Plasma Globotriaosylsphingosine Levels After Switching from Agalsidase Alfa to Agalsidase Beta as Enzyme Replacement Therapy for Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Distinctive accumulation of globotriaosylceramide and globotriaosylsphingosine in a mouse model of classic Fabry disease: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Navigating the Diagnostic Maze of Fabry Disease: A Comparative Guide to Lyso-Gb3 Performance
For researchers, scientists, and drug development professionals navigating the complexities of Fabry disease diagnostics, the biomarker globotriaosylsphingosine (lyso-Gb3) has emerged as a pivotal tool. This guide provides a comprehensive meta-analysis of studies on the diagnostic performance of lyso-Gb3, offering an objective comparison with alternative biomarkers, supported by experimental data and detailed methodologies.
Fabry disease, a rare X-linked lysosomal storage disorder, is characterized by the deficient activity of the enzyme α-galactosidase A (α-Gal A), leading to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb3, in various tissues. The diagnostic journey for Fabry disease can be challenging due to its heterogeneous clinical presentation. While enzyme activity assays and genetic testing are foundational, the quantification of lyso-Gb3 has proven to be a highly valuable adjunct, particularly in cases where traditional methods yield ambiguous results.
Unpacking the Diagnostic Power of Lyso-Gb3: A Quantitative Overview
The diagnostic accuracy of lyso-Gb3 has been extensively investigated, with numerous studies highlighting its high sensitivity and specificity. A systematic review of literature underscores that lyso-Gb3 testing demonstrates accuracy in the screening, diagnosis, and monitoring of Fabry disease in certain patient groups, especially males.
Below is a summary of the diagnostic performance of plasma and urinary lyso-Gb3 from various studies:
Table 1: Diagnostic Performance of Plasma Lyso-Gb3 in Fabry Disease
| Study Population | Cut-off Value | Sensitivity (%) | Specificity (%) | AUC | Citation(s) |
| General Fabry Population | |||||
| Chinese Patients | >0.81 ng/mL | 94.7 | 100 | - | |
| Mixed Population | 0.6 ng/mL | 97.1 | 100 | 0.998 | |
| Males | |||||
| Chinese Patients | >0.81 ng/mL | 100 | 100 | - | |
| Mixed Population | - | 100 (PPV) | 97 (NPV) | - | |
| Females | |||||
| Chinese Patients | >0.81 ng/mL | 82.4 | 100 | - | |
| Mixed Population | - | 100 (PPV) | 99 (NPV) | - | |
| Specific Phenotypes | |||||
| Cardiac Variant (N215S) | ≥2.7 nM | 100 | 100 | 1 | |
| Classic vs. Atypical Mutations | 2.7 ng/mL | - | - | - |
PPV: Positive Predictive Value; NPV: Negative Predictive Value; AUC: Area Under the Curve.
Table 2: Diagnostic Performance of Urinary Lyso-Gb3 in Fabry Disease
| Study Population | Key Findings | Citation(s) |
| Mixed Population | Urinary lyso-Gb3 and its analogues showed 100% sensitivity and specificity for both classic and non-classic forms. | |
| Mixed Population | Urinary lyso-Gb3 levels correlate with disease severity indicators. | |
| Males vs. Females | Higher concentrations of urinary lyso-Gb3 and its analogues are found in males compared to females. |
Head-to-Head: Lyso-Gb3 vs. Alternative Diagnostic Markers
While lyso-Gb3 is a powerful biomarker, it is crucial to understand its performance in the context of other diagnostic methods.
Table 3: Comparison of Lyso-Gb3 with Other Fabry Disease Biomarkers
| Biomarker | Advantages | Disadvantages | Citation(s) |
| Lyso-Gb3 (Plasma/Urine) | High sensitivity and specificity, especially in males. Correlates with disease severity. Useful for monitoring treatment efficacy. | Lower sensitivity in some females and patients with late-onset phenotypes. | |
| α-Galactosidase A (α-Gal A) Enzyme Activity | Definitive for diagnosis in males with classic Fabry disease. | A significant proportion of female carriers have normal or near-normal enzyme activity. | |
| Globotriaosylceramide (Gb3) | Historically used, reflects substrate accumulation. | Overlap in levels between Fabry patients and healthy individuals. Less sensitive and specific than lyso-Gb3. | |
| Genetic Testing (GLA gene sequencing) | Gold standard for confirming diagnosis, especially in females. Identifies specific mutations. | Variants of unknown significance can be challenging to interpret. Does not always correlate with phenotype severity. |
The Science Behind the Measurement: Experimental Protocols
The accurate quantification of lyso-Gb3 is paramount for its clinical utility. The most widely accepted method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol for Plasma Lyso-Gb3 Quantification by LC-MS/MS
This protocol represents a synthesis of methodologies described in the literature.
-
Sample Preparation (Protein Precipitation & Extraction):
-
To a plasma sample (e.g., 50 µL), add an internal standard solution (e.g., lyso-Gb3-d5).
-
Perform protein precipitation and glycolipid extraction using an organic solvent mixture, such as acetone/methanol (B129727) or chloroform/methanol/H2O (2:1:0.3 v/v/v).
-
Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant containing the lipids to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent (e.g., methanol with 0.1% formic acid) for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
Column: A C4 or C8 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is employed using two mobile phases, for example:
-
Mobile Phase A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid.
-
Mobile Phase B: Methanol with 1 mM ammonium formate and 0.2% formic acid.
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to separate lyso-Gb3 from other plasma components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+) is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for lyso-Gb3 and its internal standard. A common transition for native lyso-Gb3 is m/z 786.8 → 268.3.
-
Visualizing the Path to Diagnosis and Analysis
To further clarify the diagnostic workflow and the experimental process, the following diagrams are provided.
Caption: Diagnostic workflow for Fabry disease.
Caption: Experimental workflow for lyso-Gb3 measurement.
Safety Operating Guide
Essential Guide to the Safe Disposal of Lyso-globotetraosylceramide (d18:1)
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like Lyso-globotetraosylceramide (d18:1) are critical for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step operational plan for the safe disposal of this compound.
Compound Information:
-
Name: Lyso-globotetraosylceramide (d18:1)
-
Synonyms: Lyso-globoside (d18:1)[1]
-
Nature: A form of globotetraosylceramide (Gb4) lacking the fatty acyl group.[2][3]
-
Intended Use: For research use only. Not for human or veterinary diagnostic or therapeutic use.[2]
Hazard Assessment:
While specific toxicological properties of Lyso-globotetraosylceramide (d18:1) have not been thoroughly investigated, it should be considered a hazardous material.[2][4][5] Standard laboratory procedures for handling potentially hazardous chemicals should be strictly followed. Direct contact with skin or eyes, as well as inhalation or ingestion, should be avoided.[2][4][5]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses or goggles |
| Skin Protection | Chemical-resistant gloves and a standard lab coat |
| Respiratory | Use in a well-ventilated area or chemical fume hood |
Step-by-Step Disposal Protocol
The primary principle for the disposal of Lyso-globotetraosylceramide (d18:1) is to treat it as hazardous chemical waste.[6] Disposal should always be conducted through an approved waste disposal program and in accordance with all local, state, and federal regulations.[6]
1. Consultation and Preparation:
-
Before beginning any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[6]
-
Review local and national regulations pertaining to chemical waste.[6]
-
Ensure all necessary PPE is worn correctly before handling the waste material.[6]
2. Waste Segregation and Containment:
-
Do not mix Lyso-globotetraosylceramide (d18:1) waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[6]
-
Use a designated, properly labeled, and sealable container for all Lyso-globotetraosylceramide (d18:1) waste.[6]
-
The container should be stored in a well-ventilated and secure area.[6]
3. Handling of Spills and Contaminated Materials:
-
Solid Spills: Carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[7]
-
Liquid Spills: Absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand, and place it in a sealed container for disposal.[7]
-
Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.[7]
-
All materials used for cleaning up spills (e.g., absorbent pads, wipes) should be disposed of as hazardous waste.[7]
4. Disposal of Unused Product and Empty Containers:
-
Unused Product: Unused Lyso-globotetraosylceramide (d18:1) should be disposed of as hazardous chemical waste. Do not pour it down the drain.[7]
-
Empty Containers: Unless thoroughly decontaminated, empty containers should be treated as hazardous waste and disposed of according to institutional protocols.
Disposal Workflow Diagram
Caption: General workflow for laboratory chemical disposal.
Signaling Pathway Context
While not directly related to disposal, understanding the biological context of sphingolipids is crucial for appreciating their potential bioactivity. Sphingolipids are key components of cell membranes and are involved in various signaling pathways. The metabolism of sphingolipids is a complex process involving biosynthesis, transport, and degradation within different cellular compartments like the endoplasmic reticulum and lysosomes.[8][9]
Caption: Cellular trafficking in sphingolipid metabolism.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. indofinechemical.com [indofinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sphingolipid Homeostasis in the Endoplasmic Reticulum and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Protocols for Handling Lyso-globotetraosylceramide (d18:1)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal guidance for Lyso-globotetraosylceramide (d18:1). Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity. While specific hazard data for Lyso-globotetraosylceramide (d18:1) is limited, it should be treated as a potentially hazardous substance.[1][2] The following procedures are based on best practices for handling similar bioactive lipids and powdered biochemicals.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure through inhalation, dermal contact, or eye contact. The following table summarizes the required PPE for handling Lyso-globotetraosylceramide (d18:1) in both its solid, powdered form and when in solution.
| Protection Type | Recommended PPE | Purpose | Applicable Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield should be worn over protective eyewear when a splash hazard exists.[3][4] | Protects against airborne powder, chemical splashes, and vapors.[3] | ANSI Z87.1 marked.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a fully-fastened laboratory coat, long pants, and closed-toe shoes.[3][4] | Prevents skin contact with the chemical. Laboratory coats protect clothing and underlying skin from contamination.[3] | EN 374 (for gloves).[3] |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. If weighing the powdered form or if aerosolization is possible, a NIOSH-approved respirator is recommended.[3] | Protects against the inhalation of fine powders or aerosols. | NIOSH approved.[3] |
Safe Handling and Operational Protocol
All manipulations of Lyso-globotetraosylceramide (d18:1) should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Preparation and Use:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and materials.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing (Solid Form): When weighing the solid powder, perform this task in a chemical fume hood or a balance enclosure to control dust. Avoid creating and inhaling dust.
-
Creating a Stock Solution: Lyso-globotetraosylceramide (d18:1) is soluble in a 4:3:1 solution of chloroform:methanol:water.[2] When dissolving, add the solvent to the solid to minimize the potential for powder dispersal.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin.
Storage:
-
Long-term: Store the solid material at -20°C for long-term stability.[2][5][6]
-
Short-term: For short-term storage, keep the container tightly sealed in a dry, dark place at 0-4°C.[3]
Spill Management:
-
Small Powder Spills: Carefully sweep up the material, avoiding dust generation. Place the collected material into a sealed container for hazardous waste disposal.
-
Small Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and follow your institution's emergency procedures for chemical spills.
Disposal Plan
All materials that have come into contact with Lyso-globotetraosylceramide (d18:1) are considered contaminated and must be disposed of as hazardous waste.
-
Contaminated Materials: This includes used gloves, disposable lab coats, absorbent materials, and empty containers.
-
Waste Collection: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste: Lyso-globotetraosylceramide (d18:1)" and any other hazard warnings as required by your institution.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow for Safe Handling of Lyso-globotetraosylceramide (d18:1)
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Lyso-globotetraosylceramide (d18:1) | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
